(~13~C_6_)Phenylacetic acid
Description
Phenylacetic acid is an organic compound containing a phenyl functional group and a carboxylic acid functional group. It is a white solid with a disagreeable odor. Because it is used in the illicit production of phenylacetone (used in the manufacture of substituted amphetamines), it is subject to controls in countries including the United States and China.
Benzeneacetic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Phenylacetic acid is a Nitrogen Binding Agent. The mechanism of action of phenylacetic acid is as an Ammonium Ion Binding Activity.
Phenylacetic acid is a natural product found in Biscogniauxia mediterranea, Penicillium herquei, and other organisms with data available.
Phenylacetic acid is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. Phenyl acetate (or phenylacetate) is a carboxylic acid ester that has been found in the biofluids of patients with nephritis and/or hepatitis as well as patients with phenylketonuria (PKU). Excess phenylalanine in the body can be disposed of through a transamination process leading to the production of phenylpyruvate. The phenylpyruvate can be further metabolized into a number of products. Decarboxylation of phenylpyruvate gives phenylacetate, while a reduction reaction gives phenyllactate. The phenylacetate can be further conjugated with glutamine to give phenylacetyl glutamine. All of these metabolites can be detected in serum and urine of PKU patients. Phenyl acetate is also produced endogenously as the metabolite of 2-Phenylethylamine, which is mainly metabolized by monoamine oxidase to form phenyl acetate. 2-phenylethylamine is an endogenous amphetamine which may modulate central adrenergic functions, and the urinary phenyl acetate levels have been postulated as a marker for depression. Phenylacetate is also found in essential oils, e.g. neroli, rose oil, free and as esters' and in many fruits. As a result it is used as a perfumery and flavoring ingredient. (1, 2, 3).
Phenylacetic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Properties
CAS No. |
1173020-54-6 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
142.10 g/mol |
IUPAC Name |
2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)acetic acid |
InChI |
InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,7+1 |
InChI Key |
WLJVXDMOQOGPHL-ZXJNGCBISA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)O |
boiling_point |
265.5 deg at 760 mm Hg Liquid, BP: 215 °C /Phenylacetic acid methyl ester/ 265.5 °C |
Color/Form |
Leaflets on distillation in-vacuo; plates, tablets from petroleum ether Shiny, white plate crystals White to yellow crystals or flakes |
density |
1.091 at 77 °C/4 °C Density (at 77 °C): 1.09 g/cm³ |
flash_point |
132 °C (270 °F) >212 °F (>100 °C) (closed cup) 132 °C c.c. |
melting_point |
76.7 °C 76.5 °C |
physical_description |
Shiny white solid with a floral odor; [Hawley] White crystalline solid; [MSDSonline] Solid WHITE-TO-YELLOW CRYSTALS OR FLAKES WITH PUNGENT ODOUR. Glistening white crystalline solid with leafy crystals; sweet animal honey-like odou |
Related CAS |
114-70-5 (hydrochloride salt) 13005-36-2 (potassium salt) 52009-49-1 (calcium salt) 7188-16-1 (ammonium salt) |
solubility |
In water, 1.73X10+4 mg/L at 25 °C In water, 1.66X10+4 mg/L at 20 °C Soluble in alcohol and ether; Soluble 4.422 moles/L in chloroform at 25 °C; 1.842 moles/L in carbon tetrachloride at 25 °C; 4.513 moles/L in acetylene tetrachloride at 25 °C; 3.29 moles/L in trichlorethylene at 25 °C; 1.558 moles/L in tetrachlorethylene at 25 °C; 3.252 moles/L in pentachloroethane at 25 °C Very soluble in ethanol, ethyl ether, carbon disulfide; soluble in acetone; slightly soluble in chloroform; insoluble in ligroin 16.6 mg/mL Solubility in water, g/100ml at 20 °C: 0.16 Slightly soluble in water; soluble in oils Soluble at room temperature (in ethanol) |
vapor_pressure |
0.0038 [mmHg] 3.8X10-3 mm Hg at 25 °C (extrapolated) Vapor pressure at 20 °C: negligible |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis methods for 13C6-labeled phenylacetic acid
An In-Depth Technical Guide to the Synthesis of ¹³C₆-Labeled Phenylacetic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
Isotopically labeled compounds are indispensable tools in modern chemical and biomedical research, enabling precise tracking of molecules in complex biological and chemical systems. ¹³C₆-Phenylacetic acid, with its uniformly labeled aromatic ring, serves as a critical internal standard and tracer in mass spectrometry-based metabolomics, pharmacokinetic studies, and environmental fate analysis. This guide provides researchers, scientists, and drug development professionals with a detailed examination of two robust and field-proven synthetic routes for preparing this valuable compound: the hydrolysis of ¹³C₆-benzyl cyanide and the carboxylation of a ¹³C₆-benzyl Grignard reagent. The discussion emphasizes the underlying chemical principles, causality behind experimental choices, and detailed, step-by-step protocols to ensure reproducibility and high isotopic purity.
Introduction: The Utility of ¹³C₆-Phenylacetic Acid
Phenylacetic acid (PAA) is a significant molecule in its own right, acting as a plant auxin, a metabolic byproduct, and a precursor in the synthesis of pharmaceuticals and fragrances. The introduction of a stable, heavy isotope label (¹³C) into the phenyl ring does not alter the chemical properties of the molecule but imparts a distinct mass signature. This feature is paramount for quantitative analysis using mass spectrometry (MS), where ¹³C₆-PAA can be used as an internal standard to correct for sample loss during extraction and analysis, thereby ensuring high accuracy and precision.[1][2] Furthermore, in metabolic studies, the ¹³C₆-label allows researchers to trace the journey and transformation of the phenyl moiety through intricate biochemical pathways.[2]
The choice of synthetic route is governed by factors including the availability of labeled starting materials, desired yield, scalability, and laboratory safety considerations. This guide will explore two primary, efficacious pathways starting from commercially available ¹³C₆-benzene derivatives.
Synthetic Strategy I: Hydrolysis of ¹³C₆-Benzyl Cyanide
This method is arguably the most direct and classic approach to phenylacetic acid synthesis.[3] It involves the conversion of a nitrile group into a carboxylic acid via hydrolysis, a transformation that is typically efficient and high-yielding. The core of this strategy relies on the preparation of the isotopically labeled intermediate, ¹³C₆-benzyl cyanide.
Mechanistic Rationale
The hydrolysis of a nitrile can be catalyzed by either acid or base. Acid-catalyzed hydrolysis, often employing sulfuric acid, is generally preferred for its straightforward workup and high conversion rates.[4][5] The mechanism proceeds in two main stages:
-
Hydration to an Amide: The nitrile nitrogen is first protonated by the strong acid, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking this carbon. Subsequent deprotonation and tautomerization yield the corresponding amide intermediate (¹³C₆-phenylacetamide).
-
Hydrolysis of the Amide: The amide is then further hydrolyzed under the same acidic conditions to the carboxylic acid and an ammonium salt. This step also involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
The use of a moderately concentrated acid solution (e.g., 70-80% H₂SO₄) provides a sufficient concentration of both hydronium ions for catalysis and water molecules for reaction, driving the equilibrium towards the final carboxylic acid product.[5][6]
Synthetic Workflow Diagram
Caption: Synthesis of ¹³C₆-Phenylacetic Acid via Benzyl Cyanide Hydrolysis.
Experimental Protocol
This protocol is adapted from established methods for unlabeled phenylacetic acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment, especially when handling cyanides.[4][6]
Part A: Synthesis of ¹³C₆-Benzyl Cyanide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium cyanide (1.1 eq.) in a minimal amount of water and add a larger volume of ethanol or acetone.
-
Addition of Substrate: To this stirring suspension, add ¹³C₆-benzyl chloride (1.0 eq., prepared from ¹³C₆-benzene) dropwise. The use of benzyl chloride is a standard method for producing benzyl cyanide.[5]
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After cooling, filter the mixture to remove inorganic salts. Remove the solvent from the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield pure ¹³C₆-benzyl cyanide.
Part B: Hydrolysis to ¹³C₆-Phenylacetic Acid
-
Reaction Setup: In a round-bottom flask fitted with a mechanical stirrer and reflux condenser, cautiously add ¹³C₆-benzyl cyanide (1.0 eq.) to a pre-mixed and cooled solution of concentrated sulfuric acid (3.0 eq.) and water (5.0 eq.).[3]
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 3-4 hours.[3] The reaction is complete when the oily layer of benzyl cyanide has disappeared.
-
Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. The ¹³C₆-phenylacetic acid will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.[3] The crude product can be further purified by recrystallization from hot water or a toluene/hexanes mixture to yield high-purity ¹³C₆-phenylacetic acid.[3]
Synthetic Strategy II: Grignard Carboxylation of ¹³C₆-Benzylmagnesium Halide
Mechanistic Rationale
-
Grignard Reagent Formation: The synthesis begins with the reaction of a ¹³C₆-benzyl halide with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF).[7][8] Magnesium undergoes oxidative insertion into the carbon-halogen bond, reversing the polarity of the benzylic carbon from electrophilic to strongly nucleophilic. This step is highly sensitive to moisture, as any water will protonate and destroy the Grignard reagent.[9][10]
-
Carboxylation: The nucleophilic benzylic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide (typically from dry ice).[11] This forms a magnesium carboxylate salt.
-
Acidic Workup: The final step is the addition of an aqueous acid (e.g., HCl or H₂SO₄), which protonates the carboxylate salt to yield the final ¹³C₆-phenylacetic acid and water-soluble magnesium salts.[11][12]
Synthetic Workflow Diagram
Caption: Synthesis of ¹³C₆-Phenylacetic Acid via Grignard Carboxylation.
Experimental Protocol
This protocol requires strict anhydrous conditions. All glassware must be oven- or flame-dried, and anhydrous solvents must be used.[10]
-
Reaction Setup: Place magnesium turnings (1.2 eq.) in an oven-dried, three-neck flask equipped with a dropping funnel, reflux condenser, and a nitrogen/argon inlet. Assemble the apparatus while hot and allow it to cool under a stream of inert gas.
-
Grignard Initiation: Add anhydrous diethyl ether or THF to the flask to cover the magnesium.[8] In the dropping funnel, prepare a solution of ¹³C₆-benzyl bromide (1.0 eq.) in anhydrous ether. Add a small portion of the bromide solution to the magnesium. The reaction may need initiation by gentle warming, adding a small crystal of iodine, or crushing the magnesium with a glass rod to expose a fresh surface.[7][13] A cloudy, grayish appearance and spontaneous refluxing indicate successful initiation.[13]
-
Grignard Formation: Once initiated, add the remaining ¹³C₆-benzyl bromide solution dropwise at a rate that maintains a gentle reflux.[10] After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard solution in an ice bath. While stirring vigorously, add crushed dry ice (a large excess) portion-wise to the reaction mixture. Alternatively, the Grignard solution can be poured slowly over a slurry of crushed dry ice in anhydrous ether.[11] A viscous slurry will form. Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Workup and Isolation: Slowly quench the reaction by adding dilute aqueous HCl or H₂SO₄ with cooling.[9] Transfer the mixture to a separatory funnel. The product will be in the organic layer. Separate the layers and extract the aqueous layer with additional ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The resulting crude solid can be purified by recrystallization to yield pure ¹³C₆-phenylacetic acid.
Comparative Analysis of Synthetic Routes
The choice between these two reliable methods depends on several practical considerations, summarized below.
| Feature | Method I: Benzyl Cyanide Hydrolysis | Method II: Grignard Carboxylation |
| Starting Material | ¹³C₆-Benzyl Chloride/Cyanide | ¹³C₆-Benzyl Bromide/Chloride |
| Key Transformation | Nitrile Hydrolysis | Grignard Reagent Carboxylation |
| Key Reagents | H₂SO₄, H₂O, (NaCN for precursor) | Mg metal, CO₂, Anhydrous Ether |
| Reaction Conditions | Aqueous, high temperature (reflux) | Strict anhydrous, inert atmosphere, low temp. |
| Typical Yield | High (often >80% for hydrolysis step)[4] | Good to High (typically 60-85%) |
| Advantages | - Operationally simple and robust- Tolerant to residual moisture- High-yielding reaction[4] | - Avoids use of highly toxic cyanides- Powerful C-C bond formation |
| Disadvantages | - Requires handling of extremely toxic cyanide salts- Vigorous reaction can occur if not controlled[4] | - Highly sensitive to moisture and air[9]- Dimerization (e.g., bibenzyl) is a potential side reaction |
Conclusion
Both the hydrolysis of ¹³C₆-benzyl cyanide and the carboxylation of a ¹³C₆-benzyl Grignard reagent are effective and well-documented strategies for the synthesis of ¹³C₆-phenylacetic acid. The benzyl cyanide route is often favored for its operational simplicity and consistently high yields, provided that appropriate safety measures for handling cyanides are rigorously implemented. The Grignard route offers a valuable alternative that avoids the use of cyanide and is a cornerstone reaction in organic synthesis, though it demands meticulous attention to anhydrous and inert conditions. The ultimate selection of a method will be guided by the specific expertise, available starting materials, and safety infrastructure of the research laboratory. Both pathways, when executed with care, provide reliable access to this essential isotopically labeled standard for advanced scientific research.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Benzyl cyanide - Sciencemadness Wiki [sciencemadness.org]
- 6. prepchem.com [prepchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Benzylmagnesium Bromide | 1589-82-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. orgosolver.com [orgosolver.com]
- 13. youtube.com [youtube.com]
An In-depth Technical Guide to the Physical Characteristics of (13C₆)Phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(13C₆)Phenylacetic acid is a stable, isotopically labeled form of phenylacetic acid, a compound of significant interest in various scientific disciplines. From its role as a plant auxin to its utility as a critical internal standard in pharmacokinetic and metabolic studies, a thorough understanding of its physical and chemical properties is paramount for its effective application.[1][2][3][4] This technical guide provides a comprehensive overview of the key physical characteristics of (13C₆)Phenylacetic acid, offering insights into its handling, analysis, and application in research and drug development. The inclusion of the six ¹³C atoms in the benzene ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of endogenous or administered phenylacetic acid.[2][5]
Core Physical and Chemical Properties
A foundational understanding of the fundamental physical and chemical properties of (13C₆)Phenylacetic acid is essential for its proper handling, storage, and use in experimental settings. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | ¹³C₆C₂H₈O₂ | |
| Molecular Weight | 142.10 g/mol | |
| Appearance | Solid | |
| Melting Point | 77-79 °C (lit.) | |
| Boiling Point | 265 °C (lit.) | |
| Isotopic Purity | ≥99 atom % ¹³C | |
| Mass Shift | M+6 |
Structural Elucidation and Spectroscopic Analysis
The structural integrity and isotopic enrichment of (13C₆)Phenylacetic acid are confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the identity and isotopic labeling pattern of (13C₆)Phenylacetic acid.
-
¹H NMR: The proton NMR spectrum is expected to be similar to that of unlabeled phenylacetic acid, showing signals corresponding to the methylene (-CH₂-) and phenyl protons. The coupling patterns of the phenyl protons may be influenced by the adjacent ¹³C nuclei.
-
¹³C NMR: The ¹³C NMR spectrum provides direct evidence of the isotopic enrichment. In a fully labeled compound, the signals corresponding to the benzene ring carbons will be significantly enhanced and will exhibit ¹³C-¹³C coupling. The chemical shifts for the phenyl carbons in unlabeled phenylacetic acid are a useful reference.[6][7]
Mass Spectrometry (MS)
Mass spectrometry is crucial for verifying the molecular weight and isotopic purity of (13C₆)Phenylacetic acid. The mass spectrum will show a molecular ion peak at m/z corresponding to the ¹³C-labeled compound, which is 6 mass units higher than that of the unlabeled phenylacetic acid. This distinct mass difference is the basis for its use as an internal standard in quantitative analyses.[2]
Solubility Profile
General Solubility Characteristics (based on Phenylacetic Acid):
-
Water: Slightly soluble.[3]
-
Organic Solvents: Soluble in alcohols (e.g., methanol, ethanol), ethers, and acetone.[8][9]
The carboxylic acid moiety imparts some polarity, allowing for limited aqueous solubility, while the phenyl ring contributes to its solubility in organic solvents. For quantitative applications, it is recommended to determine the solubility in the specific solvent system to be used.
Stability and Storage
Proper storage is essential to maintain the integrity and purity of (13C₆)Phenylacetic acid.
-
Storage Conditions: It is recommended to store the compound in a tightly sealed container in a cool, dry place.[10] For long-term storage, refrigeration or freezing is advisable to minimize potential degradation.
-
Stability: (13C₆)Phenylacetic acid is a stable isotopically labeled compound. However, like its unlabeled form, it may be sensitive to light and high temperatures over extended periods.[10] Regular assessment of purity, especially for long-term stored materials, is a good laboratory practice.
Experimental Protocols
The following sections outline generalized protocols for the characterization and use of (13C₆)Phenylacetic acid.
Workflow for Characterization of (13C₆)Phenylacetic Acid
Caption: Workflow for the comprehensive characterization of (13C₆)Phenylacetic acid.
Step-by-Step Protocol for Solubility Determination
-
Preparation: Accurately weigh a small amount of (13C₆)Phenylacetic acid (e.g., 1-5 mg) into a clear vial.
-
Solvent Addition: Add a measured volume of the solvent to be tested (e.g., 100 µL) to the vial.
-
Mixing: Vigorously vortex or shake the vial for a set period (e.g., 1-2 minutes).
-
Observation: Visually inspect the solution for any undissolved solid.
-
Incremental Addition: If the solid has dissolved, continue adding the solvent in measured increments, mixing thoroughly after each addition, until the saturation point is reached (i.e., solid material remains undissolved).
-
Quantification: Calculate the approximate solubility in mg/mL or other appropriate units.
General Protocol for Use as an Internal Standard in LC-MS/MS Analysis
This protocol outlines the general steps for using (13C₆)Phenylacetic acid as an internal standard for the quantification of phenylacetic acid in a biological matrix.
-
Preparation of Stock Solution: Prepare a stock solution of (13C₆)Phenylacetic acid in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Working Solution: Dilute the stock solution to a working concentration that is appropriate for the expected concentration range of the analyte in the samples.
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., plasma, urine), add a precise volume of the (13C₆)Phenylacetic acid working solution.
-
Perform a sample extraction procedure (e.g., protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction) to remove interferences.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the analyte and internal standard using a suitable HPLC or UHPLC column and mobile phase gradient.
-
Detect and quantify the analyte and internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The MRM transitions for both phenylacetic acid and (13C₆)Phenylacetic acid should be optimized.[11]
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using standards of known concentrations of unlabeled phenylacetic acid spiked with the internal standard.
-
Determine the concentration of phenylacetic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for using (13C₆)Phenylacetic acid as an internal standard.
Conclusion
(13C₆)Phenylacetic acid is a well-characterized, stable isotopically labeled compound with defined physical properties. Its primary application lies in its use as a robust internal standard for the accurate quantification of phenylacetic acid in complex matrices. A thorough understanding of its physical characteristics, as outlined in this guide, is crucial for researchers and scientists in drug development and related fields to ensure the reliability and accuracy of their experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. An Historical Review of Phenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C6-[Benzene Ring]-Indole-3-Acetic Acid: A New Internal Standard for Quantitative Mass Spectral Analysis of Indole-3-Acetic Acid in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209) [hmdb.ca]
- 7. Phenylacetic acid(103-82-2) 13C NMR [m.chemicalbook.com]
- 8. pure.ul.ie [pure.ul.ie]
- 9. researchgate.net [researchgate.net]
- 10. moravek.com [moravek.com]
- 11. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
(13C_6_)Phenylacetic acid CAS number and identifiers
An In-Depth Technical Guide to (¹³C₆)Phenylacetic Acid: Properties, Synthesis, and Applications in Quantitative Analysis and Metabolic Research
Introduction
(¹³C₆)Phenylacetic acid is the stable isotope-labeled (SIL) form of phenylacetic acid (PAA), a naturally occurring auxin in plants and a significant biomarker in biomedical research. In the fields of analytical chemistry, metabolomics, and drug development, the pursuit of accuracy and precision is paramount. The introduction of six ¹³C atoms into the phenyl ring of PAA creates a molecule with a mass shift of +6 Da compared to its natural counterpart. This seemingly simple modification results in an indispensable tool for researchers. While chemically identical in reactivity and physical behavior to the unlabeled analyte, its distinct mass allows it to serve as a "gold standard" internal standard for quantitative mass spectrometry.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of (¹³C₆)Phenylacetic acid. It moves beyond simple data recitation to explain the causality behind its synthesis, the rationale for its application, and the self-validating nature of the protocols in which it is employed. We will explore its core identifiers, synthesis workflow, critical role in eliminating analytical variability, and detailed methodologies for its use in quantitative and metabolic tracer studies.
Section 1: Core Identifiers and Physicochemical Properties
Precise identification is the foundation of any chemical workflow. (¹³C₆)Phenylacetic acid is distinguished by a set of unique identifiers that ensure traceability and proper use in experimental and regulatory contexts.
Table 1: Key Identifiers for (¹³C₆)Phenylacetic Acid
| Identifier | Value | Source |
| CAS Number | 1173020-54-6 | [1][2] |
| IUPAC Name | 2-((1,2,3,4,5,6-¹³C₆)cyclohexatrienyl)acetic acid | [1] |
| Molecular Formula | ¹³C₆C₂H₈O₂ | [1] |
| Linear Formula | ¹³C₆H₅CH₂CO₂H | [2] |
| InChI | 1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,7+1 | [1][2] |
| InChIKey | WLJVXDMOQOGPHL-ZXJNGCBISA-N | [1][2] |
| SMILES | OC(=O)C[13c]1[13cH][13cH][13cH][13cH][13cH]1 | [2] |
| PubChem CID | 66995338 | [1] |
| EC Number | 693-497-4 | [1] |
| MDL Number | MFCD08702801 | [2] |
The physicochemical properties of (¹³C₆)Phenylacetic acid are virtually identical to those of its unlabeled form, a critical feature for its function as an internal standard. This ensures it behaves similarly during extraction, chromatography, and ionization.
Table 2: Physicochemical Properties of (¹³C₆)Phenylacetic Acid
| Property | Value | Source |
| Molecular Weight | 142.10 g/mol | [1][2] |
| Exact Mass | 142.07255851 Da | [1] |
| Isotopic Purity | ≥99 atom % ¹³C | [2] |
| Physical Form | Solid | [2] |
| Melting Point | 77-79 °C (lit.) | [2] |
| Boiling Point | 265 °C (lit.) | [2] |
| Density | 1.128 g/mL at 25 °C | [2] |
| Mass Shift | M+6 | [2] |
Section 2: Synthesis and Isotopic Purity
The synthesis of a stable isotope-labeled compound is a meticulous process designed to ensure the precise incorporation of heavy isotopes and maintain high chemical purity. While multiple synthetic routes to phenylacetic acid exist, a common strategy for producing the ¹³C₆-labeled version involves starting with ¹³C₆-benzene or a derivative like ¹³C₆-phenol.[3][4] The goal is to build the acetic acid side chain onto the fully labeled aromatic ring.
A plausible and robust synthetic pathway mirrors the classic hydrolysis of benzyl cyanide, beginning with the formation of ¹³C₆-benzyl cyanide.
Causality Behind the Workflow:
-
Starting Material: ¹³C₆-Benzene is the logical precursor, ensuring the stable isotopes are locked into the chemically robust aromatic ring from the outset.
-
Side-Chain Formation: The two-step conversion via benzyl chloride and benzyl cyanide is a classic, high-yielding method for adding a carboxymethyl group to a benzene ring.[3][5]
-
Hydrolysis: Acid-catalyzed hydrolysis is a reliable method for converting the nitrile group (-CN) of benzyl cyanide into a carboxylic acid (-COOH).[3]
Isotopic Purity: The "99 atom % ¹³C" specification is critical.[2] It signifies that at least 99% of the molecules in the standard contain six ¹³C atoms. This high level of enrichment is necessary to prevent isotopic interference with the analyte signal (M, M+1, M+2) from the naturally occurring ¹³C in unlabeled phenylacetic acid. Purity is confirmed using high-resolution mass spectrometry, which can resolve the distinct mass of the fully labeled compound from any partially labeled or unlabeled species.
Section 3: The Critical Role of (¹³C₆)Phenylacetic Acid as an Internal Standard
Expertise & Experience: The Problem of Analytical Variability In any quantitative analysis, especially with complex biological matrices like plasma, urine, or tissue homogenates, the analyte is subject to losses and variability at every step. This includes incomplete extraction, degradation, inconsistent sample injection, and fluctuations in mass spectrometer ionization (ion suppression or enhancement). Without a proper control, it is impossible to know if a low signal is due to a low concentration in the original sample or simply poor recovery during the workflow.
Trustworthiness: The "Gold Standard" Solution This is where (¹³C₆)Phenylacetic acid provides a self-validating system.[6][7] By adding a known quantity of the SIL standard to the sample at the very beginning of the workflow, we introduce a perfect proxy for the analyte.
-
Identical Behavior: Because its chemical structure and properties are virtually identical to the unlabeled PAA, it experiences the exact same losses and ionization effects.
-
Distinct Detection: Despite behaving identically, the mass spectrometer can easily distinguish it from the analyte due to its +6 Da mass difference.
-
Reliable Quantification: The final quantification is based on the ratio of the analyte's signal to the internal standard's signal. Since both are affected proportionally by any experimental variability, the ratio remains constant and directly reflects the analyte's true initial concentration. This ratiometric approach cancels out errors and ensures the data is accurate and reproducible.[8]
Section 4: Experimental Protocols and Applications
Application 1: Quantitative Analysis of Phenylacetic Acid in Biological Matrices
This protocol provides a robust methodology for the determination of PAA in biological samples (e.g., plasma, plant tissue extract) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is based on the principles of stable isotope dilution.[9][10]
Step-by-Step Methodology:
-
Sample Preparation & Spiking:
-
To 100 µL of plasma or 100 mg of homogenized plant tissue, add 300 µL of ice-cold acetonitrile containing the (¹³C₆)Phenylacetic acid internal standard (e.g., at a final concentration of 50 ng/mL).
-
Causality: Acetonitrile precipitates proteins and disrupts cell membranes, releasing the analyte while simultaneously introducing the internal standard at the earliest possible stage to account for all subsequent variations.
-
-
Extraction:
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Transfer the supernatant to a new microcentrifuge tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Causality: Evaporation concentrates the analyte, and reconstitution in the mobile phase ensures compatibility with the LC system and improves chromatographic peak shape.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
-
The system is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.
-
Table 3: Typical LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for moderately polar acidic compounds like PAA. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure PAA is in its neutral form, improving retention on the C18 column. |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the analyte. |
| Flow Rate | 0.3 mL/min | A typical flow rate for analytical LC-MS. |
| Gradient | 5% B to 95% B over 5 min, hold 2 min, re-equilibrate | A standard gradient to elute the analyte and wash the column. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group readily loses a proton to form a negative ion [M-H]⁻, which is ideal for detection. |
| MRM Transition (PAA) | 135.1 → 91.1 | Precursor ion [M-H]⁻ fragments to the stable tropylium cation fragment upon loss of CO₂. |
| MRM Transition (¹³C₆-PAA) | 141.1 → 97.1 | The same fragmentation occurs, but the fragment retains the six ¹³C atoms, maintaining the +6 Da mass shift. |
-
Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio (PAA / ¹³C₆-PAA) against known concentrations of unlabeled PAA standards.
-
The concentration of PAA in the unknown samples is then calculated from this curve using their measured peak area ratios.
-
Application 2: Metabolic Tracer Studies
(¹³C₆)Phenylacetic acid is an excellent tool for tracing metabolic pathways in vivo or in vitro.[9][11] By introducing the labeled compound into a biological system, researchers can track the incorporation of the ¹³C atoms into downstream metabolites. This is particularly valuable in plant science for studying how PAA is conjugated to amino acids or sugars.[12][13]
In this workflow, the mass spectrometer is used not just for quantification but for discovery. By searching the data for masses corresponding to potential PAA conjugates with the characteristic +6 Da mass shift, novel metabolites and metabolic pathways can be identified and confirmed.
Section 5: Safety, Handling, and Storage
While stable isotope-labeled compounds are not typically more hazardous than their unlabeled counterparts, all chemicals must be handled with appropriate care. The safety profile for (¹³C₆)Phenylacetic acid is based on data for phenylacetic acid.
Table 4: Safety and Handling Information
| Category | Guideline | Source |
| Hazard Classification | Causes serious eye irritation (H319). Causes skin irritation (H315). May cause respiratory irritation (H335). | [2][14] |
| Signal Word | Warning | [2] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (e.g., Nitrile rubber), N95 dust mask, lab coat. | [2][15] |
| Handling | Use in a well-ventilated area or fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [15][16] |
| Storage | Keep container tightly closed. Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidants and strong bases. | [16][17] |
| Spill Response | Sweep up spilled solid material, avoiding dust generation. Place in a suitable, closed container for disposal. Do not let chemical enter the environment. | [15][17] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical attention. | [14] |
| First Aid (Skin) | Wash off with soap and plenty of water. If skin irritation occurs, get medical advice. | [14] |
Conclusion
(¹³C₆)Phenylacetic acid is more than just a chemical reagent; it is an enabling tool for generating high-fidelity scientific data. Its design as a stable isotope-labeled analog of phenylacetic acid makes it the ideal internal standard, providing a self-validating mechanism to overcome the inherent variability of complex analytical workflows. This allows for accurate and reproducible quantification of PAA in diverse matrices, from clinical samples to plant tissues. Furthermore, its utility as a metabolic tracer empowers researchers to map and understand the intricate biochemical pathways that govern life. For any laboratory engaged in quantitative analysis or metabolomics involving phenylacetic acid, the use of (¹³C₆)PAA is a requisite for achieving the highest standards of scientific integrity and trustworthiness.
References
- 1. (~13~C_6_)Phenylacetic acid | C8H8O2 | CID 66995338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenyl-13C6-acetic acid 13C 99atom 1173020-54-6 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenylacetic acid metabolism in land plants: novel pathways and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Publications | ÚEB AV ČR [ueb.cas.cz]
- 13. researchgate.net [researchgate.net]
- 14. lobachemie.com [lobachemie.com]
- 15. aurochemicals.com [aurochemicals.com]
- 16. fishersci.dk [fishersci.dk]
- 17. ICSC 1260 - PHENYLACETIC ACID [chemicalsafety.ilo.org]
Molecular weight and formula of (13C_6_)Phenylacetic acid
An In-Depth Technical Guide to (¹³C₆)Phenylacetic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (¹³C₆)Phenylacetic acid, a stable isotope-labeled compound crucial for high-precision quantitative analysis. Tailored for researchers, scientists, and professionals in drug development and metabolomics, this document delves into its fundamental properties, its critical role as an internal standard in mass spectrometry, and the rigorous methodologies that ensure data integrity.
Introduction: The Significance of Isotopic Labeling
Phenylacetic acid (PAA) is an organic compound that functions as a plant auxin and is also a known catabolite of the amino acid phenylalanine in humans and other organisms.[1] Its presence and concentration in biological matrices can be indicative of metabolic states or diseases.[2][3]
(¹³C₆)Phenylacetic acid is a specialized form of PAA where the six carbon atoms of the phenyl ring have been replaced with the heavy, non-radioactive carbon-13 (¹³C) isotope. This isotopic enrichment is the cornerstone of its utility. In analytical chemistry, particularly in quantitative mass spectrometry, the ideal internal standard is a stable isotope-labeled (SIL) analogue of the analyte of interest. The SIL internal standard co-elutes chromatographically with the analyte and exhibits nearly identical chemical behavior during sample extraction and ionization, thereby correcting for variations in sample preparation and matrix effects.[4] The six-carbon labeling in (¹³C₆)Phenylacetic acid provides a significant mass shift of +6 Da, which prevents isotopic crosstalk and ensures clear differentiation from the native compound in a mass spectrometer.[5]
Physicochemical Properties and Structural Identity
The identity and purity of an analytical standard are paramount. The introduction of six ¹³C atoms results in a predictable increase in molecular weight and exact mass without altering the compound's fundamental chemical structure or reactivity.
Chemical Structure of (¹³C₆)Phenylacetic Acid
The diagram below illustrates the molecular structure, with the ¹³C atoms explicitly located on the benzene ring.
References
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylacetate | C8H7O2- | CID 4409936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 苯乙酸-13C6 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to the Isotopic Purity and Enrichment of ¹³C₆-Phenylacetic Acid
Introduction: The Critical Role of Isotopic Purity in Research and Development
In the realms of pharmaceutical development, metabolic research, and quantitative bioanalysis, stable isotope-labeled (SIL) compounds are indispensable tools. ¹³C₆-Phenylacetic acid, in which all six carbon atoms of the phenyl ring are replaced with the stable isotope carbon-13, serves as a crucial internal standard for mass spectrometry-based quantification of phenylacetic acid and related metabolites. Its utility is also prominent in pharmacokinetic and drug metabolism (ADME) studies, where it allows for the precise tracing and differentiation of a drug from its endogenous counterparts.[1][2]
The fidelity of data derived from studies employing ¹³C₆-phenylacetic acid is inextricably linked to its isotopic purity and enrichment. Isotopic purity refers to the proportion of the compound that is indeed the desired ¹³C₆-labeled isotopologue, while isotopic enrichment quantifies the percentage of a specific atom (in this case, carbon) that is the desired isotope. Inaccuracies in these parameters can lead to significant errors in quantification, misinterpretation of metabolic pathways, and compromised integrity of clinical trial data. This guide provides an in-depth technical overview of the synthesis, analytical characterization, and critical considerations for ensuring the high isotopic purity of ¹³C₆-phenylacetic acid.
Synthesis of ¹³C₆-Phenylacetic Acid: A Multi-Step Approach
The synthesis of ¹³C₆-phenylacetic acid necessitates the use of a ¹³C-labeled precursor for the aromatic ring. A common and logical starting material is ¹³C₆-benzene. From this starting point, a two-step synthetic sequence is typically employed: Friedel-Crafts acylation followed by a Willgerodt-Kindler rearrangement and subsequent hydrolysis.
Step 1: Friedel-Crafts Acylation of ¹³C₆-Benzene
The initial step involves the introduction of an acetyl group to the ¹³C-labeled benzene ring via a Friedel-Crafts acylation reaction.[3][4][5] This reaction utilizes an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst, commonly aluminum chloride (AlCl₃).[3][4][5]
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), a flask equipped with a magnetic stirrer and a reflux condenser is charged with anhydrous aluminum chloride (AlCl₃, ~1.1 equivalents).
-
Solvent and Reactant Addition: Anhydrous ¹³C₆-benzene (1.0 equivalent) is added to the flask, followed by slow, dropwise addition of acetyl chloride (CH₃COCl, ~1.05 equivalents) while maintaining a low temperature (0-5 °C) with an ice bath to control the initial exothermic reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated (e.g., to 50-60°C) for a specified period (typically 1-3 hours) to ensure complete conversion.
-
Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and moves the product into the organic layer.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The combined organic extracts are washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield crude ¹³C₆-acetophenone.
Caption: Friedel-Crafts acylation of ¹³C₆-benzene to form ¹³C₆-acetophenone.
Step 2: Willgerodt-Kindler Reaction and Hydrolysis
The ¹³C₆-acetophenone is then converted to ¹³C₆-phenylacetic acid. A robust method for this transformation is the Willgerodt-Kindler reaction, which converts aryl alkyl ketones to the corresponding thioamides, followed by hydrolysis to the carboxylic acid.[6][7][8] This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine.[6][7][8]
Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis
-
Reaction Setup: The crude ¹³C₆-acetophenone (1.0 equivalent) is combined with elemental sulfur (~2.5 equivalents) and morpholine (~3.0 equivalents) in a round-bottom flask fitted with a reflux condenser.
-
Reaction Progression: The mixture is heated to reflux (typically 130-140°C) for several hours (e.g., 6-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After cooling, a concentrated aqueous solution of a strong base (e.g., sodium hydroxide) is added to the reaction mixture. This mixture is then heated to reflux for an additional 4-6 hours to hydrolyze the intermediate thiomorpholide to the sodium salt of ¹³C₆-phenylacetic acid.
-
Work-up and Purification: The reaction mixture is cooled, and any unreacted sulfur is filtered off. The aqueous solution is then acidified with a strong acid (e.g., concentrated HCl) to precipitate the ¹³C₆-phenylacetic acid. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).
Caption: Willgerodt-Kindler reaction followed by hydrolysis to yield ¹³C₆-phenylacetic acid.
Analytical Characterization of Isotopic Purity and Enrichment
Rigorous analytical characterization is paramount to validate the isotopic purity and enrichment of the synthesized ¹³C₆-phenylacetic acid. The two primary and complementary techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹³C NMR is a powerful, direct method for determining isotopic enrichment.[9] It allows for the site-specific determination of ¹³C incorporation.
Experimental Protocol: Quantitative ¹³C NMR
-
Sample Preparation: Accurately weigh a known amount of the ¹³C₆-phenylacetic acid sample (e.g., 20-50 mg) and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-precision NMR tube.
-
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Pulse Sequence: A standard single-pulse ¹³C experiment with proton decoupling is typically used. For accurate quantification, ensure a sufficient relaxation delay (D1) between scans. The D1 delay should be at least 5 times the longest T₁ relaxation time of the carbon nuclei of interest to ensure full relaxation and accurate signal integration.
-
Acquisition: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a small line broadening) and perform a Fourier transform.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signals corresponding to the aromatic carbons of ¹³C₆-phenylacetic acid and any corresponding signals from the unlabeled (¹²C) species, if detectable.
-
The isotopic enrichment can be calculated by comparing the integral of the ¹³C-enriched signals to the sum of the integrals of both the enriched and natural abundance signals.
-
Table 1: Expected ¹³C NMR Chemical Shifts for Phenylacetic Acid
| Carbon Atom | Expected Chemical Shift (ppm) in CDCl₃ |
| Carboxylic Carbon (C=O) | ~178 |
| Methylene Carbon (-CH₂-) | ~41 |
| Aromatic C1 (ipso) | ~134 |
| Aromatic C2, C6 (ortho) | ~129 |
| Aromatic C3, C5 (meta) | ~128 |
| Aromatic C4 (para) | ~127 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a highly sensitive method for determining isotopic purity by analyzing the relative abundance of different isotopologues.[10][11][12]
Experimental Protocol: LC-MS/MS for Isotopic Purity
-
Sample Preparation: Prepare a stock solution of ¹³C₆-phenylacetic acid in a suitable solvent (e.g., acetonitrile or methanol). Create a dilute solution (e.g., 1 µg/mL) for injection. Prepare a corresponding solution of unlabeled phenylacetic acid as a reference.
-
Chromatography:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid), is commonly used.
-
Flow Rate: A typical analytical flow rate is 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative mode is effective for deprotonating the carboxylic acid.
-
Analysis: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to acquire full scan mass spectra of the molecular ion region.
-
Data Acquisition: Acquire data for both the labeled and unlabeled standards under identical conditions.
-
-
Data Analysis and Calculation of Isotopic Purity:
-
Extract the ion chromatograms for the molecular ions of both the unlabeled (M) and the fully labeled (M+6) species.
-
Determine the integrated peak areas for each isotopologue.
-
The isotopic purity is calculated as: Isotopic Purity (%) = [Area(M+6) / (Area(M) + Area(M+1) + ... + Area(M+6))] x 100
-
It's crucial to correct for the natural abundance of isotopes in the unlabeled standard to accurately determine the contribution of each isotopologue.[13]
-
Table 2: Comparison of Analytical Techniques for Isotopic Purity
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Measures nuclear spin properties | Measures mass-to-charge ratio |
| Information | Site-specific enrichment, structural confirmation | Isotopic distribution, high sensitivity |
| Sensitivity | Lower | Higher |
| Sample Amount | Milligrams | Micrograms to nanograms |
| Throughput | Lower | Higher |
| Quantification | Direct, but requires careful parameter optimization | Relative, requires calibration and correction for natural abundance |
Potential Isotopic Impurities and Their Origins
During a multi-step synthesis, several types of isotopic impurities can arise.[14] A thorough understanding of the synthetic pathway is crucial for identifying and mitigating these impurities.
-
Incomplete Labeling: If the starting ¹³C₆-benzene is not 99+% isotopically pure, the final product will contain a distribution of isotopologues (e.g., ¹³C₅, ¹³C₄-phenylacetic acid).
-
Side-Reaction Products: Incomplete reactions or side reactions at any stage can lead to chemical impurities that may or may not be isotopically labeled. For example, in the Friedel-Crafts acylation, poly-acylation of the benzene ring can occur, although it is less common than poly-alkylation.[15][16]
-
Isotopic Scrambling: While less common with stable ¹³C in this synthetic route, under harsh reaction conditions, there is a theoretical possibility of isotopic scrambling, although it is highly unlikely for the stable benzene ring.
-
Contamination from Reagents: Natural abundance carbon from reagents (e.g., acetyl chloride) can be incorporated, but in this specific synthesis, it only affects the acetyl group, not the phenyl ring.
Regulatory Considerations for Use in Preclinical and Clinical Studies
For drug development professionals, understanding the regulatory landscape is critical. In general, stable isotope-labeled compounds are not considered radioactive and therefore do not fall under the same stringent regulations as radiolabeled compounds.[2] The FDA's policy has been that stable isotope-labeled compounds do not require special regulatory approval beyond that of their unlabeled counterparts, provided they are chemically pure and used at doses that are not pharmacologically active on their own.[17] However, it is essential to demonstrate the chemical and isotopic purity of the material used in any formal preclinical or clinical study.[18][19] This documentation is a key component of Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) compliance.
Conclusion
The reliability of ¹³C₆-phenylacetic acid as an internal standard and metabolic tracer is fundamentally dependent on its isotopic purity and enrichment. A well-controlled synthesis, starting from highly enriched precursors, is the first step in ensuring a high-quality product. This must be followed by rigorous analytical characterization using a combination of quantitative ¹³C NMR and high-resolution mass spectrometry. By understanding the potential sources of isotopic impurities and adhering to best practices in synthesis and analysis, researchers, scientists, and drug development professionals can confidently utilize ¹³C₆-phenylacetic acid to generate accurate and reproducible data, ultimately advancing our understanding of biology and the development of new therapeutics.
References
- 1. www-pub.iaea.org [www-pub.iaea.org]
- 2. metsol.com [metsol.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 17. Rapid quality control analysis of (13)C-enriched substrate synthesis by isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Practical considerations for navigating the regulatory landscape of non-clinical studies for clinical translation of radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Practical considerations in the use of stable isotope labelled compounds as tracers in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to (¹³C₆)Phenylacetic Acid: From Sourcing to Application
Introduction: The Quintessential Internal Standard
In the precise world of quantitative analysis, particularly within drug metabolism and pharmacokinetic (DMPK) studies, the reliability of your data is fundamentally tethered to the quality of your internal standard. (¹³C₆)Phenylacetic acid emerges not merely as a reagent but as a cornerstone of analytical rigor. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial landscape, quality considerations, and practical application of this invaluable tool.
Phenylacetic acid is an organic compound that serves as a catabolite of phenylalanine and is a naturally occurring plant hormone (auxin).[1][2] Its stable isotope-labeled counterpart, where the six carbons of the phenyl ring are replaced with the heavier, non-radioactive ¹³C isotope, provides a mass shift of +6 Da. This distinct mass difference is the key to its utility. When used as an internal standard in mass spectrometry-based assays, (¹³C₆)Phenylacetic acid co-elutes chromatographically with the unlabeled analyte and experiences similar ionization and matrix effects. However, it is clearly distinguishable by the mass spectrometer, enabling precise and accurate quantification of the endogenous or therapeutic compound by correcting for variations during sample preparation and analysis.[3]
The Critical Role of Quality in Isotopic Labeling
The central premise of using a stable isotope-labeled (SIL) internal standard is that it behaves identically to the analyte of interest throughout the analytical workflow. This premise, however, is only as strong as the quality of the SIL compound itself. Three pillars of quality must be rigorously evaluated:
-
Isotopic Purity (or Enrichment): This refers to the percentage of the labeled compound that contains the desired number of heavy isotopes. High isotopic purity (typically >99 atom %) is crucial to prevent signal contribution to the analyte's mass channel, which would lead to an overestimation of the analyte's concentration.
-
Chemical Purity: The presence of unlabeled phenylacetic acid or other chemical impurities can interfere with the analysis. Unlabeled analyte as an impurity directly inflates the measured concentration of the target analyte, compromising the entire dataset. Reputable suppliers will provide a Certificate of Analysis (CoA) detailing both chemical and isotopic purity.
-
Stability: The ¹³C label is incorporated into the stable benzene ring, making it non-exchangeable under typical experimental conditions, a significant advantage over deuterium-labeled standards where back-exchange can be a concern.
The following diagram illustrates the foundational principle of using a SIL internal standard in a quantitative LC-MS workflow.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Commercial Suppliers of (¹³C₆)Phenylacetic Acid: A Comparative Overview
Selecting a supplier for a critical reagent like (¹³C₆)Phenylacetic acid requires careful consideration of product specifications, documentation, and company reputation. The following table summarizes offerings from prominent suppliers in the field.
| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Available Quantities |
| Sigma-Aldrich (Merck) | Phenyl-¹³C₆-acetic acid | 1173020-54-6 | 99 atom % ¹³C | ≥98% (unspecified) | Custom packaging |
| Cambridge Isotope Laboratories, Inc. (CIL) | Phenylacetic acid (phenyl-¹³C₆, 99%) | 1173020-54-6 | 99% | Not specified | Inquire |
| Toronto Research Chemicals (TRC) | Phenyl-¹³C₆ Acetic Acid | 1173020-54-6 | Not specified | >95% (HPLC) | 1 mg, 5 mg, 10 mg, 25 mg |
| Cayman Chemical | L-Phenylalanine-¹³C₆* | 180268-82-0 | ≥99% | Not specified | 1 mg, 5 mg, 10 mg |
| Santa Cruz Biotechnology, Inc. | N/A | N/A | N/A | N/A | N/A |
| Omicron Biochemicals, Inc. | N/A | N/A | N/A | N/A | N/A |
*Note: Cayman Chemical offers the precursor L-Phenylalanine-¹³C₆, which can be used in metabolic studies.[4] They list Phenylacetic acid as a regulated precursor for synthesis and offer it as an analytical reference standard.[5] Santa Cruz Biotechnology and Omicron Biochemicals did not have (¹³C₆)Phenylacetic acid listed at the time of this guide's compilation but are notable suppliers of other biochemicals and stable isotopes.[6][7]
Expert Insight: When evaluating suppliers, always request a lot-specific Certificate of Analysis (CoA). This document is your primary source of truth for isotopic enrichment and chemical purity. For regulated bioanalysis (GLP/GCP), a supplier's ability to provide extensive documentation and demonstrate a robust quality management system is paramount. CIL, for instance, emphasizes its high standards for both chemical purity and isotopic enrichment for metabolic studies and offers GMP capabilities.[8]
Experimental Protocol: Use of (¹³C₆)Phenylacetic Acid as an Internal Standard in LC-MS/MS Bioanalysis
This protocol provides a generalized, self-validating workflow for the quantification of Phenylacetic acid (PAA) in human plasma.
Reagent and Solution Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Phenylacetic acid (analytical standard, ≥99.0% purity[9]) and dissolve in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh ~1 mg of (¹³C₆)Phenylacetic acid and dissolve in 1 mL of methanol.
-
IS Working Solution (1 µg/mL): Dilute the IS Stock Solution 1:1000 with methanol:water (50:50, v/v). This dilution factor should be optimized based on the expected analyte concentration range and mass spectrometer sensitivity.
-
Calibration Standards & Quality Controls (QCs): Prepare a series of calibration standards by spiking blank human plasma with the Analyte Stock Solution to achieve a concentration range (e.g., 1-1000 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation: Protein Precipitation
The causality behind choosing protein precipitation is its speed, simplicity, and ability to remove the majority of interfering proteins from the plasma matrix.
-
Aliquot Samples: To 100 µL of plasma (blank, calibrator, QC, or unknown sample) in a 1.5 mL microcentrifuge tube, add 20 µL of the IS Working Solution (1 µg/mL).
-
Vortex: Briefly vortex (~10 seconds) to ensure homogeneity.
-
Precipitate Proteins: Add 400 µL of ice-cold acetonitrile. The 4:1 ratio of organic solvent to plasma is a common and effective choice for precipitating plasma proteins.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C. This step pellets the precipitated proteins, leaving the analyte and IS in the supernatant.
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate & Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A (see LC method below). This step concentrates the sample and ensures compatibility with the initial chromatographic conditions.
LC-MS/MS Method
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a standard choice for retaining small aromatic acids.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) and negative electrospray ionization (ESI) mode.
-
MRM Transitions (Example):
-
Phenylacetic Acid: Q1: 135.1 m/z -> Q3: 91.1 m/z
-
(¹³C₆)Phenylacetic Acid (IS): Q1: 141.1 m/z -> Q3: 97.1 m/z (Note: These transitions must be empirically optimized on the specific instrument being used.)
-
Data Analysis and Self-Validation
-
Quantification: The concentration of Phenylacetic acid in unknown samples is determined by calculating the peak area ratio of the analyte to the IS. This ratio is then plotted against the nominal concentrations of the calibration standards to generate a calibration curve.
-
Trustworthiness through Self-Validation:
-
IS Response Consistency: The peak area of the (¹³C₆)Phenylacetic acid internal standard should be consistent across all samples (calibrators, QCs, and unknowns). Significant variation (>20-30%) may indicate inconsistent extraction recovery or matrix effects, invalidating the results for those samples.
-
QC Sample Accuracy: The calculated concentrations of the QC samples must fall within a pre-defined acceptance window (typically ±15% of the nominal value, 20% for the lower limit of quantification) to accept the analytical run.
-
The logical flow of this bioanalytical method is depicted in the diagram below.
Caption: A detailed workflow for a validated bioanalytical LC-MS/MS assay.
Conclusion
(¹³C₆)Phenylacetic acid is a powerful and essential tool for any research or drug development professional engaged in quantitative mass spectrometry. Its stability and distinct mass shift provide the foundation for robust and reliable bioanalytical methods. However, the integrity of the data generated is directly dependent on the quality of the standard used. By carefully selecting a reputable supplier that provides comprehensive quality documentation and by implementing validated, self-controlling analytical protocols, researchers can ensure the accuracy and trustworthiness of their results, ultimately accelerating the pace of scientific discovery and therapeutic development.
References
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Phenylacetic acid (HMDB0000209) [hmdb.ca]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. scbt.com [scbt.com]
- 7. omicronbio.com [omicronbio.com]
- 8. ckisotopes.com [ckisotopes.com]
- 9. otsuka.co.jp [otsuka.co.jp]
The Ubiquitous Auxin: A Technical Guide to the Natural Occurrence and Biosynthesis of Phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
Phenylacetic acid (PAA), a molecule with a deceptively simple structure, plays a remarkably diverse and significant role across the biological kingdoms. Long recognized as a potent plant auxin, its influence extends far beyond the realm of phytophysiology. From serving as a chemical messenger in microbial communities to acting as a key metabolite in mammalian systems, the study of PAA offers a fascinating window into the intricate biochemical web that connects diverse life forms. This technical guide is designed for the scientific professional, offering an in-depth exploration of the natural occurrence and the intricate biosynthetic pathways of this multifaceted molecule. As a Senior Application Scientist, my aim is to not only present the established facts but to also provide the causality behind experimental choices and to equip you with robust, self-validating protocols to further your own research endeavors in this exciting field.
Natural Occurrence: A Pan-Kingdom Perspective
Phenylacetic acid is not confined to a single domain of life; its presence is a testament to convergent evolution and the versatility of the phenylalanine scaffold.
In the Plant Kingdom: An Endogenous Auxin
PAA is a well-established natural auxin in a wide array of vascular plants, often found at concentrations significantly higher than the more extensively studied indole-3-acetic acid (IAA).[1] While its auxin activity is generally considered weaker than that of IAA, its sheer abundance suggests a crucial, albeit not fully elucidated, role in plant growth and development.
Table 1: Phenylacetic Acid (PAA) Concentration in Various Plant Tissues
| Plant Species | Tissue | PAA Concentration (pmol/g Fresh Weight) | Reference |
| Arabidopsis thaliana | Rosette Leaves | ~3500 | [1] |
| Arabidopsis thaliana | Roots | ~200-500 | [1] |
| Pisum sativum (Pea) | Shoots | ~1600 | [1] |
| Zea mays (Maize) | Shoots | ~5000 | [1] |
| Nicotiana tabacum (Tobacco) | Shoots | ~600 | [1] |
In Fungi and Bacteria: A Molecule of Communication and Competition
A diverse range of microorganisms, including various species of fungi and bacteria, are known to produce PAA. In these organisms, PAA can function as a signaling molecule in quorum sensing, an antimicrobial agent to outcompete other microbes, and a virulence factor in pathogenic interactions with plants.
In the Animal Kingdom: A Metabolic Byproduct
In animals, including humans, phenylacetic acid is primarily a catabolite of the essential amino acid phenylalanine. It is formed through the action of monoamine oxidase and aldehyde dehydrogenase on phenethylamine.[2]
Biosynthesis of Phenylacetic Acid: A Multi-Pathway Network
The biosynthesis of PAA predominantly originates from the amino acid L-phenylalanine. Several distinct pathways have been elucidated, with the phenylpyruvate and phenylacetaldehyde pathways being the most prominent.
The Phenylpyruvate Pathway
This pathway is considered a major route for PAA biosynthesis in both plants and microorganisms. It involves the transamination of phenylalanine to phenylpyruvate, followed by a decarboxylation step.
References
Phenylacetic Acid: A Pivotal Human Metabolite at the Crossroads of Microbiome, Health, and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my focus extends beyond mere data points to the intricate biological narratives they represent. Phenylacetic acid (PAA) is a compelling protagonist in one such narrative. Far from being a simple metabolic byproduct, PAA is a key signaling molecule and toxin, intricately linking the gut microbiome's activity with host physiology and pathology. This guide provides an in-depth exploration of PAA, from its biochemical origins to its clinical implications and the rigorous analytical methods required for its study, offering field-proven insights for professionals in research and drug development.
Section 1: The Biochemical Journey of Phenylacetic Acid
The story of PAA in the human body is one of dual origins, with the vast majority arising not from our own cells, but from the trillions of microbes residing in our gut.
Primary Origin: The Gut Microbiome's Metabolism of Phenylalanine
The principal source of PAA is the microbial fermentation of the essential amino acid phenylalanine, derived from dietary proteins like meat, eggs, and dairy, in the colon.[1][2] This process is a testament to the metabolic power of the gut microbiota.
-
Initial Deamination: Gut bacteria, including species from families like Clostridium, Bacteroidetes, and Proteobacteria, first deaminate phenylalanine to form phenylpyruvic acid (PPY).[2][3] This conversion is catalyzed by microbial enzymes such as phenylalanine dehydrogenase and aromatic amino acid aminotransferase.[2]
-
Decarboxylation to PAA: PPY is then converted to PAA through distinct microbial enzymatic pathways, including those involving phenylpyruvate ferredoxin-oxidoreductase (PPFOR) and phenylpyruvate decarboxylase (PPDC).[1][2]
Once produced in the colon, PAA is absorbed into the portal circulation, traveling directly to the liver, where its metabolic fate is determined.[1]
Endogenous Production Pathways
While the gut is the main theater of production, human cells do generate PAA through two less prominent pathways:
-
Phenylalanine Catabolism: In certain metabolic states, particularly the inborn error of metabolism known as Phenylketonuria (PKU), the primary pathway for phenylalanine degradation is blocked. This shunts excess phenylalanine into alternative pathways, leading to the production of PPY and subsequently PAA.[4][5] Its accumulation contributes to the neurotoxicity seen in untreated PKU.[5]
-
Phenethylamine Oxidation: PAA is the major oxidation product of phenethylamine, an endogenous trace amine that can act as a neuromodulator.[6] This conversion is a two-step process involving monoamine oxidase (MAO) and aldehyde dehydrogenase.[6]
Host Detoxification: Conjugation to Phenylacetylglutamine (PAGN)
The human body efficiently detoxifies and eliminates PAA through a conjugation pathway primarily occurring in the liver and kidneys.[1][7] This process is of immense clinical importance as it provides an alternative route for nitrogen excretion.[7][8]
The conversion proceeds in two mitochondrial steps:
-
Activation: PAA is first activated to its coenzyme A (CoA) thioester, phenylacetyl-CoA. This reaction is catalyzed by acyl-coenzyme A synthetases (ACSM1 or ACSM2B) and requires ATP.[8][9]
-
Conjugation: Phenylacetyl-CoA then reacts with L-glutamine, a reaction catalyzed by glutamine N-acyltransferase, to form phenylacetylglutamine (PAGN) and release CoA.[7][8][10]
PAGN is a water-soluble, nitrogen-rich compound that is efficiently excreted in the urine.[7][10] This pathway is so effective that its manipulation forms the basis of therapy for urea cycle disorders, where drugs like sodium phenylacetate or sodium phenylbutyrate are used to scavenge excess nitrogen by promoting PAGN formation and excretion.[6][11] Interestingly, the choice of amino acid for conjugation is species-specific; humans and other primates predominantly use glutamine, whereas most non-primate mammals use glycine.[12]
Section 2: The Pathophysiological Impact of Phenylacetic Acid
Elevated levels of PAA are not benign. As a designated uremic toxin and a bioactive microbial metabolite, PAA is implicated in a range of pathologies, particularly those involving inflammation and vascular damage.[13][14]
| Role of Phenylacetic Acid | Associated Conditions | Key Mechanistic Insights |
| Uremic Toxin | Chronic Kidney Disease (CKD) | Accumulates in renal failure, contributing to systemic inflammation by priming neutrophils and increasing their viability.[14][15] Induces oxidative stress in vascular smooth muscle cells.[13][16] |
| Cardiovascular Pathogen | Atherosclerosis, Thrombosis, Heart Failure | The downstream metabolite, PAGN, enhances platelet activation, increasing thrombosis risk.[1][2][17] PAA itself induces endothelial cell senescence, a key driver of cardiovascular aging.[18][19] |
| Neuroactive Metabolite | Phenylketonuria (PKU), Neurological Disorders | Directly contributes to neurotoxicity in PKU.[5] Found in cerebrospinal fluid; its correlation with plasma levels suggests it crosses the blood-brain barrier.[20] May interfere with dopamine metabolism due to structural similarities.[21] |
| Aging Mediator | Cellular Senescence | Levels of PAA and PAGN increase with age.[18][22] PAA triggers senescence in endothelial cells through the production of mitochondrial reactive oxygen species (ROS).[18][19] |
PAA in Chronic Kidney Disease (CKD)
In patients with CKD, impaired renal clearance leads to the accumulation of numerous metabolic byproducts, including PAA, which is classified as a uremic toxin.[13][23] PAA contributes to the chronic inflammatory state characteristic of uremia by directly activating polymorphonuclear leucocytes (PMNLs) and prolonging their lifespan by inhibiting apoptosis.[15] Furthermore, in vascular smooth muscle cells, PAA enhances cytokine-mediated inflammation and promotes the production of reactive oxygen species (ROS), contributing to the accelerated atherosclerosis seen in CKD patients.[13][16]
The Gut-Vascular Axis: PAA and Cardiovascular Disease
Recent groundbreaking research has positioned PAA and its metabolite PAGN as critical links between the gut microbiome and cardiovascular health. Elevated plasma levels of PAGN are associated with an increased risk of major adverse cardiovascular events, including heart attack and stroke.[1][2] The proposed mechanism involves PAGN enhancing platelet reactivity and thrombosis potential by interacting with G-protein coupled adrenergic receptors on the platelet surface.[1][17]
Moreover, PAA itself has been identified as a driver of vascular aging.[18] Studies show that PAA induces senescence in endothelial cells, the critical inner lining of blood vessels.[19] This PAA-induced senescence impairs angiogenesis and promotes a pro-inflammatory state, directly contributing to age-related vascular dysfunction.[18][19]
Section 3: Analytical Methodologies for PAA Quantification
Accurate and precise quantification of PAA in biological matrices is paramount for both clinical diagnostics and research. The choice of methodology must account for the chemical nature of PAA and the complexity of the sample (e.g., plasma, urine). As a Senior Application Scientist, I advocate for methods that are not just sensitive but also robust and self-validating, which is best achieved through mass spectrometry coupled with stable isotope dilution.
Protocol 1: Extraction of PAA from Human Plasma using Liquid-Liquid Extraction (LLE)
Rationale: This protocol is designed to efficiently extract PAA from a complex proteinaceous matrix. Acidification is a critical step; it converts the phenylacetate anion to the neutral phenylacetic acid, which has significantly higher solubility in organic solvents like ethyl acetate. The use of a deuterated internal standard (PAA-d5) from the very first step is the cornerstone of a self-validating system, as it corrects for any analyte loss during the multi-step preparation process.
Methodology:
-
Sample Aliquoting: In a 2.0 mL microcentrifuge tube, add 100 µL of human plasma.
-
Internal Standard Spiking: Add 10 µL of a 10 µg/mL internal standard working solution (e.g., Phenylacetic acid-d5 in methanol). Vortex briefly.
-
Acidification: Add 20 µL of 2M hydrochloric acid (HCl) to acidify the sample to a pH < 2. Vortex for 10 seconds. Causality: This step protonates the carboxylic acid group of PAA, making it uncharged and facilitating its extraction into a non-polar organic solvent.
-
Extraction: Add 1.0 mL of ethyl acetate. Cap the tube securely.
-
Mixing: Vortex vigorously for 1 minute, then place on a mechanical shaker for 10 minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (~900 µL) to a new 1.5 mL tube, taking care not to disturb the protein pellet or aqueous layer.
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes to pellet any insoluble debris.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Quantification of PAA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale: LC-MS/MS provides unparalleled selectivity and sensitivity. By using Multiple Reaction Monitoring (MRM), we monitor a specific precursor-to-product ion transition for both the analyte and its stable isotope-labeled internal standard. This "mass filtering" eliminates interferences from other molecules in the complex sample matrix, ensuring that the measured signal comes unequivocally from the target analyte.
Typical LC-MS/MS Parameters:
| Parameter | Setting for PAA | Setting for PAA-d5 (Internal Std) | Rationale |
| LC Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and peak shape for small organic acids. |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | Acid modifier ensures PAA remains protonated for good chromatography. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the analyte from the C18 column. |
| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) | Carboxylic acids readily lose a proton to form a negative ion [M-H]⁻. |
| Precursor Ion (Q1) | m/z 135.1 | m/z 140.1 | Represents the deprotonated molecular ion [M-H]⁻. |
| Product Ion (Q3) | m/z 91.1 | m/z 96.1 | A stable, characteristic fragment ion (loss of CO₂H) for quantification. |
| Collision Energy | ~ -15 eV | ~ -15 eV | Optimized energy to induce the specific fragmentation for the MRM transition. |
Data Analysis: A calibration curve is constructed by analyzing standards of known PAA concentrations. The peak area ratio of the analyte (PAA) to the internal standard (PAA-d5) is plotted against the concentration. The concentration of PAA in the unknown samples is then calculated from this curve. This ratiometric approach ensures high accuracy and precision, making the entire workflow a self-validating system.
Section 4: Implications for Drug Development and Future Directions
The growing understanding of PAA's role as a bioactive metabolite opens new avenues for therapeutic intervention and diagnostic development.
-
Drug Target: The enzymes in the microbial PAA production pathway could be targeted by novel therapeutics to reduce systemic PAA levels in at-risk populations, such as those with CKD or cardiovascular disease.
-
Biomarker Development: Monitoring plasma or urine levels of PAA and PAGN could serve as a valuable biomarker for assessing gut dysbiosis, predicting cardiovascular risk, or monitoring the progression of renal disease.[24]
-
Nitrogen Scavenging Therapies: The development of drugs that leverage the PAA-glutamine conjugation pathway, like ornithine phenylacetate, continues to be an area of interest for treating hyperammonemia in liver disease and urea cycle disorders.[25]
Future research should focus on elucidating the full range of host receptors that interact with PAA and PAGN, identifying the specific bacterial species and genes responsible for its production, and conducting large-scale clinical trials to validate its utility as a predictive biomarker.
Phenylacetic acid is a powerful example of how microbial metabolites can profoundly influence human health. For researchers and drug developers, understanding its complex biology and mastering the techniques to measure it are essential steps toward developing next-generation diagnostics and therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylacetic Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. mybiosource.com [mybiosource.com]
- 5. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 7. Conjugation of phenylacetate with glutamine | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. SMPDB [smpdb.ca]
- 9. PathBank [pathbank.org]
- 10. Phenylacetylglutamine - Wikipedia [en.wikipedia.org]
- 11. Elevated phenylacetic acid levels do not correlate with adverse events in patients with urea cycle disorders or hepatic encephalopathy and can be predicted based on the plasma PAA to PAGN ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Food-Derived Uremic Toxins in Chronic Kidney Disease [mdpi.com]
- 15. The uraemic toxin phenylacetic acid contributes to inflammation by priming polymorphonuclear leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The uraemic toxin phenylacetic acid increases the formation of reactive oxygen species in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Phenylacetic Acid Produced by Gut Microbes Harms the Vascular Endothelium – Fight Aging! [fightaging.org]
- 19. Gut microbiota-dependent increase in phenylacetic acid induces endothelial cell senescence during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jnnp.bmj.com [jnnp.bmj.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Gut microbiota-dependent increase in phenylacetic acid induces endothelial cell senescence during aging [research.unipd.it]
- 23. karger.com [karger.com]
- 24. mdpi.com [mdpi.com]
- 25. Exposures of Phenylacetic Acid and Phenylacetylglutamine Across Different Subpopulations and Correlation with Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 13C6-Phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth exploration of the solubility characteristics of 13C6-phenylacetic acid, a critical isotopically labeled internal standard used in pharmacokinetic and drug metabolism studies. While direct, extensive solubility data for the 13C6-labeled variant is not broadly published, its physicochemical properties are nearly identical to its unlabeled counterpart, phenylacetic acid. Therefore, this guide synthesizes established data for phenylacetic acid with the theoretical and practical considerations for its isotopically labeled form, offering a robust framework for its application in a research setting.
Introduction: The Significance of 13C6-Phenylacetic Acid in Scientific Research
Phenylacetic acid is a compound of interest in various biological and pharmaceutical contexts.[1][2] Its isotopically labeled form, 13C6-phenylacetic acid, in which the six carbon atoms of the benzene ring are replaced with the stable isotope carbon-13, serves as an invaluable internal standard for quantitative analysis.[3] The near-identical chemical behavior and distinct mass spectrometric signature of 13C6-phenylacetic acid allow for precise and accurate quantification of its unlabeled analogue in complex biological matrices. Understanding its solubility is paramount for the preparation of stock solutions, calibration standards, and ensuring its appropriate behavior in experimental assays, particularly in the early stages of drug discovery and lead optimization.[4][5]
Theoretical Framework: Physicochemical Properties and Principles of Solubility
The solubility of a compound is governed by its molecular structure and the nature of the solvent.[6][7] Phenylacetic acid is an aromatic carboxylic acid, possessing both a nonpolar phenyl group and a polar carboxylic acid functional group.[8][9] This amphiphilic nature dictates its solubility profile.
-
Polarity and Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, facilitating interactions with polar solvents like water and alcohols.[8]
-
"Like Dissolves Like": The nonpolar phenyl ring contributes to its solubility in organic solvents with lower polarity.[6][8] The general principle of "like dissolves like" is a useful predictor of solubility behavior.
Isotope Effects on Solubility:
The substitution of 12C with 13C in the phenyl ring results in a slightly higher molecular weight for 13C6-phenylacetic acid (142.10 g/mol ) compared to phenylacetic acid (136.15 g/mol ).[1][3] While isotopic substitution can, in some cases, lead to measurable differences in physical properties (a phenomenon known as the isotope effect), for a molecule of this nature, the impact on solubility is generally considered to be minimal.[10][11][12] The electronic structure and intermolecular forces, which are the primary determinants of solubility, remain largely unchanged. Therefore, the solubility data for unlabeled phenylacetic acid serves as a highly reliable proxy for 13C6-phenylacetic acid.
Solubility Profile of Phenylacetic Acid (as a proxy for 13C6-Phenylacetic Acid)
The following table summarizes the solubility of phenylacetic acid in a range of common laboratory solvents. This data has been compiled from various authoritative sources and provides a quantitative basis for solvent selection.
| Solvent | Chemical Formula | Polarity | Solubility ( g/100 mL) | Temperature (°C) | Reference(s) |
| Water | H₂O | Polar | ~1.5 - 1.73 | 20 - 25 | [2][13] |
| Methanol | CH₃OH | Polar | Very High | 20 | [14][15] |
| Ethanol | C₂H₅OH | Polar | Very Soluble | Room Temp | [1][13][16] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | Room Temp | [1][17] |
| Chloroform | CHCl₃ | Nonpolar | ~6.37 (g/kg) | 20 | [14][15] |
| Dichloromethane | CH₂Cl₂ | Nonpolar | Soluble | Not Specified | [18] |
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Very Soluble | Room Temp | [1][13] |
| Toluene | C₇H₈ | Nonpolar | ~3.78 (g/kg) | 20 | [14][15] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | Not Specified | [18] |
Key Insights from the Data:
-
High Solubility in Polar Protic Solvents: Phenylacetic acid is highly soluble in alcohols like methanol and ethanol, which can engage in hydrogen bonding with the carboxylic acid group.[1][14][15]
-
Moderate Aqueous Solubility: The presence of the nonpolar phenyl ring limits its solubility in water compared to more polar organic solvents.[1][2][13]
-
Good Solubility in Other Organic Solvents: It exhibits good solubility in a range of other organic solvents, including acetone, ethers, and chlorinated hydrocarbons.[1][8][18]
Experimental Determination of Solubility: A Standardized Protocol
For applications requiring the highest degree of accuracy, direct experimental determination of 13C6-phenylacetic acid solubility is recommended. The shake-flask method is a widely accepted and reliable technique for this purpose.[19][20][21]
The Shake-Flask Method: A Step-by-Step Workflow
This protocol outlines the equilibrium solubility determination using the shake-flask method followed by UV-Vis spectrophotometric or HPLC analysis.
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of 13C6-phenylacetic acid to a vial containing a known volume of the solvent of interest. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaking water bath or on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached.[21]
-
-
Phase Separation:
-
Remove the vial from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[22] This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Prepare a series of dilutions of the clear filtrate.
-
Determine the concentration of 13C6-phenylacetic acid in the diluted samples using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[22][23][24]
-
A pre-established calibration curve of known concentrations of 13C6-phenylacetic acid in the same solvent is required for accurate quantification.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factors. This concentration represents the solubility of 13C6-phenylacetic acid in the chosen solvent at the specified temperature.
-
Conclusion and Practical Recommendations
The solubility of 13C6-phenylacetic acid is a critical parameter for its effective use as an internal standard. While direct experimental data is sparse, the extensive data available for its unlabeled analogue provides a reliable and accurate guide for most research applications.
Key Recommendations for Researchers:
-
For routine applications, the solubility data for phenylacetic acid can be confidently used for 13C6-phenylacetic acid.
-
When preparing stock solutions, it is advisable to start with highly soluble solvents such as methanol, ethanol, or DMSO.
-
For assays requiring high precision or for the development of novel formulations, the experimental determination of solubility using the shake-flask method is strongly recommended.
-
Always consider the potential for precipitation when diluting a stock solution prepared in an organic solvent into an aqueous buffer system.
By understanding the physicochemical principles and employing standardized experimental protocols, researchers can confidently and accurately utilize 13C6-phenylacetic acid in their studies, ensuring the integrity and reliability of their quantitative data.
References
- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. (~13~C_6_)Phenylacetic acid | C8H8O2 | CID 66995338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. enamine.net [enamine.net]
- 6. chem.ws [chem.ws]
- 7. Khan Academy [khanacademy.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. CAS 103-82-2: Phenylacetic acid | CymitQuimica [cymitquimica.com]
- 10. Non-Covalent Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isotope Effects on the Vaporization of Organic Compounds from an Aqueous Solution–Insight from Experiment and Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cphi-online.com [cphi-online.com]
- 17. chembk.com [chembk.com]
- 18. Phenylacetic Acid | CAS:103-82-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 19. bioassaysys.com [bioassaysys.com]
- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 21. lup.lub.lu.se [lup.lub.lu.se]
- 22. rjptonline.org [rjptonline.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Methodological & Application
Application and Protocol for the Quantitative Analysis of Phenylacetic Acid in Human Plasma using (13C6)-Phenylacetic Acid as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetic acid (PAA) is a significant biomarker and a metabolite of various compounds, including the neurotransmitter phenethylamine. Its quantification in biological matrices like human plasma is crucial in clinical research, toxicology, and drug development.[1][2] The inherent variability in sample preparation and instrumental analysis necessitates the use of a robust internal standard to ensure the accuracy and precision of analytical data. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry due to their ability to effectively compensate for matrix effects and procedural losses.[3] This document provides a comprehensive guide to the application of (13C6)-Phenylacetic acid as an internal standard for the sensitive and selective quantification of PAA in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Stable Isotope Dilution Mass Spectrometry
Stable Isotope Dilution (SID) LC-MS/MS is a powerful analytical technique for the accurate quantification of analytes in complex matrices.[4] The principle relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest, in this case, (13C6)-Phenylacetic acid, to the sample at the earliest stage of preparation. The SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes.
The key advantages of using a SIL internal standard like (13C6)-Phenylacetic acid are:
-
Co-elution with the Analyte: The SIL internal standard exhibits virtually identical chromatographic behavior to the unlabeled analyte, ensuring that they experience the same matrix effects during ionization.
-
Correction for Sample Preparation Variability: Any loss of analyte during sample extraction, cleanup, and derivatization will be mirrored by a proportional loss of the internal standard, allowing for accurate correction.
-
Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the method's precision and accuracy are significantly enhanced.
The following diagram illustrates the fundamental principle of Stable Isotope Dilution analysis:
Materials and Reagents
-
Analytes and Internal Standard:
-
Phenylacetic acid (PAA) analytical standard (≥99.0% purity)
-
(13C6)-Phenylacetic acid ((13C6)-PAA) (isotopic purity ≥99%)
-
-
Solvents and Chemicals:
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (drug-free)
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of PAA and (13C6)-PAA into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and bring to volume. Mix thoroughly.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of PAA by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Prepare a working solution of the internal standard ((13C6)-PAA) at a concentration of 1 µg/mL by diluting the stock solution with 50:50 (v/v) acetonitrile:water.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[4][5][6][7]
The following workflow outlines the protein precipitation procedure:
Step-by-Step Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the (13C6)-PAA internal standard working solution (1 µg/mL).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are proposed starting conditions for the LC-MS/MS analysis of PAA and (13C6)-PAA. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes. |
Rationale for LC conditions: A C18 column is suitable for the separation of moderately polar compounds like phenylacetic acid.[8][9] The use of formic acid in the mobile phase aids in the protonation of the analyte in positive ion mode or deprotonation in negative ion mode, enhancing sensitivity.[10] A gradient elution ensures efficient separation from endogenous matrix components and a timely elution of the analyte.
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | |
| Phenylacetic acid | Precursor Ion (m/z): 135.1 → Product Ion (m/z): 91.1 |
| (13C6)-Phenylacetic acid | Precursor Ion (m/z): 141.1 → Product Ion (m/z): 97.1 |
| Collision Energy (CE) | Optimize for each transition (typically 10-20 eV) |
| Dwell Time | 100 ms |
| Source Temperature | 500°C |
| Gas 1 (Nebulizer Gas) | 50 psi |
| Gas 2 (Heater Gas) | 60 psi |
| Curtain Gas | 30 psi |
Rationale for MS conditions: Phenylacetic acid, being a carboxylic acid, readily forms a [M-H]- ion in negative ESI mode. The proposed MRM transitions are based on the fragmentation of the deprotonated molecule, with the loss of CO2 (44 Da). For (13C6)-PAA, the precursor and product ions will have a +6 Da mass shift. These transitions should be confirmed and optimized on the specific mass spectrometer being used.[11][12]
Bioanalytical Method Validation
A comprehensive validation of the bioanalytical method should be performed according to the guidelines from regulatory agencies such as the FDA and EMA to ensure its reliability for the intended application.[3] The key validation parameters are summarized in the table below.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank plasma from at least six different sources. |
| Linearity and Range | The range of concentrations over which the method is accurate, precise, and linear. | A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |
| Accuracy and Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). | Determined at a minimum of four concentration levels (LLOQ, low QC, mid QC, and high QC). The mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ). |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | The matrix factor (ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution) should be consistent across different lots of matrix. The CV of the matrix factor should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | The extraction recovery of the analyte should be consistent, precise, and reproducible. The CV of the recovery across different QC levels should be ≤ 15%. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). | The mean concentration of the stability samples should be within ±15% of the nominal concentration. |
Discussion and Troubleshooting
-
Isotopic Contribution: It is essential to verify that the unlabeled PAA does not contribute significantly to the signal of the (13C6)-PAA, and vice-versa. This can be checked by injecting high concentrations of each compound and monitoring the respective MRM transitions.
-
Matrix Effects: While a SIL internal standard effectively compensates for matrix effects, significant ion suppression or enhancement can still impact the method's sensitivity. If significant matrix effects are observed, further sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[4]
-
Analyte Stability: Phenylacetic acid may be susceptible to degradation under certain conditions. It is crucial to perform thorough stability studies to ensure the integrity of the samples from collection to analysis.
Conclusion
The use of (13C6)-Phenylacetic acid as an internal standard provides a robust and reliable method for the quantitative analysis of phenylacetic acid in human plasma by LC-MS/MS. The protocol and validation guidelines presented in this document offer a comprehensive framework for researchers, scientists, and drug development professionals to establish and implement a high-quality bioanalytical assay. The inherent advantages of stable isotope dilution ensure the generation of accurate and precise data, which is paramount for informed decision-making in clinical and pharmaceutical research.
References
- 1. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. lcms.cz [lcms.cz]
- 10. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Protocol for metabolic flux analysis with 13C6-phenylacetic acid
Protocol for Metabolic Flux Analysis using 13C6-Phenylacetic Acid: Tracing Aromatic Compound Metabolism
Introduction
Metabolic Flux Analysis (MFA) is a powerful methodology for the quantitative analysis of in vivo metabolic reaction rates.[1] The use of stable isotope tracers, such as ¹³C, has become the gold standard for accurately determining intracellular fluxes.[1][2] While uniformly labeled glucose ([U-¹³C]-glucose) is a common tracer for central carbon metabolism, the study of specialized metabolic pathways requires dedicated tracers. This application note provides a detailed protocol for conducting ¹³C-Metabolic Flux Analysis using uniformly labeled ¹³C₆-Phenylacetic Acid (¹³C₆-PAA) as a tracer.
Phenylacetic acid (PAA) is a key intermediate in the catabolism of aromatic compounds, such as the amino acid phenylalanine, in a wide range of bacteria.[3][4] It also plays a role as a plant auxin and is a catabolite of phenylalanine in humans.[5][6] Therefore, tracing the metabolic fate of ¹³C₆-PAA can provide critical insights into pathways of aromatic amino acid degradation, microbial xenobiotic metabolism, and plant hormone homeostasis. This protocol is designed for researchers, scientists, and drug development professionals seeking to elucidate the metabolic pathways involving PAA in their biological system of interest.
Principle of the Method
The core principle of ¹³C-MFA is to introduce a ¹³C-labeled substrate into a biological system and measure the incorporation of the ¹³C label into downstream metabolites.[1][7] In this protocol, ¹³C₆-PAA is supplied to cells in culture. As the cells metabolize the ¹³C₆-PAA, the six ¹³C atoms are transferred to subsequent intermediates and end products of the PAA metabolic pathway.
By measuring the mass isotopomer distributions (MIDs) of these metabolites using mass spectrometry (MS), we can deduce the relative activities of the different metabolic pathways.[7] The workflow for a ¹³C₆-PAA metabolic flux analysis experiment is depicted below.
Figure 1: General workflow for ¹³C-Metabolic Flux Analysis.
The bacterial degradation of PAA typically proceeds through its activation to phenylacetyl-CoA, followed by enzymatic ring-opening and subsequent degradation to intermediates of central carbon metabolism, such as acetyl-CoA and succinyl-CoA.[8] The incorporation of ¹³C from ¹³C₆-PAA into these central metabolites can reveal the contribution of PAA to the cell's overall carbon metabolism.
Figure 2: Simplified metabolic fate of ¹³C₆-PAA in bacteria.
Experimental Protocols
This section provides a step-by-step methodology for a ¹³C₆-PAA labeling experiment in bacterial cell culture.
Protocol 1: Cell Culture and Isotope Labeling
Rationale: The goal is to achieve a metabolic and isotopic steady state, where the intracellular metabolite concentrations and their labeling patterns are stable.[9][10] This is typically achieved during the exponential growth phase.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas putida, Escherichia coli)
-
Defined minimal medium (e.g., M9 minimal medium)
-
Unlabeled phenylacetic acid
-
¹³C₆-Phenylacetic acid (ensure high isotopic purity, >99%)
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Pre-culture: Inoculate a single colony into 5 mL of defined minimal medium containing a non-limiting concentration of unlabeled PAA (e.g., 10 mM) as the primary carbon source. Grow overnight in a shaking incubator at the optimal temperature for the strain.
-
Main Culture: Dilute the pre-culture into a larger volume of fresh medium with unlabeled PAA to an initial OD₆₀₀ of ~0.05. Grow the cells under the same conditions, monitoring the growth curve by measuring OD₆₀₀ periodically.
-
Isotopic Labeling: When the cells reach the mid-exponential growth phase (e.g., OD₆₀₀ of 0.4-0.6), harvest them by centrifugation (e.g., 5000 x g, 5 min, room temperature).
-
Medium Switch: Discard the supernatant and resuspend the cell pellet in an equal volume of pre-warmed defined minimal medium where the unlabeled PAA has been completely replaced with ¹³C₆-PAA at the same concentration.
-
Labeling Duration: Continue to incubate the cells under the same conditions. For steady-state MFA, the labeling duration should be sufficient to achieve isotopic equilibrium. This is often at least two to three cell doubling times.[9] For bacteria, a labeling time of 1-2 hours may be sufficient, but this should be empirically determined by collecting samples at different time points and analyzing the isotopic enrichment of key metabolites.
Protocol 2: Sample Quenching and Metabolite Extraction
Rationale: Rapidly quenching all metabolic activity is critical to preserve the in vivo metabolite concentrations and isotopic labeling patterns at the moment of sampling.[11] Inefficient quenching can lead to significant artifacts.[11]
Materials:
-
Quenching solution: 60% methanol, pre-chilled to -40°C or colder.
-
Extraction solvent: e.g., a mixture of chloroform, methanol, and water.
-
Liquid nitrogen
-
Centrifuge capable of reaching low temperatures
Procedure:
-
Quenching: For a 1 mL culture sample, rapidly transfer it into 4 mL of ice-cold quenching solution. The large volume of cold solvent ensures immediate cessation of enzymatic activity.
-
Harvesting: Centrifuge the quenched cell suspension at low temperature (e.g., -9°C, 5000 x g, 5 min) to pellet the cells.
-
Washing (Optional but Recommended): Discard the supernatant and gently wash the cell pellet with more cold quenching solution to remove any remaining extracellular metabolites. Centrifuge again.
-
Metabolite Extraction:
-
Add a specific volume of a pre-chilled extraction solvent to the cell pellet. A common method is a two-phase extraction using a chloroform:methanol:water ratio.[12]
-
For example, resuspend the pellet in 1 mL of a 1:3:1 (v/v/v) chloroform:methanol:water mixture.
-
Vortex vigorously for 1 minute, followed by incubation on ice for 15 minutes.
-
Separate the polar (containing amino acids, organic acids) and non-polar (containing lipids) phases by centrifugation (e.g., 15,000 x g, 15 min, 4°C).
-
-
Sample Storage: Transfer the polar (upper aqueous) phase to a new tube. This fraction contains the metabolites of interest for tracing PAA degradation into the TCA cycle. Dry the extract using a vacuum concentrator (e.g., SpeedVac) without heating. Store the dried extracts at -80°C until analysis.
Data Acquisition and Analysis
Mass Spectrometry
The dried metabolite extracts are typically derivatized (for GC-MS) or reconstituted in an appropriate solvent (for LC-MS) before analysis. High-resolution mass spectrometry is essential for accurately determining the mass isotopomer distributions.
| Parameter | Gas Chromatography-MS (GC-MS) | Liquid Chromatography-MS/MS (LC-MS/MS) |
| Derivatization | Often required (e.g., silylation) to increase volatility. | Not always necessary, depends on the compound. |
| Separation | Based on volatility and column chemistry. | Based on polarity and column chemistry. |
| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Resolution | High resolution is achievable. | Often provides high mass accuracy and specificity. |
| Typical Analytes | Amino acids, organic acids. | Wider range of metabolites, including coenzyme A esters. |
Table 1: Comparison of common mass spectrometry platforms for ¹³C-MFA.
Data Correction and Flux Estimation
-
Raw Data Processing: The raw MS data must be processed to obtain the mass isotopomer distributions (MIDs) for each detected metabolite.
-
Correction for Natural Abundance: The measured MIDs must be corrected for the natural abundance of all heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) to isolate the labeling patterns derived solely from the ¹³C₆-PAA tracer.[7][13] This is a critical step, as failure to do so will lead to inaccurate flux calculations.[13]
-
Flux Estimation: The corrected MIDs, along with a stoichiometric model of the metabolic network, are used as inputs for flux estimation software (e.g., INCA, Metran, WUFlux).[14] These programs use iterative algorithms to find the set of metabolic fluxes that best explains the measured labeling data.
-
Statistical Analysis: A goodness-of-fit analysis (e.g., chi-squared test) is performed to validate the model. Confidence intervals for the estimated fluxes are calculated to assess the precision of the results.[13]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low isotopic enrichment in downstream metabolites | Insufficient labeling time. | Increase the duration of labeling with ¹³C₆-PAA; perform a time-course experiment to determine when isotopic steady state is reached. |
| PAA is not being metabolized by the organism. | Verify the presence of the PAA catabolic pathway in your organism. Check for gene expression of key enzymes like phenylacetate-CoA ligase. | |
| High variability between biological replicates | Inconsistent quenching. | Ensure the quenching procedure is rapid and consistent for all samples. Keep quenching solutions properly chilled. |
| Cells were not in a consistent metabolic state. | Harvest all samples at the same point in the exponential growth phase. | |
| Poor fit of the computational model to the data | Inaccurate metabolic network model. | The model may be missing key reactions or contain incorrect assumptions. Review the literature for the specific organism's metabolism. |
| Gross measurement errors in MS data. | Manually inspect the chromatograms for issues like co-elution or poor peak integration.[10] |
Table 2: Common troubleshooting scenarios in ¹³C-MFA experiments.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]
- 5. Phenylacetic acid metabolism in land plants: novel pathways and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 7. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. d-nb.info [d-nb.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. agilent.com [agilent.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: The Role of (13C₆)Phenylacetic Acid in Advanced Metabolomics Research
Introduction: Phenylacetic Acid in the Metabolomic Landscape
Phenylacetic acid (PAA) is a significant metabolite present across various biological systems. Endogenously, it is a catabolite of phenylalanine and has been identified as a neuromodulator and a uremic toxin.[1][2] Its presence and concentration in biofluids can be indicative of metabolic dysregulation, such as in phenylketonuria, and it is also a key metabolite produced by the gut microbiome from dietary sources.[2][3][4][5] In oncology research, PAA has been investigated as a potential anti-cancer agent due to its ability to inhibit cell growth and induce cell cycle arrest.[6][7] Given its broad biological relevance, the accurate quantification and metabolic tracking of PAA are crucial for researchers in drug development, clinical diagnostics, and fundamental biology.
This guide provides a detailed exploration of (13C₆)Phenylacetic acid, a stable isotope-labeled standard, and its applications in state-of-the-art metabolomics research. We will delve into its advantages over other standards, provide detailed protocols for its use in quantitative bioanalysis and metabolic flux studies, and present the technical rationale behind these advanced methodologies.
The Gold Standard: Why (13C₆)Phenylacetic Acid is Superior for Mass Spectrometry
In quantitative mass spectrometry, the use of an internal standard (IS) is essential to correct for variability during sample preparation and analysis.[8][9] The ideal IS is chemically and physically identical to the analyte, ensuring it experiences the same extraction efficiency, matrix effects, and ionization response.[8] Stable isotope-labeled (SIL) compounds are considered the gold standard for this purpose. While deuterated (²H) standards are common, carbon-13 (¹³C) labeled standards, such as (13C₆)Phenylacetic acid, offer distinct and critical advantages.
Key Advantages of ¹³C-Labeled Internal Standards:
-
Chemical Identity and Co-elution: The incorporation of ¹³C atoms results in a molecule that is chemically identical to the unlabeled analyte. This ensures virtually identical chromatographic retention times. Deuterated standards, due to the slightly different physicochemical properties of the C-²H bond versus the C-¹H bond, can sometimes exhibit a slight chromatographic shift, leading to differential matrix effects and potentially compromising quantification accuracy.[9][10][11]
-
Isotopic Stability: The ¹³C-C bond is exceptionally stable. Deuterium labels, particularly on certain positions of a molecule, can be susceptible to back-exchange with hydrogen atoms from the solvent, leading to a loss of the isotopic label and inaccurate quantification.[8][12] (13C₆)Phenylacetic acid, with its label on the stable benzene ring, is not prone to such exchange.
-
No Isotopic Scrambling: ¹³C internal standards are incapable of isotopic scrambling, providing a cleaner and more reliable signal for quantification.[8]
| Property | (13C₆)Phenylacetic Acid | Deuterated PAA (e.g., d₇-PAA) | Non-Isotopic Analog (e.g., Homovanillic Acid) |
| Chemical Structure | Identical to PAA | Nearly Identical | Different |
| Molecular Weight | 142.10 g/mol [13] | ~143.19 g/mol | 182.17 g/mol |
| Chromatographic Elution | Co-elutes with PAA | Potential for slight shift | Elutes at a different time |
| Isotopic Stability | Highly Stable | Can be susceptible to back-exchange | N/A |
| Matrix Effect Compensation | Excellent | Good to Very Good | Poor to Moderate |
| Overall Reliability | Gold Standard | High | Lower, requires extensive validation |
Application 1: Absolute Quantification of Phenylacetic Acid in Biological Matrices
The most common application of (13C₆)Phenylacetic acid is as an internal standard for the accurate and precise quantification of endogenous PAA in complex biological samples like plasma, urine, or cell culture media. This is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution methodology.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a powerful technique where a known amount of the SIL-IS, ((13C₆)PAA), is spiked into a sample at the very beginning of the preparation workflow.[7] Because the SIL-IS is chemically identical to the native analyte (PAA), it experiences the same losses during extraction, and the same ionization suppression or enhancement in the mass spectrometer.[7] Therefore, the ratio of the MS signal from the native PAA to the signal from the (13C₆)PAA remains constant, allowing for highly accurate quantification regardless of sample-to-sample variations.
Experimental Protocol: PAA Quantification in Human Plasma
This protocol details a robust method for quantifying PAA in human plasma using protein precipitation for sample cleanup.
1. Preparation of Stock and Working Solutions:
-
PAA Stock (1 mg/mL): Accurately weigh 10 mg of Phenylacetic acid (M.W. 136.15 g/mol ) and dissolve in 10 mL of methanol.
-
(13C₆)PAA Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of (13C₆)Phenylacetic acid (M.W. 142.10 g/mol ) and dissolve in 1 mL of methanol.[13]
-
PAA Calibration Working Solutions: Serially dilute the PAA stock solution with 50:50 methanol:water to prepare a series of working solutions for the calibration curve (e.g., ranging from 0.1 µg/mL to 100 µg/mL).
-
(13C₆)PAA Spiking Solution (1 µg/mL): Dilute the (13C₆)PAA stock solution with methanol to a final concentration of 1 µg/mL.
2. Sample Preparation (Protein Precipitation):
-
Aliquoting: Transfer 100 µL of each plasma sample, calibration standard, and quality control (QC) sample into separate 1.5 mL microcentrifuge tubes.
-
Internal Standard Spiking: Add 10 µL of the (13C₆)PAA spiking solution (1 µg/mL) to every tube.
-
Vortexing: Briefly vortex each tube for 10 seconds to ensure complete mixing.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Workflow for Quantitative Bioanalysis
References
- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Phenylacetic acid (HMDB0000209) [hmdb.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Alteration of the gut microbiota and metabolite phenylacetylglutamine in patients with severe chronic heart failure [frontiersin.org]
- 6. Phenylacetate inhibits growth and modulates cell cycle gene expression in renal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I study of phenylacetate administered twice daily to patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mechanistic studies on the use of 2H- and 13C-analogues as internal standards in selected ion monitoring GC-MS quantitative determination--butalbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phenylacetylglutamine - Wikipedia [en.wikipedia.org]
- 13. (~13~C_6_)Phenylacetic acid | C8H8O2 | CID 66995338 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Precision Quantification of Plant Hormones Using Stable Isotope Dilution and LC-MS/MS
Introduction
Plant hormones, or phytohormones, are a group of naturally occurring, low-abundance signaling molecules that are fundamental to the regulation of plant growth, development, and response to environmental stimuli.[1][2] The accurate quantification of these compounds is crucial for advancements in plant physiology, agricultural science, and the development of novel plant growth regulators. However, their analysis is challenging due to their low endogenous concentrations (often at the nanogram per gram level), complex plant matrices that can cause significant interference, and the structural similarity among different hormone classes.[3][4]
To overcome these challenges, stable isotope dilution (SID) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been established as the gold standard for plant hormone analysis.[1][3][5] This technique offers unparalleled accuracy, precision, and sensitivity by employing stable isotope-labeled versions of the target analytes as internal standards.[6] This application note provides a comprehensive guide to the principles and a detailed protocol for the quantification of multiple plant hormone classes from plant tissues using the SID LC-MS/MS methodology.
The Principle of Stable Isotope Dilution (SID)
The core principle of the SID method is the addition of a known quantity of a stable isotope-labeled internal standard (IS) to a sample at the very beginning of the extraction process.[3][5] This IS is chemically identical to the endogenous analyte of interest, with the only difference being a higher mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, or ¹⁵N).[7][8]
Causality in Experimental Choice: Because the labeled standard and the endogenous analyte are nearly identical in their physicochemical properties, they behave the same way during every subsequent step of sample preparation, including extraction, purification, and ionization in the mass spectrometer.[4][5] Any loss of analyte during sample workup is mirrored by a proportional loss of the IS. Similarly, any suppression or enhancement of the ionization signal caused by the sample matrix affects both the analyte and the IS equally.[9]
Therefore, by measuring the ratio of the signal from the endogenous (unlabeled) hormone to the signal from the known amount of the added (labeled) internal standard, one can calculate the original concentration of the hormone with high accuracy, effectively nullifying variations from sample loss and matrix effects.[3][5][6]
Experimental Workflow Diagram
The following diagram outlines the complete workflow for plant hormone quantification using stable isotope dilution LC-MS/MS.
Caption: Workflow for Plant Hormone Quantification.
Detailed Protocol
This protocol provides a generalized method for the simultaneous extraction, purification, and quantification of major plant hormones such as auxins, cytokinins, gibberellins, abscisic acid, and jasmonates. Note: Optimization may be required for specific plant species or tissues.
Materials and Reagents
-
Plant tissue (e.g., leaves, roots, seedlings)
-
Liquid nitrogen
-
Stable isotope-labeled internal standards (e.g., [¹³C₆]-IAA, [²H₆]-ABA, [²H₂]-GA₃, [²H₅]-trans-Zeatin). Available from various chemical suppliers.[7]
-
Extraction Solvent: 80% Methanol (HPLC grade) in ultrapure water, pre-chilled to -20°C.
-
Solid-Phase Extraction (SPE) Cartridges: e.g., Oasis HLB or C18 cartridges.
-
SPE solvents: Methanol, Acetonitrile, ultrapure water, 1% Formic Acid in water.
-
LC-MS/MS system with an electrospray ionization (ESI) source.
Sample Preparation and Extraction
-
Harvesting: Harvest approximately 50-100 mg of fresh plant tissue.[2] Immediately flash-freeze in liquid nitrogen to quench metabolic activity.[10][11]
-
Internal Standard Spiking: To the frozen tissue in a 2 mL microcentrifuge tube, add a known amount (e.g., 5-10 ng) of the stable isotope-labeled internal standard cocktail. This early addition is critical for the accuracy of the SID method.[3][12]
-
Homogenization: Add two small steel beads and homogenize the tissue to a fine powder using a bead beater or a pre-chilled mortar and pestle with liquid nitrogen.[10][11]
-
Extraction: Add 1 mL of pre-chilled (-20°C) 80% methanol to the powdered tissue.[13] Vortex vigorously for 1 minute and then shake for 30 minutes at 4°C.
-
Clarification: Centrifuge the extract at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[14]
-
Collection: Carefully transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of extraction solvent, centrifuged, and the supernatants pooled.
Solid-Phase Extraction (SPE) Purification
Rationale: Crude plant extracts contain numerous interfering compounds (pigments, lipids, etc.) that can contaminate the LC-MS system and cause ion suppression.[15] SPE is a critical step to clean up the sample and concentrate the analytes of interest.
-
Conditioning: Condition an Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Dilute the supernatant from step 2.6 with 4 mL of 1% formic acid in water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of ultrapure water to remove polar impurities.
-
Elution: Elute the plant hormones from the cartridge with 1.5 mL of 80% methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 10% acetonitrile) for LC-MS/MS analysis.[14]
LC-MS/MS Analysis
Rationale: Liquid chromatography separates the different hormones in the extract over time before they enter the mass spectrometer. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and its labeled internal standard in Multiple Reaction Monitoring (MRM) mode.[1][16]
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), typically in both positive and negative modes to cover different hormone classes.
Table 1: Example LC-MS/MS Parameters for Selected Plant Hormones
| Hormone Class | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Auxin | Indole-3-acetic acid (IAA) | 176.1 | 130.1 | ESI+ |
| [¹³C₆]-IAA (IS) | 182.1 | 136.1 | ESI+ | |
| Abscisic Acid | Abscisic acid (ABA) | 263.1 | 153.1 | ESI- |
| [²H₆]-ABA (IS) | 269.1 | 159.1 | ESI- | |
| Cytokinin | trans-Zeatin (tZ) | 220.1 | 136.1 | ESI+ |
| [²H₅]-tZ (IS) | 225.1 | 136.1 | ESI+ | |
| Gibberellin | Gibberellic acid (GA₃) | 345.1 | 239.1 | ESI- |
| [²H₂]-GA₃ (IS) | 347.1 | 241.1 | ESI- | |
| Jasmonate | Jasmonic acid (JA) | 209.1 | 59.0 | ESI- |
| [²H₂]-JA (IS) | 211.1 | 59.0 | ESI- |
Note: These transitions are examples and should be optimized on the specific instrument used.
Data Analysis and Quantification
The quantification of the endogenous hormone concentration is based on the ratio of its chromatographic peak area to that of the corresponding stable isotope-labeled internal standard.
Caption: Logic for Hormone Concentration Calculation.
-
Calibration Curve: Prepare a series of calibration standards containing a fixed amount of the internal standard and varying, known concentrations of the unlabeled analytical standard.
-
Ratio Calculation: For each standard and each unknown sample, calculate the peak area ratio of the endogenous analyte to the internal standard.
-
Quantification: Plot the peak area ratios of the standards against their concentrations to generate a linear regression curve. The concentration of the hormone in the plant sample can then be determined by interpolating its peak area ratio onto this calibration curve.[6]
Method Validation
For reliable and reproducible results, the analytical method must be validated.[17][18] Key performance parameters, as recommended by regulatory guidelines, should be assessed.[14][19]
Table 2: Typical Method Validation Performance Data
| Parameter | Typical Value | Description |
| Linearity (R²) | >0.99 | The ability of the method to elicit results that are directly proportional to the concentration of the analyte.[19] |
| LOD (ng/mL) | 0.02 - 0.5 | Limit of Detection: The lowest concentration of an analyte that can be reliably detected.[14][19] |
| LOQ (ng/mL) | 0.05 - 1.0 | Limit of Quantification: The lowest concentration of an analyte that can be accurately and precisely quantified.[14][19] |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, often assessed by spiking samples with known amounts of analyte.[20] |
| Precision (%RSD) | <15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[20] |
Conclusion
The stable isotope dilution LC-MS/MS method described provides a robust, sensitive, and highly accurate platform for the quantification of plant hormones. By effectively compensating for sample loss and matrix-induced signal variations, this technique allows researchers to obtain reliable data from complex plant tissues. The protocol is versatile and can be adapted for a wide range of plant species and experimental conditions, making it an indispensable tool in modern plant science and agricultural research.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of major plant hormones in crude plant extracts by high-performance liquid chromatography–mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 9. Quantitative analysis of seven plant hormones in Lotus japonicus using standard addition method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 11. PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Quantification of abscisic acid in grapevine leaf (Vitis vinifera) by isotope-dilution liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitation of 13C6-Phenylacetic Acid in Biological Matrices using a Validated LC-MS/MS Method
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 13C6-phenylacetic acid (13C6-PAA) in biological matrices. Phenylacetic acid (PAA) is a significant biomarker and a metabolite of various compounds, and the use of a stable isotope-labeled internal standard is crucial for accurate quantification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the experimental choices, step-by-step protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation in accordance with regulatory guidelines.
Introduction
Phenylacetic acid (PAA) is a uremic toxin and a metabolite of phenylalanine, which can accumulate in patients with chronic kidney disease and inborn errors of metabolism. It is also a metabolite of phenylbutyrate, a drug used to treat urea cycle disorders.[1][2] Accurate and precise quantification of PAA in biological fluids is therefore essential for clinical diagnostics and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as 13C6-phenylacetic acid (13C6-PAA), is the gold standard for LC-MS/MS-based quantification as it compensates for matrix effects and variability in sample preparation and instrument response.
This application note provides a detailed methodology for the development and validation of an LC-MS/MS method for 13C6-PAA, which can be adapted for the quantification of endogenous PAA by using 13C6-PAA as the internal standard. The method utilizes solid-phase extraction for sample clean-up, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry operating in negative ion mode.
Experimental Design & Rationale
The development of a reliable bioanalytical method requires careful consideration of each step, from sample collection to data analysis. The choices made in this protocol are grounded in established analytical principles to ensure accuracy, precision, and robustness.
Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: Biological matrices such as plasma and urine are complex, containing proteins, salts, and other endogenous compounds that can interfere with the analysis and cause ion suppression in the mass spectrometer. A thorough sample clean-up is therefore critical. Solid-phase extraction (SPE) was chosen for its ability to provide cleaner extracts compared to simple protein precipitation, leading to improved assay sensitivity and robustness. A polymeric reversed-phase SPE sorbent is ideal for extracting organic acids like PAA from aqueous matrices. By adjusting the pH of the sample below the pKa of PAA (~4.3), the analyte is protonated and becomes less polar, allowing for strong retention on the nonpolar SPE sorbent.
Chromatographic Separation: Reversed-Phase HPLC
Rationale: Reversed-phase high-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation of a broad range of analytes. A C18 column is a common choice for the separation of moderately polar compounds like PAA.[3][4] The use of a polar-embedded C18 phase can offer enhanced retention for polar analytes and is compatible with highly aqueous mobile phases, preventing phase collapse.[3] The mobile phase consists of a mixture of water and acetonitrile with a small amount of formic acid. The formic acid serves to maintain PAA in its protonated form, ensuring good peak shape and retention on the reversed-phase column.
Mass Spectrometric Detection: Triple Quadrupole MS/MS
Rationale: Tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity for quantitative analysis. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice for targeted quantification.[5] Electrospray ionization (ESI) in the negative ion mode is highly efficient for acidic compounds like PAA, which readily form [M-H]⁻ ions.[1][2] The MRM transitions are specific parent-to-product ion fragmentations that provide a high degree of certainty in analyte identification and quantification.
Materials and Reagents
-
13C6-Phenylacetic acid (≥98% purity)
-
Phenylacetic acid (≥99% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (for pH adjustment)
-
Human plasma (or other relevant biological matrix)
-
Polymeric reversed-phase SPE cartridges (e.g., Agilent Bond Elut Plexa)
Protocols
Preparation of Standards and Quality Control Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 13C6-phenylacetic acid and phenylacetic acid in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare serial dilutions of the PAA stock solution in 50:50 (v/v) methanol:water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the 13C6-PAA primary stock solution in 50:50 (v/v) methanol:water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking the appropriate amount of PAA working standard solution into the biological matrix.
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
This protocol is optimized for a 100 µL plasma sample.
-
Sample Pre-treatment: To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the IS working solution (100 ng/mL 13C6-PAA) and vortex briefly. Add 200 µL of 1% formic acid in water and vortex to mix. This step precipitates proteins and adjusts the pH.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Experimental Workflow Diagram
References
Tracking Phenylalanine Catabolism with ¹³C Stable Isotope Labeling: A High-Resolution Mass Spectrometry-Based Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylalanine (Phe) is an essential amino acid whose metabolic pathways are critical for normal physiological function. Dysregulation of Phe catabolism, most notably in inborn errors of metabolism like Phenylketonuria (PKU), leads to the accumulation of neurotoxic metabolites.[1] Phenylacetic acid (PAA) is a key catabolite in an alternative pathway that becomes significant when the primary Phe degradation route is impaired.[2][3] This application note provides a comprehensive guide to tracing the flux of phenylalanine into phenylacetic acid using stable isotope-labeled ¹³C-Phenylalanine coupled with Liquid Chromatography-Mass Spectrometry (LC-MS). We detail the underlying biochemical principles, provide a step-by-step protocol for cellular assays, and offer guidance on data analysis and interpretation. This method provides a robust and quantitative tool for researchers investigating metabolic disorders and developing novel therapeutic strategies.
Introduction: The Significance of Phenylalanine Catabolism
Under normal physiological conditions, the vast majority of dietary phenylalanine is irrevocably converted to tyrosine by the enzyme phenylalanine hydroxylase (PAH) in the liver.[4][5] This reaction is the first and rate-limiting step in the complete catabolism of phenylalanine. Tyrosine is then further metabolized to produce energy via fumarate and acetoacetate, and serves as a precursor for neurotransmitters (dopamine, norepinephrine), hormones (thyroxine), and melanin pigment.[4][6]
In genetic disorders such as PKU, the PAH enzyme is deficient or absent due to mutations in the PAH gene.[7][8] This enzymatic block prevents the conversion of Phe to tyrosine, causing Phe to accumulate to toxic levels in the blood and brain.[9][10] The excess Phe is shunted into an alternative catabolic pathway, leading to the production and accumulation of phenylketones, including phenylpyruvate, phenyllactate, and phenylacetic acid (PAA).[2][3] The accumulation of these metabolites, particularly Phe itself, is associated with severe neurological damage, intellectual disability, and other clinical manifestations if left untreated.[1][9]
Therefore, the ability to quantitatively track the flux of Phe through these alternative catabolic pathways is of paramount importance for:
-
Understanding Disease Pathophysiology: Quantifying the rate of PAA production can serve as a direct measure of metabolic dysregulation in PKU models.
-
Drug Discovery and Development: Evaluating the efficacy of novel therapeutics (e.g., enzyme replacement therapies, gene therapies) designed to restore normal Phe metabolism.
-
Biomarker Validation: Using flux analysis to validate PAA as a dynamic biomarker of metabolic control.[3]
-
Microbiome Research: Investigating the contribution of gut microbiota to PAA production, as certain bacterial strains can also metabolize phenylalanine to PAA.[11]
Stable isotope tracing with ¹³C-labeled substrates, analyzed via mass spectrometry, is the gold standard for quantifying metabolic fluxes in vivo and in vitro.[12][13] By introducing ¹³C-labeled Phenylalanine and measuring its incorporation into PAA, we can directly and dynamically observe the activity of this critical overflow pathway.
Principle of the Method
The core of this method involves introducing a known quantity of uniformly labeled L-Phenylalanine (¹³C₉, ¹⁵N₁) into a biological system (e.g., cell culture, animal model). The stable, heavy isotopes on this tracer molecule act as a "tag" that does not perturb the biological system. As the ¹³C-Phe is metabolized, the ¹³C atoms are incorporated into downstream metabolites.
The primary and alternative pathways are depicted below:
References
- 1. Phenylketonuria: An Inborn Error of Phenylalanine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylketonuria - Wikipedia [en.wikipedia.org]
- 3. membrapure.de [membrapure.de]
- 4. Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders (Phenylketonuria, Albinism, Alkaptonuria, Tyrosinemia) | Pharmaguideline [pharmaguideline.com]
- 5. youtube.com [youtube.com]
- 6. Phenylketonuria: symptoms, treatment, diagnosis and genetics | Medicover Genetics [medicover-genetics.com]
- 7. Phenylketonuria: an inborn error of phenylalanine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 9. Phenylketonuria (PKU) - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 10. Phenylketonuria (PKU): Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 11. Phenylacetic Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
Topic: The Strategic Use of (13C6)Phenylacetic Acid in Modern Pharmaceutical Drug Metabolism Studies
An Application Note and Protocol from the Office of the Senior Application Scientist
Authored By: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of (13C6)Phenylacetic acid ((13C6)PAA) in pharmaceutical drug metabolism and pharmacokinetic (DMPK) studies. We will delve into the core principles of stable isotope labeling, the specific metabolic pathways of phenylacetic acid, and the practical, step-by-step protocols for leveraging (13C6)PAA as a critical tool in quantitative bioanalysis and metabolic pathway elucidation. This guide is designed to bridge theoretical knowledge with actionable experimental design, ensuring data integrity and regulatory compliance.
Introduction: The Significance of Phenylacetic Acid and the Power of Isotopic Labeling
Phenylacetic acid (PAA) is a naturally occurring compound in humans, primarily known as a catabolite of phenylalanine.[1] Its metabolism is of significant clinical interest. The primary metabolic route for PAA is conjugation with glutamine to form phenylacetylglutamine (PAGN), which is then excreted in the urine.[2] This pathway serves as an alternative to the urea cycle for nitrogen waste removal, a critical function in patients with urea cycle disorders.[1][2] Furthermore, elevated levels of PAA and PAGN have been implicated as uremic toxins in chronic kidney disease and have been linked to cardiovascular and cerebrovascular diseases.[3][4][5][6][7][8]
Given the endogenous presence and clinical relevance of PAA, studying drugs that are metabolized to or interact with this pathway requires a method to differentiate between the endogenous pool and the drug-derived metabolite. This is where stable isotope labeling becomes an indispensable tool.[9][][11][12] By incorporating six 13C atoms into the phenyl ring of PAA, we create (13C6)Phenylacetic acid, a molecule that is chemically identical to its unlabeled counterpart but mass-shifted by 6 Daltons. This mass difference allows for its unambiguous detection and quantification by mass spectrometry, without the safety concerns associated with radioactive isotopes.[9][11][13]
The use of stable isotope-labeled compounds like (13C6)PAA is a cornerstone of modern drug development, providing precision and accuracy in ADME (absorption, distribution, metabolism, and excretion) studies.[9][][12]
Core Applications of (13C6)Phenylacetic Acid in Drug Metabolism
The unique properties of (13C6)PAA lend it to several critical applications in pharmaceutical research.
As an Internal Standard for Quantitative Bioanalysis
The most common application of (13C6)PAA is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of endogenous or drug-derived PAA.[14][15][16][17] An ideal internal standard co-elutes with the analyte and experiences similar matrix effects during sample preparation and ionization, thereby correcting for variability.[14] (13C6)PAA is the "gold standard" for this purpose as its physicochemical properties are nearly identical to unlabeled PAA.
Causality in Experimental Choice: Using a stable isotope-labeled internal standard is superior to using a structurally similar analog because it accounts for variations in extraction efficiency, sample injection volume, and ionization suppression or enhancement with the highest possible fidelity.[18] This is a critical requirement for validated bioanalytical methods submitted to regulatory agencies like the FDA.[19][20][21][22][23]
Tracer for Metabolic Pathway Elucidation
When a novel therapeutic agent is suspected of being metabolized to PAA, administering the drug and tracing the appearance of PAA can be confounded by the endogenous PAA pool. By co-administering the drug with a known amount of (13C6)PAA, researchers can monitor the perturbation of the endogenous PAA pool and its metabolites. This allows for a more accurate understanding of the metabolic fate of the drug.[]
Causality in Experimental Choice: This "stable isotope dilution" approach allows for the quantification of the rate of appearance of unlabeled PAA derived from the drug, providing crucial data on metabolic pathways and flux.[18][24]
The Metabolic Pathway of Phenylacetic Acid
Understanding the metabolic fate of PAA is crucial for interpreting data from studies using (13C6)PAA. The primary pathway involves a two-step enzymatic process primarily occurring in the liver and kidneys.[2][25]
-
Activation to Phenylacetyl-CoA: Phenylacetate is first activated to its coenzyme A thioester, phenylacetyl-CoA. This reaction is ATP-dependent and is catalyzed by acyl-CoA synthetase medium-chain family members.[2]
-
Conjugation with Glutamine: Phenylacetyl-CoA then conjugates with L-glutamine to form phenylacetylglutamine (PAGN). This step is catalyzed by glutamine N-acyltransferase.[2] PAGN is then readily excreted in the urine.[4]
In some species, conjugation with other amino acids like glycine and taurine can also occur.[26][27]
Caption: Metabolic activation and conjugation of Phenylacetic Acid.
Experimental Protocols
The following protocols are provided as a comprehensive guide. Researchers should adapt these based on their specific instrumentation and experimental goals.
Protocol 1: Quantification of PAA in Human Plasma using (13C6)PAA as an Internal Standard
This protocol outlines a robust method for determining the concentration of PAA in human plasma, a common requirement in both clinical and preclinical studies.
A. Materials and Reagents
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Phenylacetic acid (certified reference standard)
-
(13C6)Phenylacetic acid (certified reference standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plate
B. Preparation of Standards and Internal Standard
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of PAA and (13C6)PAA in acetonitrile.
-
Calibration Standards: Serially dilute the PAA stock solution with a 50:50 acetonitrile:water mixture to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the (13C6)PAA primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This concentration should be optimized based on the expected endogenous levels of PAA and instrument sensitivity.
C. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples, calibration standards, and quality control (QC) samples into a 96-well plate.
-
Add 150 µL of the internal standard working solution (100 ng/mL (13C6)PAA in acetonitrile) to each well.
-
Mix thoroughly by vortexing for 2 minutes.
-
Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
D. LC-MS/MS Analysis
-
LC System: A standard HPLC or UPLC system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[28]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from other plasma components. (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
Table 1: Mass Spectrometer Settings (MRM Transitions)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Phenylacetic Acid | 135.1 | 91.1 | -15 |
| (13C6)Phenylacetic Acid | 141.1 | 97.1 | -15 |
E. Data Analysis and Validation
-
Integrate the peak areas for both PAA and (13C6)PAA.
-
Calculate the peak area ratio (PAA / (13C6)PAA).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of PAA in the unknown samples from the calibration curve.
-
The method should be validated according to FDA guidelines, including assessments of accuracy, precision, selectivity, and stability.[20][21]
Protocol 2: Workflow for a Drug Metabolism Study Involving PAA
This workflow outlines the steps to investigate if a new chemical entity (NCE) is metabolized to PAA.
Caption: Experimental workflow for investigating NCE metabolism to PAA.
Data Interpretation and Trustworthiness
A self-validating system is crucial for trustworthy results.
-
Chromatographic Peak Shape: The peaks for both PAA and (13C6)PAA should be symmetrical and have the same retention time.
-
Ion Ratio: For confirmation, a second MRM transition can be monitored. The ratio of the two product ions should remain constant across all samples.
-
Quality Controls: QC samples at low, medium, and high concentrations should be included in each analytical run. The calculated concentrations should be within ±15% of their nominal value.
Conclusion
(13C6)Phenylacetic acid is a powerful and essential tool in modern pharmaceutical drug metabolism studies. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods, a fundamental requirement for regulatory submissions. Furthermore, its application as a metabolic tracer provides invaluable insights into the complex metabolic pathways of new chemical entities. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently incorporate (13C6)PAA into their drug development programs, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. Conjugation of phenylacetate with glutamine | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Phenylacetylglutamine and trimethylamine N-oxide: Two uremic players, different actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylacetylglutamine and trimethylamine N‐oxide: Two uremic players, different actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylacetic Acid Produced by Gut Microbes Harms the Vascular Endothelium – Fight Aging! [fightaging.org]
- 9. metsol.com [metsol.com]
- 11. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moravek.com [moravek.com]
- 13. publications.aap.org [publications.aap.org]
- 14. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 15. researchgate.net [researchgate.net]
- 16. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ptacts.uspto.gov [ptacts.uspto.gov]
- 20. fda.gov [fda.gov]
- 21. bspublications.net [bspublications.net]
- 22. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fda.gov [fda.gov]
- 24. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ELEVATED PHENYLACETIC ACID LEVELS DO NOT CORRELATE WITH ADVERSE EVENTS IN PATIENTS WITH UREA CYCLE DISORDERS OR HEPATIC ENCEPHALOPATHY AND CAN BE PREDICTED BASED ON THE PLASMA PAA TO PAGN RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 26. portlandpress.com [portlandpress.com]
- 27. royalsocietypublishing.org [royalsocietypublishing.org]
- 28. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Unlocking Molecular Insights with ¹³C Labeled Compounds via Advanced NMR Spectroscopy
Introduction: The Power of Carbon-13 in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for determining the structure of organic molecules. While ¹H NMR provides a wealth of information about the proton framework, ¹³C NMR offers direct insight into the carbon backbone of a molecule.[1][2] The low natural abundance of the NMR-active ¹³C isotope (~1.1%) presents sensitivity challenges, but also simplifies spectra by minimizing ¹³C-¹³C coupling.[3] Isotopic labeling, the process of synthetically enriching a molecule with ¹³C, dramatically enhances sensitivity and unlocks a suite of powerful NMR experiments.[4] This application note provides a comprehensive guide to the principles, protocols, and applications of ¹³C NMR for the analysis of isotopically labeled compounds, with a focus on techniques critical for research and drug development.[5][6]
The Strategic Advantage of ¹³C Isotope Labeling
The decision to employ ¹³C labeling is driven by the need for enhanced sensitivity and the desire to perform advanced NMR experiments that are otherwise impractical. The benefits of isotopic enrichment extend beyond simple signal enhancement, enabling detailed studies of molecular structure, dynamics, and metabolic pathways.[4][7]
-
Enhanced Sensitivity: Isotopic labeling can increase the ¹³C signal intensity by orders of magnitude, reducing experiment times and enabling the analysis of low-concentration samples.[4]
-
Access to Advanced Experiments: Many powerful 2D and 3D NMR experiments, which are crucial for resolving complex structures, rely on the high signal-to-noise ratio afforded by ¹³C enrichment.[8]
-
Metabolic Flux Analysis: In biological systems, ¹³C labeling is instrumental in tracing metabolic pathways by following the incorporation of labeled precursors into various metabolites.[9]
-
Structural and Mechanistic Studies: Site-specific labeling allows for the targeted investigation of particular regions within a molecule, aiding in the elucidation of reaction mechanisms and binding interactions.[7]
Experimental Workflow: From Sample Preparation to Structural Elucidation
A successful ¹³C NMR analysis of labeled compounds hinges on a well-planned experimental workflow. Each stage, from sample preparation to data interpretation, requires careful consideration to ensure high-quality, reproducible results.
Figure 1: A generalized workflow for the NMR analysis of ¹³C labeled compounds.
Protocol 1: Quantitative ¹³C NMR Spectroscopy
Standard ¹³C NMR spectra are often not quantitative due to long longitudinal relaxation times (T₁) and the Nuclear Overhauser Effect (NOE).[10][11] However, with the correct experimental setup, highly accurate quantitative data can be obtained. This is particularly useful for determining isomeric ratios, assessing the degree of labeling, and quantifying components in a mixture.[10][12]
Objective: To acquire a ¹³C NMR spectrum where the signal integral is directly proportional to the number of carbon nuclei.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-50 mg of the ¹³C labeled compound.[10]
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL.[13]
-
Filter the solution through a glass wool plug into a high-quality NMR tube to remove any particulate matter.[13]
-
For very long T₁ relaxation times, consider adding a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) to shorten the relaxation delay, though this should be done with caution as it can affect chemical shifts.[11]
-
-
Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the ¹³C probe.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Pulse Sequence: Use a standard single-pulse experiment with inverse-gated decoupling. This decouples protons during acquisition but not during the relaxation delay, which suppresses the NOE.[14]
-
Flip Angle: Set the pulse angle to 90° to maximize the signal for each scan.[10]
-
Relaxation Delay (d1): This is a critical parameter. Set d1 to at least 5 times the longest T₁ of the carbon nuclei in the molecule. For many small molecules, a delay of 30-60 seconds is sufficient.
-
Acquisition Time (aq): Typically set to 1-2 seconds.
-
Number of Scans (ns): Adjust to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate the signals of interest. The integral values will be proportional to the number of carbons they represent.
-
| Parameter | Recommendation for Quantitative ¹³C NMR | Rationale |
| Pulse Sequence | Inverse-gated decoupling | Suppresses the Nuclear Overhauser Effect (NOE) |
| Flip Angle | 90° | Maximizes signal intensity per scan |
| Relaxation Delay (d1) | ≥ 5 x T₁ (longest) | Ensures complete relaxation of all carbon nuclei |
| Relaxation Agent | Cr(acac)₃ (optional) | Shortens T₁ to reduce overall experiment time |
Table 1: Key parameters for acquiring quantitative ¹³C NMR spectra.
Advanced 2D NMR Techniques for Structural Elucidation
For complex molecules, 1D NMR spectra often suffer from signal overlap.[10] 2D NMR techniques provide an additional dimension to resolve these ambiguities and establish connectivity between different nuclei. For ¹³C labeled compounds, heteronuclear correlation experiments are particularly powerful.
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment is used to determine direct one-bond correlations between protons and heteronuclei, most commonly ¹³C.[15][16] It is a highly sensitive technique as it detects the signal of the more sensitive proton nucleus.[17][18]
Principle of HSQC:
Figure 2: Simplified principle of the HSQC experiment.
An HSQC spectrum displays proton chemical shifts on one axis and carbon chemical shifts on the other. A cross-peak appears at the coordinates corresponding to a proton and the carbon to which it is directly attached.[15] Edited HSQC experiments can further provide information about the multiplicity of the carbon (CH, CH₂, or CH₃).[15]
Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment is used to identify longer-range correlations between protons and carbons, typically over two to four bonds.[19][20] This is invaluable for piecing together the carbon skeleton of a molecule by connecting different spin systems.[21]
Principle of HMBC:
Figure 3: Simplified principle of the HMBC experiment.
In an HMBC spectrum, cross-peaks indicate correlations between protons and carbons that are separated by multiple bonds. Direct one-bond correlations are typically suppressed.[15] The absence of an HMBC correlation does not definitively mean there is no long-range coupling, as the intensity of the cross-peak is dependent on the magnitude of the coupling constant.[15][20]
Protocol 2: Structural Elucidation using HSQC and HMBC
Objective: To determine the complete carbon and proton assignments and establish the connectivity of a ¹³C labeled compound.
Methodology:
-
Sample Preparation: Prepare the sample as described in Protocol 1. A concentration of 10-20 mg in 0.6 mL of solvent is typically sufficient for these sensitive experiments.
-
Acquisition of 1D Spectra:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
-
Acquisition of 2D Spectra:
-
HSQC:
-
Use a standard gradient-selected HSQC pulse sequence.
-
Optimize the spectral widths in both the ¹H and ¹³C dimensions to encompass all signals.
-
The number of increments in the indirect (¹³C) dimension will determine the resolution; 256-512 increments are common.
-
-
HMBC:
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions, Fourier transformation, and phasing.
-
Reference the spectra using the solvent signal or an internal standard.
-
-
Interpretation:
-
HSQC Analysis: Correlate each proton signal with its directly attached carbon. This allows for the direct assignment of protonated carbons.
-
HMBC Analysis: Starting from an assigned proton, look for correlations in the HMBC spectrum to identify carbons that are 2-4 bonds away. This will help to connect different fragments of the molecule.
-
Combined Analysis: Use the information from the 1D, HSQC, and HMBC spectra in a complementary fashion to build up the complete molecular structure.
-
Applications in Drug Discovery and Development
The analysis of ¹³C labeled compounds by NMR is a powerful tool in the pharmaceutical industry.[22]
-
Structure Confirmation and Verification: Unambiguously confirms the structure of newly synthesized compounds.
-
Fragment-Based Drug Discovery (FBDD): NMR is used to screen for small molecule fragments that bind to a target protein. ¹³C or ¹⁵N labeling of the protein allows for the detection of binding events through chemical shift perturbations in HSQC spectra.[5][6]
-
Metabolite Identification: Isotopic labeling helps in identifying and characterizing drug metabolites in complex biological matrices.
-
Stereochemistry Determination: NMR techniques, often in conjunction with ¹³C enrichment, can provide detailed information about the three-dimensional structure of a molecule, which is critical for its biological activity.[]
Conclusion
NMR spectroscopy of ¹³C labeled compounds offers unparalleled insight into molecular structure and dynamics. The strategic use of isotopic enrichment, combined with carefully executed 1D and 2D NMR experiments, provides a robust platform for the unambiguous characterization of complex molecules. The protocols and principles outlined in this application note serve as a guide for researchers, scientists, and drug development professionals to harness the full potential of this powerful analytical technique.
References
- 1. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 2. nmr.ceitec.cz [nmr.ceitec.cz]
- 3. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 4. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 5. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 6. researchmap.jp [researchmap.jp]
- 7. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 8. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 12. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 17. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 18. grokipedia.com [grokipedia.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. goldbook.iupac.org [goldbook.iupac.org]
- 21. nmr.ceitec.cz [nmr.ceitec.cz]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Stable Isotope Labeling in Auxin Biosynthesis Studies
Introduction: Unraveling the Dynamic Landscape of Auxin Biosynthesis
Indole-3-acetic acid (IAA), the principal auxin in higher plants, is a pivotal signaling molecule that governs a vast array of developmental processes, from embryogenesis to fruit development.[1][2][3] Understanding the intricate network of metabolic pathways that contribute to auxin homeostasis is therefore a cornerstone of plant biology. Stable isotope labeling, coupled with sensitive mass spectrometry techniques, has emerged as an indispensable tool for elucidating the dynamics of auxin biosynthesis, allowing researchers to trace metabolic fluxes and identify key intermediates in vivo.[4][5][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the theoretical underpinnings and practical protocols for employing stable isotope labeling to investigate auxin biosynthesis. We will delve into the rationale behind experimental design, provide step-by-step methodologies for in vivo and in vitro labeling, and detail the analytical workflows for quantifying labeled compounds.
The Rationale for Stable Isotope Labeling
The core principle of stable isotope labeling is the introduction of a non-radioactive, heavier isotope of an element (e.g., ¹³C, ¹⁵N, ²H) into a precursor molecule. This "labeled" precursor is then fed to the biological system of interest (e.g., plant seedlings, cell cultures). As the precursor is metabolized, the heavy isotope is incorporated into downstream products. By tracking the mass shift in these products using mass spectrometry, we can unequivocally trace the metabolic pathway and quantify the rate of biosynthesis.[5][6] This approach offers a dynamic view of metabolic fluxes that endpoint measurements of hormone concentrations alone cannot provide.
Part 1: The Biochemical Maze of Auxin Biosynthesis
Plants have evolved multiple pathways for IAA biosynthesis, primarily categorized as tryptophan (Trp)-dependent and Trp-independent.[1][2][3][7] A thorough understanding of these pathways is critical for designing effective labeling experiments.
Tryptophan-Dependent Pathways
The majority of IAA is believed to be synthesized from the amino acid tryptophan.[8] Four major Trp-dependent pathways have been proposed, named after their key intermediates.[2][3][7][8]
-
The Indole-3-pyruvic acid (IPyA) Pathway: This is now considered a predominant pathway in many plants, including Arabidopsis.[1][8] It involves the conversion of Trp to IPyA by the TAA/TAR family of aminotransferases, followed by the conversion of IPyA to indole-3-acetaldehyde (IAAld) and finally to IAA by the YUCCA (YUC) family of flavin monooxygenases.[1][8]
-
The Tryptamine (TAM) Pathway: In this pathway, Trp is first decarboxylated to tryptamine, which is then converted to IAA.[2]
-
The Indole-3-acetamide (IAM) Pathway: This pathway, well-established in plant-associated bacteria, involves the conversion of Trp to IAM, which is then hydrolyzed to IAA.[1][2] While its role in plants is still debated, IAM has been detected in plant tissues.[1]
-
The Indole-3-acetaldoxime (IAOx) Pathway: This pathway proceeds through IAOx, which can be converted to IAA via several intermediates, including indole-3-acetonitrile (IAN).[9]
Tryptophan-Independent Pathway
Evidence from labeling studies and Trp auxotrophic mutants has long suggested the existence of a Trp-independent pathway for IAA biosynthesis.[10][11][12][13] This pathway is thought to branch off from the Trp biosynthesis pathway, potentially using precursors like indole or indole-3-glycerol phosphate.[14][15] The enzyme indole synthase (INS) has been implicated in initiating this pathway.[10][11]
Visualizing Auxin Biosynthesis Pathways
To aid in experimental design, the following diagram illustrates the major known and proposed pathways of auxin biosynthesis.
References
- 1. Auxin biosynthesis and its role in plant development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auxin Biosynthesis Pathway - Dora Agri-Tech [doraagri.com]
- 3. scispace.com [scispace.com]
- 4. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana | PLOS One [journals.plos.org]
- 7. The pathway of auxin biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. Tryptophan-independent auxin biosynthesis contributes to early embryogenesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arabidopsis thaliana auxotrophs reveal a tryptophan-independent biosynthetic pathway for indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tryptophan-independent auxin biosynthesis contributes to early embryogenesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tryptophan-independent Auxin Biosynthesis Contributes to Early Embryogenesis in Arabidopsis----Institute of Genetics and Developmental Biology, Chinese Academy of Sciences [english.genetics.cas.cn]
- 15. conservancy.umn.edu [conservancy.umn.edu]
Application Notes & Protocols: Incorporating (¹³C₆)-Phenylacetic Acid in Cell Culture for Stable Isotope-Resolved Metabolomics
Abstract & Introduction
Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique used to trace the metabolic fate of specific compounds within living cells. By replacing a standard nutrient or compound with its heavy-isotope-labeled counterpart, researchers can track the incorporation of the isotope into downstream metabolites, elucidating pathway activity, flux rates, and metabolic reprogramming. This application note provides a comprehensive guide for the incorporation of (¹³C₆)-Phenylacetic acid ((¹³C₆)-PAA) into mammalian cell culture media.
Phenylacetic acid (PAA) is an aromatic fatty acid that can be metabolized by mammalian cells. In humans, it is conjugated with glutamine to form phenylacetylglutamine, which is then excreted. This pathway serves as an alternative route for nitrogen disposal and is clinically relevant in the treatment of urea cycle disorders[1][2]. By using PAA with a fully labeled phenyl ring ((¹³C₆)-PAA), every carbon atom in the aromatic ring is a ¹³C isotope. This introduces a significant mass shift (M+6) that is readily detectable by mass spectrometry, allowing for unambiguous tracking of PAA and its direct metabolic products.
These protocols are designed for researchers in metabolic studies, drug development, and cancer biology, providing detailed methodologies from stock solution preparation to sample extraction for downstream analysis.
Scientific Principle: The Metabolism of Phenylacetic Acid
The primary metabolic fate of PAA in mammalian cells is a two-step enzymatic process primarily occurring in the mitochondria[1][2]:
-
Activation: Phenylacetic acid is first converted to its coenzyme A (CoA) thioester, Phenylacetyl-CoA. This reaction is catalyzed by acyl-coenzyme A synthetases (ACSM1 or ACSM2B) and requires ATP.
-
Conjugation: Phenylacetyl-CoA then conjugates with L-glutamine in a reaction catalyzed by glycine N-acyltransferase (GLYAT). This produces Phenylacetylglutamine and free Coenzyme A.
When cells are cultured in media containing (¹³C₆)-PAA, the ¹³C-labeled phenyl ring is retained throughout this process. The resulting phenylacetylglutamine will also carry the +6 Da mass shift, allowing for direct measurement of the pathway's activity.
Figure 1: Metabolic pathway of (¹³C₆)-Phenylacetic acid in mammalian cells.
Materials & Reagents
Reagents
-
(¹³C₆)-Phenylacetic acid (e.g., Sigma-Aldrich Cat. No. 491950 or equivalent)
-
Cell culture medium (appropriate for the cell line of interest)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sodium Hydroxide (NaOH), 0.1 M, sterile
-
Hydrochloric Acid (HCl), 0.1 M, sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
0.9% NaCl solution, ice-cold, sterile
Equipment
-
Laminar flow biological safety cabinet
-
CO₂ incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Centrifuge (refrigerated)
-
Water bath
-
Vortex mixer
-
Pipettes and sterile tips
-
Cell culture flasks/plates (6-well, 96-well)
-
Cell scraper
-
Microplate reader (absorbance at 570-590 nm)
-
-80°C freezer
-
Dry ice
Experimental Protocols
The overall experimental process involves preparing a stock solution, determining a non-toxic working concentration, performing the labeling experiment, and finally quenching and extracting the metabolites for analysis.
Figure 2: General experimental workflow for (¹³C₆)-PAA labeling.
Protocol 1: Preparation of (¹³C₆)-PAA Stock Solution
Phenylacetic acid has limited solubility in water but is soluble in organic solvents like DMSO and ethanol[3][4][5]. Alternatively, it can be converted to its more water-soluble sodium salt.
Method A: DMSO Stock (Recommended for most applications)
-
Objective: To prepare a high-concentration stock solution for easy dilution into culture media. DMSO is a standard solvent for cell culture applications.
-
Weigh out a desired amount of (¹³C₆)-PAA powder in a sterile microfuge tube. For example, 10 mg.
-
Add sterile, cell-culture grade DMSO to achieve a high concentration stock, e.g., 100 mM.
-
Calculation: The molecular weight of (¹³C₆)-PAA is ~142.10 g/mol . To make a 100 mM (0.1 M) stock, dissolve 14.21 mg in 1 mL of DMSO. Adjust volume as needed.
-
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into sterile microfuge tubes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
Method B: Sodium Phenylacetate Aqueous Stock
-
Objective: To create a stock solution directly soluble in aqueous media, avoiding organic solvents. This involves a simple acid-base neutralization[6][7].
-
Dissolve a known amount of (¹³C₆)-PAA in a minimal volume of ethanol or water.
-
Add an equimolar amount of sterile NaOH solution (e.g., 0.1 M) dropwise while stirring.
-
Gently warm if necessary to ensure complete dissolution.
-
Adjust the pH to ~7.4 using sterile 0.1 M NaOH or 0.1 M HCl.
-
Bring the final volume up with sterile water to the desired stock concentration (e.g., 100 mM).
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Store aliquots at -20°C.
| Property | Value | Source |
| Chemical Formula | ¹³C₆H₅CH₂CO₂H | [8] |
| Molecular Weight | ~142.10 g/mol | [9] |
| Appearance | Solid | [8] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [8] |
| Mass Shift (M) | +6 Da | [8] |
| Solubility | Soluble in DMSO, ethanol, acetone; slightly soluble in water. | [3][4][5] |
Table 1: Physicochemical properties of (¹³C₆)-Phenylacetic acid.
Protocol 2: Determining Optimal Working Concentration
High concentrations of PAA can be cytotoxic or affect cell physiology. It is essential to determine the optimal, non-toxic concentration for your specific cell line that still allows for robust labeling. An MTT assay is a common method for assessing cell viability[10][11].
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Dilutions: Prepare serial dilutions of your (¹³C₆)-PAA stock solution in complete culture medium. A suggested starting range, based on literature, is 0.1 mM to 10 mM[7]. Include the following controls:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of the solvent (e.g., DMSO) used for the PAA stock. The final DMSO concentration should typically be ≤ 0.5%.
-
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared PAA dilutions and controls to the respective wells (in triplicate or quadruplicate).
-
Incubation: Incubate the plate for a period relevant to your planned labeling experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100-150 µL of solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol with 4 mM HCl) to each well[10].
-
Shake the plate on an orbital shaker for 15-20 minutes to dissolve the crystals.
-
-
Read Absorbance: Measure the absorbance at 570-590 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Select the highest concentration that does not significantly reduce cell viability (e.g., >90% viability) for your labeling experiments.
Protocol 3: Stable Isotope Labeling Experiment
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) to achieve ~70-80% confluency at the time of harvest. Prepare enough replicates for each condition (a minimum of n=3 is recommended).
-
Prepare Labeling Medium: Prepare fresh complete culture medium. Spike in the (¹³C₆)-PAA stock solution to the predetermined optimal working concentration. Also prepare a control medium with unlabeled PAA and a vehicle-only control medium.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with sterile PBS to remove residual unlabeled PAA.
-
Add the prepared labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired labeling period. The time required to reach isotopic steady-state will vary by cell line and pathway flux. A time-course experiment (e.g., 0, 4, 8, 16, 24 hours) is recommended to determine the optimal labeling duration.
-
Harvesting: Proceed immediately to Protocol 4 for metabolite quenching and extraction.
Protocol 4: Quenching Metabolism and Metabolite Extraction
Rapidly stopping all enzymatic activity ("quenching") is the most critical step for obtaining an accurate snapshot of the intracellular metabolome[1][12]. The most common method involves flash-freezing and extraction with a cold organic solvent.
-
Prepare for Quenching: Place the cell culture plate on dry ice. Have a container of liquid nitrogen and pre-chilled (-80°C) extraction solvent ready. A common extraction solvent is 80% methanol (LC-MS grade) in water[2][13].
-
Quench Metabolism:
-
Quickly aspirate the labeling medium from the wells.
-
Optional but recommended: Gently and quickly wash the cell monolayer with 1-2 mL of ice-cold 0.9% NaCl solution to remove extracellular metabolites[14]. Aspirate the wash solution completely.
-
Immediately add 1 mL of the ice-cold 80% methanol to each well. The rapid temperature drop and presence of methanol will quench metabolic activity[1].
-
-
Cell Lysis and Collection:
-
Incubate the plate at -80°C for at least 20 minutes to ensure cell lysis[2].
-
Place the plate back on dry ice and use a cell scraper to scrape the frozen cell lysate from the bottom of each well.
-
Transfer the entire lysate/methanol slurry to a pre-chilled 1.5 mL microfuge tube.
-
-
Extraction:
-
Vortex the tubes vigorously for 1 minute to ensure complete extraction.
-
Centrifuge at maximum speed (e.g., >16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins[2].
-
-
Collect Supernatant: Carefully transfer the supernatant, which contains the metabolites, to a new, clean, pre-chilled microfuge tube.
-
Storage: Store the metabolite extracts at -80°C until ready for analysis. For LC-MS analysis, samples are typically dried down under a stream of nitrogen or using a vacuum concentrator and then reconstituted in an appropriate solvent.
Downstream Analysis & Data Interpretation
The extracted samples are now ready for analysis, most commonly by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Principle: LC separates the metabolites in the extract over time, and the MS detects them based on their mass-to-charge ratio (m/z).
-
Detection: The goal is to identify and quantify the unlabeled (M+0) and labeled (M+6) forms of PAA and its downstream metabolite, phenylacetylglutamine.
-
Phenylacetic Acid (¹²C): m/z ~135.04 (in negative ion mode [M-H]⁻)
-
(¹³C₆)-Phenylacetic Acid: m/z ~141.06 (in negative ion mode [M-H]⁻)
-
Phenylacetylglutamine (¹²C): m/z ~263.10 (in negative ion mode [M-H]⁻)
-
(¹³C₆)-Phenylacetylglutamine: m/z ~269.12 (in negative ion mode [M-H]⁻)
-
-
Interpretation: The ratio of the labeled (M+6) peak area to the total (M+0 + M+6) peak area for phenylacetylglutamine indicates the fractional contribution of exogenous PAA to this metabolic pool. Comparing this fractional enrichment across different experimental conditions (e.g., drug treatment vs. control) can reveal changes in pathway activity.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Cell Viability | PAA concentration is too high; solvent toxicity. | Re-run dose-response curve (Protocol 2) with lower concentrations. Ensure final solvent concentration (e.g., DMSO) is non-toxic (<0.5%). |
| Poor Labeling Enrichment | Incubation time is too short; PAA uptake is slow; PAA concentration is too low. | Perform a time-course experiment to find optimal labeling time. Increase PAA concentration if non-toxic. Ensure PAA is fully dissolved in media. |
| High Variability Between Replicates | Inconsistent cell numbers; inconsistent extraction volumes; metabolic activity not quenched fast enough. | Ensure uniform cell seeding. Use precise pipetting for all steps. Standardize and expedite the quenching/harvesting process (Protocol 4). |
| No Labeled Metabolite Detected | The cell line does not metabolize PAA; incorrect MS parameters. | Check literature for PAA metabolism in your cell line. Confirm the m/z values for the labeled and unlabeled metabolites are being monitored correctly. |
References
- 1. biospec.net [biospec.net]
- 2. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Phenylacetic Acid | CAS:103-82-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. chembk.com [chembk.com]
- 6. Successful treatment of severe hyperammonemia using sodium phenylacetate powder prepared in hospital pharmacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. physicsforums.com [physicsforums.com]
- 8. prepchem.com [prepchem.com]
- 9. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. cri.utsw.edu [cri.utsw.edu]
- 13. rockefeller.edu [rockefeller.edu]
- 14. SiMeEx, a simplified method for metabolite extraction of adherent mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Phenylacetic Acid for GC-MS Analysis
Introduction: The Analytical Challenge of Phenylacetic Acid
Phenylacetic acid (PAA) is a significant organic acid with roles as a neuromodulator and a metabolite of phenylethylamine.[1] Its quantification in biological matrices is crucial for research in areas such as affective disorders, schizophrenia, and attention deficit hyperactivity syndrome.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of such metabolites due to its high resolution and the availability of extensive spectral libraries for compound identification.[2] However, PAA, like many other organic acids, is a polar and non-volatile compound, making it unsuitable for direct GC analysis.[3][4][5][6] Derivatization is therefore a critical step to chemically modify PAA, increasing its volatility and thermal stability for successful GC-MS analysis.[6][7][8] This process involves replacing the active hydrogen in the carboxylic acid group with a non-polar functional group, which reduces intermolecular hydrogen bonding and improves chromatographic performance, leading to sharper, more symmetrical peaks.[3][5][6]
This guide provides a detailed overview of the most common and effective derivatization methods for PAA analysis by GC-MS, complete with step-by-step protocols, a comparative analysis of techniques, and troubleshooting advice to empower researchers in obtaining reliable and reproducible results.
Core Derivatization Strategies for Phenylacetic Acid
The primary derivatization strategies for carboxylic acids like PAA fall into three main categories: silylation, alkylation, and acylation. The choice of method depends on several factors including the sample matrix, required sensitivity, and the specific instrumentation available.
Silylation: The Workhorse of GC Derivatization
Silylation is the most widely used derivatization technique for GC-MS analysis of organic acids.[2][6] It involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.[3][5] This derivatization yields TMS esters that are significantly more volatile and less polar than the parent acid.[6][9]
Mechanism of Silylation: The reaction proceeds via a nucleophilic attack (SN2) of the carboxylate on the silicon atom of the silylating reagent, with the concurrent departure of a leaving group.[7] The reactivity of silylating agents is influenced by the leaving group's stability.[7]
Common Silylating Reagents for Phenylacetic Acid:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and widely used silylating agent that reacts under mild conditions.[7] Its byproducts are volatile and generally do not interfere with the analysis of early-eluting peaks.[7]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered the most volatile of the TMS acetamides, making it ideal for trace analysis where reagent or byproduct peaks might interfere with the analyte of interest.[7][10]
-
BSTFA + TMCS (Trimethylchlorosilane): TMCS is often added as a catalyst (typically 1-10%) to increase the silylating potential of BSTFA, especially for hindered or less reactive compounds.[3][7][11]
Diagram of Silylation Reaction:
Caption: Silylation of Phenylacetic Acid with BSTFA.
Protocol 1: Silylation of Phenylacetic Acid using BSTFA with TMCS Catalyst
Materials:
-
Dried PAA extract or standard
-
BSTFA + 1% TMCS
-
Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation: Ensure the PAA sample is completely dry, as moisture will react with the silylating reagent and inhibit derivatization.[7][12] This can be achieved by evaporation under a stream of nitrogen or by lyophilization.
-
Reagent Addition: To the dried sample in a GC vial, add 50 µL of anhydrous pyridine to dissolve the residue.[13] Then, add 100 µL of BSTFA + 1% TMCS. A molar excess of the silylating reagent is recommended.[3]
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.[3][12] The optimal time and temperature may need to be determined empirically for your specific application.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Advantages of Silylation:
-
Highly versatile and effective for a wide range of polar compounds.[2]
-
Reactions are generally fast and produce high yields.
-
Reagents like MSTFA produce volatile byproducts that elute early in the chromatogram, minimizing interference.[7]
Disadvantages of Silylation:
-
Derivatives can be sensitive to moisture, requiring anhydrous conditions for both the reaction and storage.[6][7]
-
The reagent mixture is injected along with the derivatives, which can potentially contaminate the GC column over time.[2]
-
Silylated derivatives of some organic acids can be less stable compared to alkylated derivatives.[2]
Alkylation: Forming Stable Esters
Alkylation involves the replacement of the acidic proton with an alkyl group, typically forming a methyl or ethyl ester.[6] This method is robust and produces stable derivatives.[6][7]
Common Alkylating Reagents for Phenylacetic Acid:
-
Methyl Chloroformate (MCF): A versatile reagent that reacts rapidly with carboxylic acids in an aqueous medium at room temperature.[14] This is a significant advantage over silylation, which requires anhydrous conditions.[2] The reaction with MCF forms a mixed anhydride that subsequently reacts with an alcohol (e.g., methanol) to form the methyl ester.[15][16][17]
-
Diazomethane (CH₂N₂): Reacts instantaneously and quantitatively with carboxylic acids to form methyl esters with minimal byproducts.[18][19] However, diazomethane is highly toxic and explosive, requiring specialized handling procedures.[19][20][21] Trimethylsilyldiazomethane (TMS-diazomethane) is a safer alternative.[18][22]
Diagram of Alkylation with Methyl Chloroformate:
Caption: Alkylation of Phenylacetic Acid with Methyl Chloroformate.
Protocol 2: Alkylation of Phenylacetic Acid using Methyl Chloroformate (MCF)
Materials:
-
Aqueous sample or standard of PAA
-
Methanol
-
Pyridine
-
Methyl Chloroformate (MCF)
-
Chloroform
-
Sodium bicarbonate solution (for workup)
Procedure:
-
Sample Preparation: The sample can be in an aqueous solution.
-
Reaction: To 100 µL of the aqueous sample, add 33 µL of methanol and 17 µL of pyridine. Vortex the mixture. Add 5 µL of MCF and vortex for 30 seconds. Add another 5 µL of MCF and vortex for another 30 seconds.
-
Extraction: Add 100 µL of chloroform to extract the derivatized PAA methyl ester. Vortex vigorously for 10 seconds.
-
Workup: Add 100 µL of sodium bicarbonate solution to neutralize excess reagents and byproducts. Vortex and centrifuge to separate the layers.
-
Analysis: Carefully collect the lower organic layer (chloroform) for GC-MS analysis.
Advantages of Alkylation:
-
Derivatives are generally very stable.[7]
-
MCF derivatization can be performed in an aqueous medium, simplifying sample preparation.[2][14]
-
The reaction with MCF is rapid and occurs at room temperature.[14]
-
Diazomethane provides clean and quantitative methylation.[18][20]
Disadvantages of Alkylation:
-
Some alkylating agents and their byproducts can be harsh on the GC column.[7]
Acylation
Acylation involves the introduction of an acyl group, often a perfluoroacyl group, to the molecule. While more commonly used for amines and alcohols, it can also be applied to carboxylic acids. The resulting perfluoroacyl esters are highly volatile and exhibit excellent electron-capturing properties, making this method particularly suitable for analysis with an Electron Capture Detector (ECD). For GC-MS, the primary benefit is the introduction of a halogenated group which can provide characteristic mass spectral fragmentation patterns.
Comparative Summary of Derivatization Methods
| Feature | Silylation (BSTFA/MSTFA) | Alkylation (MCF) | Alkylation (Diazomethane) |
| Reaction Conditions | Anhydrous, 60-80°C | Aqueous, Room Temp | Anhydrous, Room Temp |
| Reaction Speed | Fast (30-60 min) | Very Fast (< 5 min) | Instantaneous |
| Derivative Stability | Moderate to Good | Excellent | Excellent |
| Byproducts | Volatile, low interference | Neutralized/Removed | N₂ gas (minimal interference) |
| Ease of Use | Requires anhydrous technique | Simple, aqueous compatible | Requires extreme caution |
| Safety | Moderate | Moderate | Extremely Hazardous |
| Cost | Moderate | Low | High (due to safety precautions) |
Troubleshooting Common Derivatization Issues
| Problem | Potential Cause | Solution |
| Low or no derivative peak | Incomplete reaction | Increase reaction time and/or temperature.[12] Ensure a molar excess of the derivatizing reagent. |
| Presence of moisture (for silylation) | Ensure the sample and solvent are completely dry.[7][12] | |
| Peak tailing | Active sites in the GC system | Deactivate the injector liner and GC column. Consider using a pre-column.[23] |
| Extra peaks in the chromatogram | Reagent byproducts or contaminants | Use high-purity reagents.[12] Run a reagent blank to identify artifact peaks. |
| Side reactions | Optimize reaction conditions (e.g., lower temperature) to minimize side product formation.[12] |
Conclusion
The successful analysis of phenylacetic acid by GC-MS is critically dependent on the selection and proper execution of a derivatization strategy. Silylation with reagents like BSTFA or MSTFA remains a popular and effective choice due to its versatility and the production of volatile byproducts. However, for applications where sample moisture is a concern or when enhanced derivative stability is paramount, alkylation with methyl chloroformate presents a compelling and safer alternative to the traditionally used but hazardous diazomethane. By understanding the principles behind each method and adhering to the detailed protocols provided, researchers can confidently and accurately quantify phenylacetic acid, advancing their scientific investigations.
References
- 1. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromtech.com [chromtech.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. nbinno.com [nbinno.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 19. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. researchgate.net [researchgate.net]
- 22. ehs.yale.edu [ehs.yale.edu]
- 23. shimadzu.co.uk [shimadzu.co.uk]
Troubleshooting & Optimization
How to improve signal-to-noise for (13C_6_)Phenylacetic acid in LC-MS
Welcome to the technical support center for the LC-MS analysis of (13C6)Phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to enhance your signal-to-noise ratio and ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common challenges encountered during the LC-MS analysis of (13C6)Phenylacetic acid in a question-and-answer format.
Q1: I am observing a very low signal or no signal at all for (13C6)Phenylacetic acid. What are the primary causes and how can I fix this?
A1: A weak or absent signal for (13C6)Phenylacetic acid can be frustrating. The issue often lies in one of three areas: the ionization process, chromatographic conditions, or the sample itself. Let's break down the troubleshooting process.
Step 1: Verify Mass Spectrometer Parameters
(13C6)Phenylacetic acid, being a carboxylic acid, is most effectively ionized in negative electrospray ionization (ESI) mode to form the deprotonated molecule [M-H]⁻.[1][2][3][4]
-
Actionable Protocol:
-
Ensure your mass spectrometer is set to Negative Ion Mode (ESI-) .
-
Confirm you are monitoring the correct mass-to-charge ratio (m/z) for the [M-H]⁻ ion of (13C6)Phenylacetic acid.
-
If using tandem mass spectrometry (MS/MS), verify your precursor and product ion settings. The fragmentation of phenylacetic acid can provide characteristic product ions.[5]
-
Step 2: Optimize the Ion Source
Inefficient ionization is a common reason for poor signal strength.[6] The physical and electrical parameters of your ion source must be optimized for your specific analyte and flow rate.
-
Expert Insight: The goal of source optimization is to achieve efficient desolvation and ionization of the analyte as it enters the mass spectrometer. These parameters are interdependent and should be optimized systematically.[7][8]
| Parameter | Typical Starting Point (Negative Mode) | Optimization Rationale |
| Capillary Voltage | 2.5 - 3.5 kV | Sets the electric field for droplet charging. Too low results in poor ionization; too high can cause instability or discharge. |
| Source Temperature | 100 - 150 °C | Aids in the initial evaporation of the solvent from the ESI droplets.[9] |
| Desolvation Gas Temp. | 350 - 500 °C | Crucial for removing solvent from the droplets to release gas-phase ions. Higher temperatures are needed for higher flow rates or more aqueous mobile phases.[7] |
| Nebulizing Gas Flow | Instrument Dependent | Assists in droplet formation. Should be optimized to create a fine, stable spray.[9] |
| Drying Gas Flow | Instrument Dependent | Facilitates solvent evaporation. Higher flow is often needed for higher liquid flow rates. |
Step 3: Evaluate Mobile Phase Composition
The pH and composition of your mobile phase directly impact the ionization efficiency of acidic compounds like phenylacetic acid in negative mode.
-
Causality Explained: For an acidic analyte to be deprotonated and detected in negative ion mode, the mobile phase pH should ideally be about two pH units above its pKa. However, in reversed-phase chromatography, acidic mobile phases are often used for good peak shape. This creates a conflict. While acidic conditions (e.g., using formic acid) can improve chromatography, they can also suppress ionization in negative mode by keeping the carboxylic acid protonated.[10]
-
Recommended Mobile Phase Additives for ESI-:
| Additive | Concentration | Advantages | Disadvantages |
| Ammonium Acetate | 5-10 mM | Buffers the mobile phase at a pH more favorable for negative ionization.[10][11] | Can sometimes reduce overall signal intensity compared to other modifiers.[11] |
| Ammonium Formate | 5-10 mM | Similar to ammonium acetate, provides a buffered environment for enhanced deprotonation.[11] | May also lead to some signal reduction in certain cases. |
| Dilute Acetic Acid | 0.1 - 0.2% | Can provide good chromatography, and some analytes may still ionize sufficiently.[11] | May cause ion suppression for weakly acidic compounds.[10] |
-
Workflow for Mobile Phase Optimization:
Caption: Workflow for mobile phase selection.
Q2: My signal-to-noise (S/N) is poor due to high background noise. What are the likely sources and solutions?
A2: High background noise can mask your analyte signal, leading to poor sensitivity and inaccurate quantification. The primary culprits are typically contamination from your solvents, sample matrix, or the LC-MS system itself.[6]
Source 1: Contaminated Solvents and Additives
-
Expertise & Trustworthiness: Always use high-purity, LC-MS grade solvents (water, acetonitrile, methanol) and additives.[7] HPLC grade solvents can contain impurities that lead to high background noise, especially at low m/z ranges.[7] Non-volatile salts, such as phosphate buffers, must never be used as they will contaminate the ion source.[10]
Source 2: Matrix Effects
-
Authoritative Grounding: The "matrix" refers to all components in your sample other than the analyte of interest.[12] When these components co-elute with your analyte, they can interfere with the ionization process, a phenomenon known as the matrix effect.[13][14] This can lead to ion suppression (decreased analyte signal) or, less commonly, ion enhancement.[12][15]
-
Protocol for Diagnosing and Mitigating Matrix Effects:
-
Post-Column Infusion: Infuse a constant flow of a (13C6)Phenylacetic acid standard into the eluent stream after the analytical column. Inject a blank, extracted matrix sample. Dips or peaks in the otherwise stable baseline signal for your analyte indicate regions of ion suppression or enhancement.
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they reach the LC-MS system.
-
Protein Precipitation (PPT): A simple but often less clean method.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible solvent.
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively retaining and eluting the analyte. An Oasis MCX cartridge has been used for purifying phenylacetic acid from samples.[16]
-
-
Enhance Chromatographic Separation: Ensure your analyte is chromatographically resolved from the bulk of the matrix components. Using a high-efficiency column, like one with smaller particles (UPLC/UHPLC), can significantly improve resolution and reduce the impact of ion suppression.[17]
-
Caption: Workflow from sample to improved signal.
Q3: My peak shape for (13C6)Phenylacetic acid is poor (e.g., broad, tailing). How does this affect my S/N and what can I do about it?
A3: Poor peak shape directly impacts your signal-to-noise ratio. A broad peak has a lower maximum intensity (height) and a higher width, which reduces the S/N and can negatively affect the accuracy of integration and quantification.[18]
-
Causality Explained: Peak tailing for acidic compounds like phenylacetic acid in reversed-phase chromatography is often caused by secondary interactions with the stationary phase, particularly with residual, un-capped silanols.
-
Troubleshooting Poor Peak Shape:
-
Mobile Phase pH: Ensure the mobile phase pH is sufficiently low to keep the carboxylic acid protonated and minimize these secondary interactions. A mobile phase containing formic or acetic acid is often effective for this.[19] As discussed in Q1, this can be a balancing act with the requirements for negative mode ionization.
-
Column Choice: Select a modern, high-purity silica column with robust end-capping to minimize available silanol groups.
-
System Contamination: Buildup of contaminants on the column can lead to peak shape degradation.[6] Regularly flush your system and consider using a guard column.
-
Injection Volume and Solvent: Injecting a large volume of a sample solvent that is much stronger than the initial mobile phase can cause peak distortion. Try to match your sample solvent to the mobile phase as closely as possible or reduce the injection volume.
-
References
- 1. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. zefsci.com [zefsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Choose a Suitable Mobile Phase Additive for Negative Ionization Mode in LCMS - Tips & Suggestions [mtc-usa.com]
- 12. longdom.org [longdom.org]
- 13. droracle.ai [droracle.ai]
- 14. eijppr.com [eijppr.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. waters.com [waters.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting low recovery of phenylacetic acid during sample extraction
A Senior Application Scientist's Guide to Overcoming Low Recovery of Phenylacetic Acid
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the extraction of phenylacetic acid (PAA). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve issues of low recovery effectively. This document is structured as a series of frequently asked questions and a systematic troubleshooting guide to directly address the complex challenges faced in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the extraction of phenylacetic acid.
Q1: Why is pH control the most critical factor for extracting Phenylacetic Acid?
A1: The chemical structure of phenylacetic acid contains a carboxylic acid group, which can exist in two forms: a neutral (protonated) form and an anionic (deprotonated) form. The equilibrium between these two forms is governed by the pH of the aqueous solution and the compound's pKa.
-
Physicochemical Principle: The pKa of phenylacetic acid is approximately 4.31[1][2][3]. The Henderson-Hasselbalch equation dictates that when the pH of the solution is equal to the pKa, the compound will be 50% in its neutral form and 50% in its anionic form.
-
Practical Implication: The neutral form is significantly more soluble in organic solvents, while the anionic form is highly soluble in water. To achieve efficient extraction into an organic solvent, you must ensure the vast majority of PAA is in its neutral, lipid-soluble form. A general rule is to adjust the pH of the aqueous sample to at least 2 pH units below the pKa. Therefore, acidifying your sample to a pH of ≤ 2.3 is essential for high recovery.
Q2: What are the best initial choices for an extraction solvent for PAA?
A2: Phenylacetic acid is soluble in a range of organic solvents[4][5][6]. The ideal choice depends on the specific requirements of your downstream application (e.g., GC-MS, LC-MS), the nature of the sample matrix, and safety considerations.
-
Ethyl Acetate: A good first choice. It is a relatively polar solvent that efficiently extracts PAA. It has a convenient boiling point for evaporation and is less toxic than chlorinated solvents.
-
Diethyl Ether: Offers excellent solubility for PAA and is easily evaporated. However, it is highly flammable and can form explosive peroxides, requiring careful handling.
-
Dichloromethane (DCM): A denser-than-water solvent that can be useful for preventing emulsions. However, it is a suspected carcinogen and should be handled with appropriate safety measures.
Q3: I am seeing consistently low recovery despite correct pH and solvent choice. What are other common causes of analyte loss?
A3: If pH and solvent selection are correct, consider these other potential sources of PAA loss:
-
Incomplete Phase Mixing: Insufficient agitation during extraction will lead to poor partitioning and low recovery. The two phases must be mixed thoroughly to maximize the surface area for mass transfer.
-
Premature Phase Separation: Proceeding to the next step before the two liquid phases have completely separated will result in carryover of the aqueous phase, which still contains unextracted PAA.
-
Adsorption: PAA can adsorb to active sites on glass surfaces, especially when working with trace concentrations.
-
Insufficient Solvent Volume: Using too little extraction solvent can lead to saturation and prevent complete extraction from the aqueous phase.
-
Single Extraction vs. Multiple Extractions: A single extraction, even with a large volume of solvent, is less efficient than performing multiple extractions with smaller volumes of solvent. For example, three extractions with 10 mL of ethyl acetate will recover more PAA than one extraction with 30 mL.
Part 2: Systematic Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving low recovery issues.
Issue 1: Recovery is low and inconsistent.
Q: My aqueous sample is acidified to pH 2, but my recovery in the organic layer is still poor. What is the problem?
A: This is the most common failure mode and typically points to an issue with the fundamental extraction equilibrium or the physical process itself.
Troubleshooting Steps:
-
Verify pH Post-Acidification: Do not assume the pH is correct based on the amount of acid added. Use a calibrated pH meter to confirm the final pH of your aqueous sample is ≤ 2.3 before adding the organic solvent. Matrix components can have buffering capacity.
-
Assess Extraction Vigor & Time: Are you mixing the phases adequately? For a separatory funnel, this means inverting the funnel gently 20-30 times, with periodic venting. For vortexing in a centrifuge tube, 1-2 minutes of vigorous mixing is typically required.
-
Implement Multiple Extractions: If you are performing only one extraction, switch to a protocol of 3 sequential extractions. Pool the organic layers to maximize recovery.
-
Consider Salting Out: If your sample matrix is complex or you are using a more water-miscible solvent, adding a neutral salt (e.g., NaCl or (NH₄)₂SO₄) to the aqueous phase can decrease the solubility of PAA in water and drive it into the organic phase, thereby increasing the partition coefficient.
The following diagram illustrates the critical relationship between pH and the partitioning of PAA.
Caption: pH-Dependent Partitioning of Phenylacetic Acid.
Issue 2: An emulsion formed during extraction.
Q: After shaking, I don't see a clean separation between the aqueous and organic layers. Instead, there is a cloudy or thick third layer. How do I resolve this?
A: Emulsions are common when samples contain surfactants, proteins, or lipids. They trap your analyte and prevent efficient phase separation.
Troubleshooting Steps:
-
Be Patient: Allow the mixture to stand undisturbed for 10-30 minutes. Some emulsions will break on their own.
-
Add Brine: Add a small amount of saturated NaCl solution. This increases the ionic strength of the aqueous phase, which can help disrupt the emulsion.
-
Centrifugation: If the volume is appropriate, transfer the mixture to centrifuge tubes and spin at a moderate speed (e.g., 2000-3000 x g) for 5-10 minutes. This is often the most effective method.
-
Filtration: Pass the entire mixture through a bed of glass wool or a filter aid like Celite in a pipette or funnel. This can physically disrupt the emulsion.
-
Prevention: For future extractions, reduce the vigor of shaking. Use a gentle, repeated inversion motion rather than high-speed vortexing or shaking. If dealing with biological samples, perform a protein precipitation step (e.g., with acetonitrile or methanol) before the liquid-liquid extraction.
The following workflow provides a decision tree for troubleshooting low recovery.
Caption: Troubleshooting Workflow for Low PAA Recovery.
Part 3: Data Tables and Validated Protocol
For quick reference, the key properties of PAA and a comparison of common solvents are summarized below.
Data Tables
Table 1: Physicochemical Properties of Phenylacetic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈O₂ | [1][7] |
| Molecular Weight | 136.15 g/mol | [1][7] |
| pKa | 4.25 - 4.31 | [1][2][7] |
| logP (Kow) | 1.41 | [1] |
| Melting Point | 76-78 °C | [2][8] |
| Boiling Point | 265.5 °C | [2][7] |
| Water Solubility | ~1.7 g/100 mL (25 °C) | [1][3] |
Table 2: Comparison of Common Extraction Solvents for PAA
| Solvent | Density (g/mL) | Boiling Point (°C) | Polarity Index | Key Considerations |
| Ethyl Acetate | 0.902 | 77.1 | 4.4 | Good all-around choice; less toxic than DCM; moderately flammable. |
| Diethyl Ether | 0.713 | 34.6 | 2.8 | Excellent solvent but highly flammable and forms explosive peroxides. |
| Dichloromethane | 1.33 | 39.6 | 3.1 | Denser than water; effective but a suspected carcinogen. |
| Toluene | 0.867 | 110.6 | 2.4 | Good for nonpolar compounds but higher boiling point makes it harder to remove. |
| Hexane | 0.655 | 69 | 0.1 | Generally too nonpolar to efficiently extract PAA. |
Validated Protocol: Liquid-Liquid Extraction of PAA from an Aqueous Sample
This protocol provides a robust baseline for achieving high recovery of PAA.
Materials:
-
Aqueous sample containing PAA
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (HPLC Grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Separatory funnel or centrifuge tubes
-
Calibrated pH meter
-
Rotary evaporator or nitrogen stream evaporator
Methodology:
-
Sample Preparation:
-
Transfer a known volume (e.g., 10 mL) of the aqueous sample into a suitable container (e.g., a 50 mL centrifuge tube or a 100 mL separatory funnel).
-
-
Acidification (Critical Step):
-
While gently stirring, add 1 M HCl dropwise to the aqueous sample.
-
Monitor the pH using a calibrated pH meter. Continue adding acid until the pH is stable at pH ≤ 2.3 .
-
-
First Extraction:
-
Add a volume of ethyl acetate equal to the sample volume (e.g., 10 mL).
-
Seal the container and mix thoroughly for 2 minutes. For a separatory funnel, invert 20-30 times, venting frequently. For a tube, vortex vigorously.
-
Allow the layers to fully separate (5-10 minutes). If centrifuging, spin at 2000 x g for 5 minutes.
-
-
Phase Separation:
-
Carefully collect the top organic layer (ethyl acetate) and transfer it to a clean collection flask. Be precise to avoid transferring any of the aqueous layer.
-
-
Repeat Extractions:
-
Return the aqueous layer to the extraction vessel.
-
Repeat steps 3 and 4 two more times using fresh 10 mL aliquots of ethyl acetate each time.
-
Pool all three organic extracts in the same collection flask. This three-step process is crucial for maximizing recovery.
-
-
Drying the Organic Extract:
-
Add a small amount of anhydrous sodium sulfate to the pooled organic extract to remove any residual water. Swirl gently and let it sit for 5 minutes. The Na₂SO₄ should appear free-flowing, not clumped.
-
-
Solvent Evaporation:
-
Decant or filter the dried organic extract into a pre-weighed round-bottom flask or vial.
-
Remove the ethyl acetate using a rotary evaporator (at ~40 °C) or a gentle stream of nitrogen gas.
-
Once the solvent is fully evaporated, the extracted PAA will remain.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS) to a known final volume.
-
References
- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. CAS 103-82-2: Phenylacetic acid | CymitQuimica [cymitquimica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phenylacetic Acid [drugfuture.com]
- 8. chemwhat.com [chemwhat.com]
Technical Support Center: Optimizing Chromatographic Separation of Phenylacetic Acid Isomers
Welcome to the technical support center for the chromatographic separation of phenylacetic acid and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during analysis. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to help you achieve robust and reproducible separations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the separation of phenylacetic acid and its structural isomers (e.g., 2-, 3-, and 4-methylphenylacetic acid) or enantiomers.
Q1: What is the primary challenge in separating phenylacetic acid isomers?
A1: The primary challenge lies in their similar physicochemical properties. Positional isomers often have very close polarities and pKa values, making them difficult to resolve on standard reversed-phase columns. Enantiomers, by definition, have identical properties in an achiral environment and thus require a chiral stationary phase or a chiral additive in the mobile phase for separation.[1][2]
Q2: What is a good starting point for HPLC method development for phenylacetic acid isomers?
A2: A reversed-phase HPLC (RP-HPLC) method is the most common and practical starting point.[1][3]
-
Column: A C18 column is a robust initial choice.
-
Mobile Phase: A simple mobile phase of acetonitrile or methanol mixed with an acidic aqueous buffer is recommended.[3][4] For example, a starting point could be a 60:40 mixture of methanol and 0.1% phosphoric acid in water.[4]
-
Detection: UV detection at 210 nm is suitable for phenylacetic acid.[5]
Q3: Why is the mobile phase pH so critical for separating these acidic compounds?
A3: Phenylacetic acid is a carboxylic acid with a pKa of approximately 4.31.[6][7] The pH of the mobile phase dictates the ionization state of the analyte.[8][9]
-
Below pKa (e.g., pH 2.5-3.0): The acid will be in its protonated, non-ionized form (R-COOH). This form is more hydrophobic and will be better retained on a reversed-phase column, often leading to sharper peaks.
-
Near pKa: The compound will exist as a mixture of ionized and non-ionized forms, which can lead to broad or split peaks.
-
Above pKa: The acid will be in its deprotonated, ionized form (R-COO-). This form is more polar and will have less retention.
Controlling the pH to be at least 1.5 to 2 units away from the pKa is crucial for reproducible retention times and good peak shape.[10] For this reason, using a buffer (e.g., phosphate or acetate) is highly recommended to maintain a stable pH.[11]
Q4: Can I use Gas Chromatography (GC) to separate phenylacetic acid isomers?
A4: Yes, GC is a viable technique, especially for positional isomers.[1][12] However, due to the low volatility of the carboxylic acid, derivatization is often required to convert the analyte into a more volatile ester form (e.g., phenylacetate).[13][14] This adds a sample preparation step but can yield excellent resolution.
Section 2: Troubleshooting Guides
This section provides systematic approaches to resolving specific issues you may encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Peak tailing is the most common peak shape problem for acidic compounds like phenylacetic acid.[15] It is often caused by unwanted secondary interactions between the analyte and the stationary phase.
Troubleshooting Workflow: Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Causality Explained:
-
Incorrect Mobile Phase pH: If the pH is not low enough, residual silanol groups on the silica-based stationary phase become ionized (SiO-). These negatively charged sites can have strong secondary ionic interactions with any ionized phenylacetate, causing peak tailing.[15][16] Lowering the pH suppresses the ionization of both the silanol groups and the analyte, minimizing these interactions.[15]
-
Insufficient Buffering: Without a buffer, the sample itself can alter the local pH on the column, leading to inconsistent ionization and peak shape issues.[15][17] A buffer provides the capacity to resist these pH changes.[10]
-
Column Degradation: Over time, the bonded phase of a column can degrade, exposing more active silanol groups.[16][18] Using a high-purity silica column with robust end-capping can mitigate this.
-
Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[15]
Issue 2: Poor Resolution or Co-elution of Isomers
Achieving baseline separation between structurally similar isomers is critical for accurate quantification.
Troubleshooting Workflow: Improving Resolution
Caption: Workflow for optimizing isomer resolution.
Causality Explained:
-
Mobile Phase Strength: Decreasing the amount of organic solvent (the "strong" solvent in RP-HPLC) increases analyte retention times. Longer interaction with the stationary phase often provides more opportunity for subtle differences between isomers to take effect, improving resolution.[11][19]
-
Organic Modifier Selectivity: Methanol and acetonitrile interact differently with both the analyte and the stationary phase. Acetonitrile is aprotic, while methanol is a protic solvent capable of hydrogen bonding. Switching between them can alter elution order and improve the separation of positional isomers.[9]
-
Stationary Phase Chemistry: If a C18 column fails to provide resolution, a column with a different selectivity is required. For aromatic compounds like phenylacetic acid isomers, a Phenyl or Biphenyl phase can offer alternative pi-pi interactions, which may differentiate the isomers more effectively.[20]
-
Chiral Separation: For enantiomers, a chiral environment is mandatory. Chiral stationary phases (CSPs) create transient, diastereomeric complexes with the enantiomers, which have different energy levels and thus different retention times.[21][22]
Section 3: Experimental Protocols
Protocol 1: RP-HPLC Method Development for Phenylacetic Acid Positional Isomers
This protocol provides a step-by-step guide for developing a robust separation method.
1. System Preparation and Equilibration:
- System: Standard HPLC or UPLC system with UV detector.
- Column: High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm (or similar).
- Equilibrate: Flush the column with the initial mobile phase for at least 20 column volumes or until a stable baseline is achieved.
2. Mobile Phase Preparation:
- Mobile Phase A (Aqueous): Prepare 0.1% Phosphoric Acid in HPLC-grade water. Filter and degas. The target pH should be around 2.1.[10]
- Mobile Phase B (Organic): HPLC-grade Acetonitrile.
- Self-Validation: Always prepare fresh mobile phase daily and check for miscibility.[18] Storing buffered mobile phases can lead to microbial growth.
3. Initial Screening Run (Gradient):
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 5 µL.
- Detection: 210 nm.
- Gradient Program:
- Start at 10% B.
- Linear ramp to 90% B over 15 minutes.
- Hold at 90% B for 2 minutes.
- Return to 10% B over 1 minute.
- Hold at 10% B for 5 minutes (re-equilibration).
4. Method Optimization:
- Analyze the Gradient Run: Identify the approximate %B at which your isomers elute.
- Develop an Isocratic Method: Based on the screening run, calculate an isocratic mobile phase composition. For example, if elution occurred at 40% B, start with an isocratic run at 35-40% Acetonitrile.
- Fine-Tune: Adjust the percentage of acetonitrile in small increments (e.g., ±2%) to achieve a resolution (Rs) of ≥ 1.5 between the critical pair.
- Trustworthiness Check: Perform at least six replicate injections of a standard mixture to ensure retention time RSD < 1.0% and peak area RSD < 2.0%.
Data Summary: Stationary Phase Selection Guide
| Stationary Phase | Primary Interaction Mechanism | Best Suited For | Considerations |
| C18 (ODS) | Hydrophobic | General purpose, good starting point for positional isomers. | May not resolve isomers with very similar hydrophobicity.[3] |
| Phenyl-Hexyl | Hydrophobic & π-π interactions | Aromatic and moderately polar compounds; positional isomers. | Can provide alternative selectivity to C18.[20] |
| Polar-Embedded | Hydrophobic & H-bonding | Acidic compounds, can improve peak shape. | Offers different selectivity from standard C18.[20] |
| Chiral (e.g., Daicel QD-AX) | Anion-exchange, H-bonding, steric interactions | Enantiomeric separation of acidic compounds.[22] | Requires specific mobile phases; often incompatible with universal gradients.[21] |
Section 4: References
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. 16
-
HPLC Peak Shape Troubleshooting Solution Column. uHPLCs. 23
-
HPLC Troubleshooting Guide. ACE HPLC. 15
-
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. 8
-
HPLC Troubleshooting Guide. Sigma-Aldrich. 18
-
Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. PubMed. 1
-
Separation of Phenylacetic acid on Newcrom R1 HPLC column. SIELC Technologies. 3
-
Phenylacetic acid - Wikipedia. Wikipedia. 6
-
Phenylacetic acid propyl ester - NIST WebBook. NIST. 13
-
Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. NIH. 24
-
Phenylacetic Acid | C8H8O2 | CID 999. PubChem. 7
-
Conversion of phenylacetonitrile to phenylacetic acid and... ResearchGate. 25
-
Method of preparing 2-(phenylamino)phenylacetic acid derivatives. Google Patents. 4
-
Phenylacetic acid - Sciencemadness Wiki. Sciencemadness. 26
-
Phenylacetic acid - CharChem. CharChem. 27
-
Chiral HPLC Separations. Phenomenex. 21
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. 19
-
Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. 10
-
A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. PubMed. 5
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. 9
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Pharmazone. 11
-
Gas-liquid chromatographic determination of total phenylacetic acid in urine. PubMed. 12
-
Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. OSF. 17
-
Enantiomer separation of acidic compounds. Daicel Chiral Technologies. 22
-
New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. 2
-
Derivatization reaction of phenol to phenyl acetate. ResearchGate. 14
-
High-Performance Liquid Chromatography (HPLC) Protocol for the Separation of Laccaic Acid Isomers. Benchchem. --INVALID-LINK--
-
separation of positional isomers. Chromatography Forum. 20
References
- 1. Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sielc.com [sielc.com]
- 3. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives - Google Patents [patents.google.com]
- 5. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 7. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. welch-us.com [welch-us.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Gas-liquid chromatographic determination of total phenylacetic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenylacetic acid propyl ester [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. hplc.eu [hplc.eu]
- 16. waters.com [waters.com]
- 17. storage.googleapis.com [storage.googleapis.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. mastelf.com [mastelf.com]
- 20. separation of positional isomers - Chromatography Forum [chromforum.org]
- 21. phx.phenomenex.com [phx.phenomenex.com]
- 22. chiraltech.com [chiraltech.com]
- 23. uhplcs.com [uhplcs.com]
- 24. Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 27. CharChem. Phenylacetic acid [easychem.org]
Technical Support Center: Navigating Stable Isotope Tracer Experiments
Welcome to the technical support center for stable isotope tracer experiments. This guide is designed for researchers, scientists, and drug development professionals to provide expert-vetted solutions to common challenges encountered during the design, execution, and analysis of these powerful metabolic studies. As Senior Application Scientists, we have compiled this resource to not only offer step-by-step protocols but also to explain the critical reasoning behind each experimental choice, ensuring the integrity and trustworthiness of your results.
Section 1: Experimental Design & Setup
This section addresses the foundational challenges that can compromise an entire study if not properly addressed from the outset.
FAQ 1: My isotopic enrichment is very low. What are the potential causes and how can I improve it?
Low isotopic enrichment in your target metabolites can stem from several factors, ranging from the choice of tracer to the biological state of your system.
Troubleshooting Guide:
-
Tracer Selection and Concentration:
-
Rationale: The chosen tracer must be efficiently taken up and metabolized by the system. The concentration should be high enough to produce a detectable signal without causing metabolic perturbations.[1] .
-
Protocol:
-
Literature Review: Investigate which tracers have been successfully used for your pathway of interest in similar biological systems.[2]
-
Tracer Optimization: If established protocols are unavailable, perform a dose-response experiment with varying tracer concentrations to identify an optimal concentration that maximizes enrichment without inducing toxicity or altering the metabolic phenotype.[3]
-
Consider Alternative Tracers: The selection of the tracer can significantly influence the kinetics of labeling. For instance, labeling intermediates in glycolysis using glucose can be rapid, whereas labeling from acetate might take a considerably longer time.[1]
-
-
-
Duration of Labeling (Isotopic Steady State):
-
Rationale: Achieving isotopic steady state, where the isotopic enrichment of metabolites becomes constant, is crucial for many metabolic flux analyses.[4][5] The time required to reach this state varies significantly between different metabolic pathways.
-
Protocol: Time-Course Experiment
-
Define Time Points: Based on known pathway kinetics, select a series of time points to sample after introducing the tracer. For example, glycolysis may approach steady state in minutes, while nucleotide biosynthesis could take 24 hours.[4]
-
Sample Collection: Collect samples at each defined time point.
-
Analysis: Analyze the isotopic enrichment of key metabolites at each time point to determine when a plateau is reached.[1]
-
-
-
Pre-existing Metabolite Pools:
-
Rationale: Large unlabeled intracellular pools of the metabolite of interest can dilute the isotopic label, making it harder to detect enrichment and extending the time needed to reach isotopic steady state.[1]
-
Mitigation Strategy: If possible, deplete the unlabeled pool before introducing the tracer. For cell culture experiments, this can be achieved by incubating cells in a medium lacking the unlabeled metabolite for a short period before switching to the tracer-containing medium.
-
Table 1: Typical Times to Reach Isotopic Steady State in Cultured Mammalian Cells
| Metabolic Pathway | Estimated Time to Steady State | Key Metabolites |
| Glycolysis | ~10 minutes | Lactate, Pyruvate |
| TCA Cycle | ~2 hours | Citrate, Glutamate |
| Nucleotide Biosynthesis | ~24 hours | Ribose, Purines, Pyrimidines |
Source: Adapted from literature on metabolic flux analysis.[4]
FAQ 2: I'm observing high variability between my experimental replicates. What are the likely sources of this inconsistency?
High variability can obscure true biological differences and is often a result of inconsistencies in either the biological system or the experimental technique.[1]
Troubleshooting Guide:
-
Standardize Biological Conditions:
-
Rationale: The metabolic state of cells or organisms can be highly sensitive to their environment and growth phase.
-
Protocol:
-
Cell Culture: Ensure all cell culture replicates are seeded at the same density, are in the same growth phase (e.g., exponential phase), and have similar confluency at the start of the experiment.[1]
-
Animal Studies: Standardize factors such as age, weight, diet, and housing conditions for all animals in the study.
-
Media Formulation: Use a chemically defined medium whenever possible to reduce variability from undefined components like serum. If serum is required, use dialyzed fetal bovine serum to minimize the introduction of unlabeled metabolites.[1][4]
-
-
-
Consistent Sample Handling:
-
Rationale: The steps from sample collection to analysis are critical points where variability can be introduced.
-
Protocol: Develop and strictly adhere to a standardized protocol for all sample handling steps, including quenching, extraction, and storage.
-
Section 2: Sample Preparation
The goal of sample preparation is to effectively extract metabolites while preserving their isotopic labeling patterns.
FAQ 3: How can I be sure my metabolite extraction is efficient and doesn't alter isotopic labeling?
Inefficient extraction or continued metabolic activity during sample processing can lead to inaccurate results. Rapid and complete quenching of metabolism is critical.
Troubleshooting Guide:
-
Metabolism Quenching:
-
Rationale: Metabolic enzymes can remain active after initial sample collection, altering metabolite levels and isotopic enrichment. Quenching rapidly halts all enzymatic activity.
-
Protocol: Cold Solvent Quenching
-
For Adherent Cells: Quickly aspirate the culture medium and wash the cells twice with cold buffer (e.g., HBSS). Immediately add a pre-chilled extraction solvent, such as 80% methanol cooled on dry ice.[6]
-
For Suspension Cells or Tissues: Rapidly freeze the sample in liquid nitrogen.[7][8] This snap-freezing technique is crucial for preserving the metabolic state.[8]
-
-
-
Metabolite Extraction:
-
Rationale: The choice of extraction solvent depends on the polarity of the target metabolites.
-
Protocol:
-
Polar Metabolites: A common and effective method is to use a cold solvent mixture, such as methanol/acetonitrile/water.
-
Lipids (Nonpolar Metabolites): For more hydrophobic compounds, solvents like chloroform or methyl tert-butyl ether (MTBE) are used.[8]
-
Cell Disruption: After adding the extraction solvent, ensure complete cell lysis to release all intracellular metabolites. This can be done using a cell scraper for adherent cells or by sonication or bead beating for tissues and suspension cells.[6]
-
-
Workflow for Metabolite Extraction from Adherent Cells
Caption: A typical workflow for quenching and extracting metabolites from adherent cells.[6]
Section 3: Analytical Measurement
The accuracy of your data is fundamentally dependent on the analytical instrumentation and methods used.
FAQ 4: My mass spectrometry data is noisy, and I'm having trouble distinguishing my labeled peaks from the background.
High background noise in mass spectrometry can obscure low-level isotopic enrichment and interfere with accurate quantification.[9]
Troubleshooting Guide:
-
Chromatographic Separation:
-
Rationale: Co-eluting compounds can suppress the ionization of your target analyte or contribute to the chemical background.[10]
-
Protocol: Optimize your liquid chromatography (LC) or gas chromatography (GC) method to improve the separation of your target metabolites from other components in the sample matrix. This may involve adjusting the gradient, flow rate, or using a different column chemistry.[10]
-
-
Mass Spectrometer Resolution:
-
Rationale: High-resolution mass spectrometers (e.g., Orbitrap, TOF) can distinguish between your labeled analyte and interfering ions with very similar mass-to-charge ratios (m/z).[4][11]
-
Recommendation: Whenever possible, use a high-resolution instrument for stable isotope tracing studies, especially when dealing with complex biological samples.[12]
-
-
Background Subtraction:
FAQ 5: I see unexpected labeled species in my samples. Is this contamination or a real biological phenomenon?
The appearance of unexpected labeled molecules can be due to "metabolic scrambling," where the isotopic label is incorporated into non-target molecules through interconnected metabolic pathways.[14]
Troubleshooting Guide:
-
Pathway Analysis:
-
Rationale: A thorough understanding of cellular metabolism can help predict potential scrambling pathways.
-
Action: Map the metabolic fate of your tracer beyond the primary pathway of interest. For example, the carbon backbone of glucose can be incorporated into amino acids and nucleotides.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Rationale: MS/MS can help identify the structure of the unexpected labeled species and pinpoint the location of the isotopic label within the molecule.
-
Protocol: Develop MS/MS methods for the unexpected peaks to obtain fragmentation patterns. Comparing these patterns to libraries or predicting fragmentation can aid in identification.
-
Section 4: Data Analysis and Interpretation
Proper data analysis is crucial for extracting meaningful biological insights from your raw data.
FAQ 6: How do I correct for the natural abundance of stable isotopes in my data?
All elements have naturally occurring heavy isotopes (e.g., ~1.1% of carbon is ¹³C). This natural abundance must be mathematically removed to accurately quantify the enrichment from your tracer.[2][10]
Troubleshooting Guide:
-
Use Correction Software:
-
Rationale: Manual correction is complex and prone to error. Several software tools are available to automate this process.
-
Recommended Tools: IsoCor, IsoCorrectoR, and AccuCor are commonly used tools that implement matrix-based correction methods.[10]
-
Protocol:
-
Input Data: Provide the software with your raw mass spectrometry data (m/z and intensity values for each isotopologue).
-
Provide Elemental Composition: Input the chemical formula of the metabolite.
-
Specify Tracer: Define the isotopic tracer used (e.g., ¹³C) and its purity.[10]
-
Run Correction: The software will calculate and subtract the contribution of naturally occurring isotopes, providing the true isotopic enrichment.
-
-
Logical Flow of Natural Abundance Correction
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. US5672869A - Noise and background reduction method for component detection in chromatography/spectrometry - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Correcting for Natural Isotope Abundance in Flux Analysis
Welcome to the Technical Support Center for stable isotope tracing and metabolic flux analysis (MFA). This guide is designed for researchers, scientists, and drug development professionals to navigate a critical, yet often misunderstood, step in flux analysis: the correction for naturally abundant isotopes. Accurate correction is paramount for obtaining meaningful flux data.[1][2] This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is natural isotope abundance and why must I correct for it?
A: Most elements exist as a mixture of stable isotopes. For example, carbon is approximately 98.9% ¹²C and 1.1% ¹³C.[3] When you perform a stable isotope tracing experiment, typically using a substrate highly enriched in an isotope like ¹³C-glucose, the mass spectrometer measures the total mass isotopomer distribution (MID) of a downstream metabolite.[4] This measured MID is a composite signal arising from two sources: the ¹³C incorporated from your experimental tracer and the ¹³C (and other heavy isotopes like ¹⁵N, ¹⁸O, etc.) that was already present naturally in the metabolite's molecular structure.[2]
Correction is the computational process of subtracting the contribution of these naturally occurring heavy isotopes.[5] Failure to do so will lead to an overestimation of isotopic enrichment, resulting in distorted and inaccurate metabolic flux calculations.[1][6] This is especially critical for isotopologues with one additional mass unit (M+1), where the natural abundance contribution is highest.[6]
Q2: What is a correction matrix and how does it work?
A: The correction for natural abundance is typically performed using a matrix-based method.[6][7] This involves solving a linear equation that relates the measured MIDs to the true, biologically relevant MIDs that reflect only the incorporation of the experimental tracer.[8][9]
The core of this method is the correction matrix . Each column in this matrix represents the theoretical MID of a metabolite with a specific number of atoms derived from the tracer, but also accounting for the natural isotopes in the rest of the molecule.[4][8] For instance, the first column represents the expected MID of a completely unlabeled metabolite, which is simply its natural isotopic pattern.[4] The second column represents the MID of the metabolite with one atom from the tracer, and so on.[8] By using this matrix, software can deconvolute the measured signal and calculate the actual enrichment from your tracer.[3]
Q3: What information do I need to provide to the correction software?
A: To perform an accurate correction, you will need to provide the following information to your software tool (e.g., IsoCor, ICT, IsoCorrectoR):
-
The chemical formula of the metabolite: This is essential for calculating the theoretical natural abundance based on the number of atoms of each element (C, H, N, O, S, etc.).[7]
-
The isotopic tracer used: Specify the element being traced (e.g., ¹³C, ¹⁵N).[5]
-
The purity of the tracer: Labeled substrates are never 100% pure.[10] Providing the actual purity (e.g., 99% ¹³C) allows the software to account for the small fraction of unlabeled tracer administered.[8]
-
For high-resolution mass spectrometry data: You may need to specify the mass resolution, as this determines which natural isotopes can be distinguished from the tracer isotope.[9][11]
Q4: Should I correct my data before or after performing statistical analysis?
Troubleshooting Guides
This section addresses specific problems you might encounter during your data analysis.
Problem: My corrected data shows negative values for some mass isotopomers.
-
Causality: Negative values in your corrected MIDs are physiologically impossible and typically indicate an issue with the raw data or the correction parameters. This can happen if a measured mass isotopomer peak is smaller than what is expected from natural abundance alone, often due to measurement errors or underestimation of a specific peak during mass spectrometry analysis.[12]
-
Troubleshooting Steps:
-
Verify Unlabeled Control: The most critical sample for validating your correction is a biological replicate grown in identical media but without the isotopic tracer. The measured MID of any metabolite from this "unlabeled" sample should perfectly match the theoretical MID based on its chemical formula. If it doesn't, this points to an analytical issue.
-
Check Peak Integration: Re-examine the raw mass spectrometry data. Ensure that all isotopologue peaks, especially the monoisotopic peak (M0), have been integrated correctly and that there is no significant background noise or interfering signals. Inaccurate peak integration is a common source of error.[14]
-
Confirm Chemical Formulas: Double-check that the chemical formula you have provided to the software is correct for the ion being analyzed. Remember to account for any derivatization agents used during sample preparation, as these add atoms that must be included in the correction calculation.[6]
-
Assess Instrument Performance: Ensure your mass spectrometer is properly calibrated and functioning optimally. Poor instrument performance can lead to biased measurements of isotopologue ratios.[15]
-
Problem: The flux estimation algorithm fails to converge or gives a poor goodness-of-fit.
-
Causality: While several factors related to the metabolic model itself can cause convergence issues, inaccurate input data is a primary suspect.[14][16] If the natural abundance correction was performed incorrectly, the resulting MIDs will be inconsistent with any physiologically realistic flux distribution, preventing the software from finding a valid solution.[17]
-
Troubleshooting Steps:
-
Systematically Review Correction: Go back and rigorously re-evaluate the natural abundance correction for all metabolites. Use the steps outlined in the previous troubleshooting problem to ensure the corrected MIDs are accurate.
-
Validate with Unlabeled Samples: Analyze your unlabeled control samples. After correction, their MIDs should show ~100% M0 and ~0% for all other isotopologues. If you see significant fractions in heavier isotopologues, your correction method is flawed.
-
Check Tracer Purity: The isotopic purity of your labeled substrate can significantly impact the expected MIDs.[10] If possible, directly measure the purity of your tracer via MS and use this empirical value in your correction software, rather than relying solely on the manufacturer's specification.[15]
-
Examine External Rate Measurements: Inaccurate measurements of substrate uptake or product secretion rates, which are used as constraints in MFA, can also lead to poor model fits.[17] Ensure these measurements are accurate and precise.
-
Problem: I see high variance in corrected MIDs across my biological replicates.
-
Causality: High variance that persists after correction can stem from inconsistencies in the experimental workflow or from amplifying small analytical errors during the correction process. The correction algorithm can sometimes magnify the relative error in the raw data.[11]
-
Troubleshooting Steps:
-
Standardize Cell Culture and Labeling: Ensure that all experimental parameters, such as cell seeding density, growth phase, and the timing of tracer introduction and harvesting, are kept consistent. Cells should be in metabolic and isotopic steady state for accurate MFA.[17][18]
-
Optimize Quenching and Extraction: Incomplete or slow metabolic quenching can allow enzymatic reactions to continue post-harvest, altering metabolite levels and labeling patterns.[14] Similarly, inefficient extraction can introduce variability. Standardize and validate your quenching and extraction protocols.
-
Evaluate Analytical Precision: Analyze a single, pooled sample multiple times (technical replicates) to assess the precision of your LC-MS method. If technical replicates show high variance, this points to an issue with the analytical measurement itself.
-
Review Data Processing: Ensure that the parameters used for peak picking, integration, and alignment are consistent across all samples. Small inconsistencies in processing can lead to significant differences in the final MIDs.
-
Protocols and Workflows
Protocol: Validating the Natural Abundance Correction
This protocol describes a crucial self-validating step to ensure your correction workflow is accurate before proceeding to flux analysis.
-
Prepare an Unlabeled Control Sample: Culture your cells or organism under the exact same conditions as your labeled experiment, but using media with the natural, unlabeled version of your tracer substrate.
-
Process the Sample: Harvest, quench, and extract metabolites from this unlabeled control sample using the identical protocol as for your labeled samples.
-
Acquire MS Data: Analyze the unlabeled extract on the mass spectrometer with the same method used for your main experiment.
-
Perform Data Correction: Process this unlabeled data using your chosen correction software (e.g., IsoCor, PolyMID) and the exact same settings (chemical formulas, etc.) as you will for your labeled data.[8][19]
-
Analyze the "Corrected" Unlabeled Data:
-
Expected Outcome: The resulting MID for any given metabolite should consist of approximately 100% M0 (the non-labeled form) and 0% for all heavier isotopologues (M+1, M+2, etc.).
-
Interpretation: If you observe this outcome, it provides high confidence that your correction matrix and workflow are functioning correctly. If you see significant fractions in M+1 or other isotopologues, it indicates a problem with your workflow (e.g., incorrect chemical formula, background interference) that must be resolved before analyzing your actual experimental data.
-
Data Correction Workflow Diagram
The following diagram illustrates the overall workflow from raw data acquisition to generating corrected MIDs suitable for flux analysis.
Caption: Workflow for correcting raw mass spectrometry data for natural isotope abundance.
Logical Diagram: The Impact of Correction
This diagram illustrates how the measured signal is a combination of natural abundance and tracer incorporation.
Caption: Conceptual logic of how correction isolates the true biological signal.
Software Tools Summary
Several software packages are available to perform natural abundance correction. The choice often depends on the experimental design (e.g., single vs. multiple tracers) and the user's preferred programming environment.
| Software Tool | Key Features | Platform | Reference |
| IsoCor | Supports any isotopic tracer, accounts for tracer purity, user-friendly interface. | Python (GUI) | [5] |
| IsoCorrectoR | Corrects MS and MS/MS data, handles multiple tracers and high-resolution data. | R | [20][21] |
| ICT | Command-line tool, supports batch processing and precursor ion fragmentation (tandem MS). | Perl | [22] |
| PolyMID-Correct | Open-source, integrates into data processing pipelines, handles high- and low-resolution data. | Python | [4][8] |
| AccuCor2 | Specifically designed for dual-isotope tracer experiments (e.g., ¹³C-¹⁵N). | R | [9][23] |
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The importance of accurately correcting for the natural abundance of stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. biorxiv.org [biorxiv.org]
- 13. Validity of natural isotope abundance correction for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. IsoCorrection: Algorithm For Natural Isotope Abundance And Tracer Purity... in chkohler/IsoCorrectoR: Correction for natural isotope abundance and tracer purity in MS and MS/MS data from stable isotope labeling experiments [rdrr.io]
- 21. IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics - University of Regensburg Publication Server [epub.uni-regensburg.de]
- 22. isotope correction toolbox - ict [chemnet.univie.ac.at]
- 23. cran.r-project.org [cran.r-project.org]
Technical Support Center: Stability and Handling of (13C_6_)Phenylacetic Acid Stock Solutions
Welcome to the technical support guide for (13C_6_)Phenylacetic acid. As a critical internal standard in quantitative mass spectrometry, the integrity of your stock solution is paramount for achieving accurate and reproducible results. This guide provides in-depth answers, troubleshooting advice, and validated protocols to prevent the degradation of this valuable reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause my (13C_6_)Phenylacetic acid stock solution to degrade?
The degradation of (13C_6_)Phenylacetic acid in solution is primarily influenced by four factors:
-
Microbial Contamination: Phenylacetic acid is a known intermediate in the bacterial degradation of aromatic compounds.[1][2][3][4] Aqueous or non-sterile solutions, especially when stored above freezing, are highly susceptible to microbial growth, which will rapidly metabolize the standard.
-
Photodegradation: Aromatic carboxylic acids can be sensitive to light, particularly in the UV spectrum.[5] Prolonged exposure can induce photochemical reactions, including decarboxylation, altering the molecule's structure.[6][7]
-
Temperature Instability: While phenylacetic acid is stable at room temperature in its solid form, in solution, elevated temperatures can accelerate degradation and lead to solvent evaporation, thereby concentrating the standard inaccurately.[5][8][9][10] Conversely, for some solutions, freezing can cause the analyte to fall out of solution, requiring careful re-dissolution.[5]
-
Chemical Reactivity & Impurities: The choice of solvent is critical. Impurities within a low-grade solvent can react with the phenylacetic acid. As a carboxylic acid, it will react with strong bases.[11] While generally stable, using high-purity, inert solvents is essential.
Q2: Does the ¹³C₆ isotopic label affect the compound's stability or storage requirements?
No, the isotopic labeling does not significantly alter the chemical stability. The six ¹³C atoms are incorporated into the phenyl ring, a chemically robust part of the molecule.[12] This type of labeling is exceptionally stable and does not involve easily exchangeable positions, unlike some deuterium labels which can be prone to back-exchange with protons from solvents like water or methanol.[13][14][15] Therefore, the storage and handling procedures for (13C_6_)Phenylacetic acid are identical to those for its unlabeled analogue.[16]
Q3: What is the ideal solvent for preparing and storing my stock solutions?
For long-term stability, high-purity (e.g., HPLC or MS-grade) organic solvents are strongly recommended over aqueous solutions.
-
Recommended: Acetonitrile, Methanol, or Dimethyl Sulfoxide (DMSO).
-
Rationale: These solvents are less prone to microbial growth and minimize the risk of hydrolysis or other water-mediated degradation pathways. They are also typical mobile phases in LC-MS applications, ensuring compatibility.
-
Avoid: Unbuffered aqueous solutions for long-term storage due to the high risk of microbial degradation.[17] If an aqueous solution is absolutely necessary for an experiment, it should be prepared fresh from an organic stock, sterile-filtered (0.22 µm), and used within a short timeframe.
Q4: What are the optimal storage temperatures for my solutions?
Storage temperature is a critical parameter for maintaining the long-term integrity of your standard.[5][8][18]
-
Long-Term Storage (> 1 month): -20°C or -80°C. This is the gold standard for preserving the compound, minimizing both chemical degradation and solvent evaporation.
-
Short-Term Storage (< 1 month): 2°C to 8°C. Refrigeration is adequate for working solutions that are in frequent use.
Always allow solutions stored at freezing temperatures to equilibrate completely to room temperature and vortex/sonicate gently before use to ensure the analyte is fully redissolved.[5][19]
Troubleshooting Guide
Problem: I observe unexpected peaks or a high baseline in my chromatographic analysis.
-
Possible Cause 1: Contamination. The solvent may contain impurities, or the storage vial may have leached contaminants.
-
Solution: Always use high-purity, MS-grade solvents. Store standards in amber borosilicate glass vials with PTFE-lined caps.[8] Run a solvent blank to confirm the purity of your solvent and system.
-
-
Possible Cause 2: Degradation. The (13C_6_)Phenylacetic acid may have started to degrade. Thermal decomposition at extreme temperatures can yield products like dibenzyl and phenylketene, though this is highly unlikely under standard lab conditions.[9][10] More likely are products from photodegradation or microbial action.
-
Solution: Prepare a fresh stock solution from solid material. Compare the chromatogram of the new solution with the suspect one. If the issue is resolved, discard the old stock. Implement light protection by using amber vials.[5]
-
Problem: The measured concentration of my standard is inconsistent or appears to be decreasing.
-
Possible Cause 1: Solvent Evaporation. This is a common issue if the vial is not sealed properly or has been opened frequently at room temperature. Evaporation increases the analyte concentration. If you observe decreasing concentration, it is more likely due to degradation or adsorption.
-
Solution: Use vials with high-quality PTFE-lined screw caps to ensure an airtight seal.[8] Minimize the time the vial is open. For volatile standards, it is recommended not to let them warm to room temperature before opening to reduce evaporative loss into the headspace.
-
-
Possible Cause 2: Adsorption. Phenylacetic acid can adsorb to the surfaces of certain container types, especially plastics.
-
Solution: Exclusively use borosilicate glass or deactivated glass vials. Avoid plastic containers for long-term storage.[8]
-
-
Possible Cause 3: Incomplete Dissolution. If a frozen stock was not allowed to fully thaw and be mixed, the aliquot taken may not be representative of the true concentration.
-
Solution: Always ensure the solution has reached room temperature. Gently vortex and, if necessary, sonicate for 5-10 minutes to ensure homogeneity before taking an aliquot.[5]
-
Problem: My aqueous-based stock solution has become cloudy.
-
Possible Cause: Microbial Contamination. Cloudiness or turbidity is a clear sign of bacterial or fungal growth.
-
Solution: Discard the solution immediately. Do not attempt to salvage it by filtration, as metabolic byproducts will still be present and compromise your analysis. In the future, prepare primary stocks in organic solvents as recommended and only make fresh aqueous dilutions for immediate use.
-
Validated Protocols & Data
Protocol 1: Preparation of a Stable Primary Stock Solution (1 mg/mL)
-
Preparation: Allow the vial of solid (13C_6_)Phenylacetic acid to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount (e.g., 10 mg) of the solid using an analytical balance.
-
Dissolution: Transfer the solid to a 10 mL Class A amber volumetric flask. Add approximately 8 mL of high-purity acetonitrile or methanol.
-
Mixing: Cap the flask and gently sonicate in a room temperature water bath for 10-15 minutes, or until all solid is completely dissolved.[5]
-
Final Volume: Allow the solution to return to room temperature, then add the solvent to the 10 mL mark. Cap and invert the flask 15-20 times to ensure homogeneity.
-
Storage: Transfer the stock solution to smaller-volume amber glass vials with PTFE-lined caps. This minimizes headspace and reduces waste from repeated freeze-thaw cycles of a single large volume.
-
Labeling & Archiving: Clearly label each vial with the compound name, concentration, solvent, preparation date, and your initials. Store at -20°C or below for long-term storage.
Data Summary: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Solvent | High-Purity Acetonitrile or Methanol | Prevents microbial growth; high compatibility with analytical methods. |
| Container | Amber Borosilicate Glass Vials | Inert material prevents adsorption; amber color protects from light.[5] |
| Closure | PTFE-Lined Screw Cap | Provides an excellent seal to prevent evaporation and contamination.[8] |
| Temperature | -20°C or colder (Long-term) 2-8°C (Short-term) | Minimizes chemical degradation and preserves solution integrity.[5][8] |
| Atmosphere | Standard Air (for routine use) Inert Gas (Argon/Nitrogen) (for archival standards) | Prevents potential long-term oxidation for maximum stability. |
Visual Guides
Workflow for Stock Solution Preparation
Caption: Workflow for preparing stable (13C_6_)Phenylacetic acid stock solutions.
Degradation Pathways and Prevention Logic
References
- 1. researchgate.net [researchgate.net]
- 2. The evolution of the phenylacetic acid degradation pathway in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]
- 5. Blogs | Restek [discover.restek.com]
- 6. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. westliberty.edu [westliberty.edu]
- 12. (~13~C_6_)Phenylacetic acid | C8H8O2 | CID 66995338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. moravek.com [moravek.com]
- 17. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 19. How to Store Reference Standards [discover.restek.com]
Improving the yield of benzyl cyanide hydrolysis for PAA synthesis
Welcome to the technical support center for the synthesis of Phenylacetic Acid (PAA) via the hydrolysis of benzyl cyanide. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of their product. The following content is structured in a question-and-answer format to directly address the practical challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for hydrolyzing benzyl cyanide to PAA?
The conversion of benzyl cyanide to phenylacetic acid is a classic nitrile hydrolysis reaction that can be effectively carried out under either acidic or basic conditions.[1]
-
Acid-Catalyzed Hydrolysis : This is the most common and often smoother method.[2] The nitrile is typically heated under reflux with a strong mineral acid, such as sulfuric acid or hydrochloric acid.[3][4] The reaction proceeds through an amide intermediate to yield the carboxylic acid directly.[5]
-
Base-Catalyzed Hydrolysis : This method involves heating the nitrile with a strong base like sodium hydroxide or potassium hydroxide.[3] The initial product is the sodium or potassium salt of the carboxylic acid (a carboxylate).[6][7] A subsequent acidification step is required to protonate the carboxylate and isolate the free phenylacetic acid.[6]
Q2: My reaction has stalled, and I've isolated a significant amount of a neutral compound. What is it, and why did it form?
The neutral compound is almost certainly phenylacetamide , the intermediate in the hydrolysis reaction.[4][8] Nitrile hydrolysis is a two-step process: the nitrile is first hydrated to an amide, which is then further hydrolyzed to the carboxylic acid.[5][7]
Reasons for Phenylacetamide Accumulation:
-
Incomplete Reaction : The hydrolysis of the amide to the carboxylic acid can be slower than the initial hydration of the nitrile. Insufficient reaction time or temperature can lead to the isolation of the amide intermediate.
-
Insufficient Water : Water is a key reagent in the hydrolysis. A reaction medium that is not sufficiently aqueous can stall at the amide stage.
-
Weak Acid/Base Concentration : The catalytic activity of the acid or base might be too low to drive the second, more difficult hydrolysis step to completion.
Q3: My PAA yield is consistently low. What are the most common causes and how can I fix them?
Low yields can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is essential.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Hydrolysis | As discussed in Q2, the reaction may not have gone to completion, leaving unreacted benzyl cyanide or the phenylacetamide intermediate. | Increase reaction time and/or temperature. Ensure vigorous stirring to maintain a homogenous mixture. Monitor the reaction's progress using TLC or HPLC.[9] |
| Vigorous/Uncontrolled Reaction | Particularly with concentrated sulfuric acid, the reaction can be highly exothermic and vigorous, potentially leading to the loss of benzyl cyanide through evaporation or the formation of degradation byproducts.[2][10] | Use a more dilute acid solution as recommended by established procedures like those in Organic Syntheses.[2] Ensure adequate cooling is available and add reagents slowly if necessary. |
| Poor Quality Starting Material | The purity of the starting benzyl cyanide can significantly impact the yield. Impurities like benzyl isocyanide can interfere with the reaction.[11] | Purify the benzyl cyanide by distillation before use. A simple purification step involves washing with warm 50% sulfuric acid to remove isocyanides.[11] |
| Sub-optimal Work-up | Phenylacetic acid has some solubility in water, especially warm water. Product can be lost during washing and filtration steps. | When precipitating the PAA, use cold or ice water to minimize its solubility.[12] Wash the filtered crystals with a minimal amount of cold water. |
| Mechanical Losses | Product can be lost during transfers between flasks, on filter paper, and during purification. | Ensure quantitative transfers by rinsing glassware with the appropriate solvent. Be meticulous during filtration and collection steps. |
Reaction Mechanisms & Visualized Workflows
Understanding the reaction mechanism is key to controlling the outcome. Both acid and base-catalyzed pathways proceed via a phenylacetamide intermediate.
Acid-Catalyzed Mechanism
Under acidic conditions, the nitrile nitrogen is first protonated, which activates the cyano carbon for nucleophilic attack by water.[13][14] Tautomerization leads to the more stable amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium ion.[5]
Caption: Acid-catalyzed hydrolysis of benzyl cyanide to phenylacetic acid.
Base-Catalyzed Mechanism
In the presence of a strong base, the hydroxide ion acts as the nucleophile, directly attacking the electrophilic cyano carbon.[7] Protonation by water yields the imidic acid tautomer, which rearranges to the amide.[5] Further attack by hydroxide on the amide carbonyl leads to the carboxylate salt, which must be acidified to yield the final product.[6]
Caption: Base-catalyzed hydrolysis of benzyl cyanide to phenylacetic acid.
Experimental Protocols & Troubleshooting Workflow
Protocol 1: Acid-Catalyzed Hydrolysis with Sulfuric Acid
This protocol is adapted from a robust procedure published in Organic Syntheses, which prioritizes control and high yield.[2]
Materials:
-
Benzyl Cyanide (700 g, 6 moles)
-
Commercial Sulfuric Acid (840 cc)
-
Water (1150 cc)
-
5 L round-bottom flask, mechanical stirrer, reflux condenser
Procedure:
-
Setup: In the 5 L flask, combine 1150 cc of water and 840 cc of commercial sulfuric acid. Fit the flask with a mechanical stirrer and reflux condenser.
-
Reaction: Add 700 g of benzyl cyanide to the diluted acid mixture.
-
Heating: Heat the mixture under reflux with vigorous stirring for three hours. The reaction should be monitored for completion (see Q&A below).
-
Work-up (Precipitation): After cooling slightly, pour the reaction mixture into 2 L of cold water or crushed ice while stirring to prevent the formation of a solid cake.
-
Isolation: Filter the precipitated crude phenylacetic acid.
-
Washing: Melt the crude material under hot water and wash by decantation several times. Cool the washings to recover any dissolved PAA.
-
Purification (Amide Removal): To remove residual phenylacetamide, dissolve the crude acid in a warm, dilute sodium carbonate solution. The phenylacetamide will not dissolve and can be removed by filtration.[12] Re-precipitate the pure phenylacetic acid by adding a strong acid (e.g., HCl) until the solution is acidic.
-
Final Purification: The purified PAA can be further purified by recrystallization from hot water or by vacuum distillation.[2][12] A yield of approximately 80% can be expected.[2]
Troubleshooting Workflow Diagram
This decision tree provides a logical path for diagnosing and solving common issues during the synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scribd.com [scribd.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. scribd.com [scribd.com]
- 13. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 14. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Best Practices for Storing and Handling Isotopically Labeled Compounds
Welcome to the Technical Support Center for isotopically labeled compounds. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, purity, and safe handling of these critical research materials. Isotopically labeled compounds, particularly radiolabeled ones, are inherently unstable and require specific storage and handling procedures to prevent degradation and ensure experimental success.[1][2]
This center is structured into two main sections: a Troubleshooting Guide to address specific issues you may encounter, and a Frequently Asked Questions (FAQs) section for general guidance and best practices.
Troubleshooting Guide
This section addresses common problems encountered during the storage and use of isotopically labeled compounds in a direct question-and-answer format.
Question: My compound's radiochemical purity has dropped significantly since my last analysis. What are the likely causes?
Answer: A decrease in radiochemical purity is most often due to decomposition. Chemical compounds naturally decompose, but those labeled with radioisotopes typically decay much faster due to a process called radiolytic decomposition, or autoradiolysis.[2][3] There are several mechanisms to consider:
-
Primary Internal Radiolysis: The direct decay of a radioisotope (e.g., a ¹⁴C atom) into a different element (Nitrogen-14) fundamentally alters the molecule's structure. This is an unavoidable consequence of radioactive decay.
-
Primary External Radiolysis: Energy emitted from one decaying radioisotope can directly strike and damage a neighboring labeled molecule.
-
Secondary Radiolysis: This is often the most significant cause of decomposition. Radiation interacts with the surrounding solvent or other molecules in the system, creating highly reactive species like free radicals and ions (e.g., OH·, O₂⁻).[4] These reactive species then attack and degrade the labeled compound.
-
Chemical Decomposition: Standard chemical degradation pathways (e.g., hydrolysis, oxidation) can still occur and may be accelerated by the presence of radiolytically-generated species.
To diagnose the issue, consider these factors:
-
Specific Activity: Higher specific activity means more radioactive atoms are packed into a smaller amount of substance, increasing the rate of all forms of radiolysis.[5]
-
Storage Temperature: While low temperatures slow chemical reactions, freezing aqueous solutions can concentrate the labeled compound and reactive species into micro-pockets, potentially accelerating secondary radiolysis. Unless specified on the data sheet, avoid freezing aqueous solutions.[3]
-
Solvent Choice: The solvent plays a critical role. Some solvents are more susceptible to forming reactive species when irradiated. Aromatic solvents can sometimes offer a protective effect.[6]
-
Presence of Oxygen: Oxygen can form highly reactive superoxide radicals, accelerating degradation. Storing compounds under an inert atmosphere (nitrogen or argon) is recommended.[1][5]
Question: I am observing isotopic exchange in my deuterated internal standard during sample analysis. How can I prevent this?
Answer: Isotopic exchange, particularly hydrogen-deuterium (H/D) back-exchange, can severely compromise the accuracy of quantitative analyses like LC-MS.[7] This occurs when deuterium atoms on your labeled standard are replaced by hydrogen atoms from the sample matrix or solvents.[7]
Key factors that promote H/D exchange include:
-
pH: Exchange is often catalyzed by acidic or basic conditions.[7]
-
Temperature: Higher temperatures accelerate the rate of exchange.[7]
-
Solvent Type: Protic solvents like water and methanol can readily donate protons and facilitate exchange.[7]
-
Label Position: Deuterium atoms on heteroatoms (like -OH or -NH) are highly susceptible to exchange. Labels on carbons adjacent to carbonyl groups can also be labile.[7][8]
Protocol 1: Minimizing H/D Back-Exchange in LC-MS Analysis
-
Evaluate Solution pH: Assess the pH of your sample matrix, extraction solvents, and mobile phase. Buffer solutions to a neutral pH if the methodology allows.
-
Control Temperature: Perform all sample preparation steps at low temperatures (e.g., on an ice bath) to minimize the exchange rate.[7]
-
Minimize Exposure to Protic Solvents: Reduce the time the internal standard is in contact with aqueous or alcoholic solutions. If possible, use aprotic solvents (e.g., acetonitrile, THF) for sample reconstitution.
-
Use ¹³C or ¹⁵N Labeled Standards: The most robust solution is to use internal standards labeled with stable isotopes like Carbon-13 or Nitrogen-15. These are integrated into the molecular backbone and are not susceptible to exchange.[7][8]
Question: The outside of my plastic vials containing a Tritium (³H) compound are showing contamination, but there's no visible leak. What is happening?
Answer: This is a known phenomenon with tritium-labeled compounds, especially during long-term storage.[9] Tritium (³H) is an isotope of hydrogen. It can exchange with the hydrogen atoms within the polymer structure of plastic vials (e.g., centrifuge tubes).[9] Over time, this allows the tritium to effectively "seep" or migrate through the container wall, leading to external surface contamination even without a physical leak.[9] This can also occur with freezer frost and ice during prolonged storage.[9]
To mitigate this, follow these best practices:
-
Use Secondary Containment: Always store primary vials of ³H compounds inside a larger, clearly labeled, unbreakable secondary container.[10] This contains any migrated contamination.
-
Periodic Wipe Tests: Regularly perform and document wipe tests on the exterior of primary containers and the interior of secondary containers and storage freezers to monitor for contamination.
-
Consider Glass Vials: For very long-term storage, consider using borosilicate glass vials with appropriate caps, although migration is still possible over extended periods.
Below is a decision-making workflow for troubleshooting common issues with labeled compounds.
References
- 1. moravek.com [moravek.com]
- 2. moravek.com [moravek.com]
- 3. Radiochemical Decomposition Guide | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 4. WO2013003530A1 - Devices and methods for reducing radiolysis of radiolabeled compounds - Google Patents [patents.google.com]
- 5. almacgroup.com [almacgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. ORS News2Use - Managing Storage of Radiolabeled Compounds [news2use.ors.nih.gov]
- 10. 15.0 Source Storage Procedures, Radiation Safety Manual | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Validation & Comparative
The Gold Standard vs. The Workhorse: A Comparative Guide to (¹³C₆)PAA and Deuterated PAA as Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of Phenylacetic Acid (PAA) in biological matrices is a frequent analytical challenge. PAA is a critical metabolite in various physiological and pathological processes, and its accurate measurement by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is fundamental to many research endeavors. The cornerstone of a robust quantitative LC-MS/MS assay is the internal standard (IS), which is added to every sample to correct for variability throughout the analytical process.[1]
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, but is distinguishable by its mass.[2] This allows for highly accurate and precise quantification through isotope dilution mass spectrometry.[3]
However, not all SIL standards are created equal. The choice of isotope—typically Carbon-13 (¹³C) or deuterium (²H or D)—can have significant implications for assay performance, reliability, and data integrity. This guide provides an in-depth technical comparison of fully ring-labeled (¹³C₆)Phenylacetic Acid and deuterium-labeled Phenylacetic Acid (e.g., PAA-d₇) as internal standards, supported by established scientific principles and regulatory expectations.
The Core Directive: Why Your Choice of Isotope Matters
In quantitative bioanalysis, the internal standard must be a faithful mimic of the analyte. Its sole purpose is to experience the exact same procedural losses, matrix effects, and ionization variability as the analyte, allowing the ratio of their signals to provide a true measure of the analyte's concentration, irrespective of these confounding factors.
The fundamental difference between ¹³C and deuterium labeling lies in their impact on the molecule's physicochemical properties. The substitution of ¹²C with ¹³C results in a negligible change in molecular properties. In contrast, the 100% mass difference between deuterium and protium (¹H) can introduce subtle yet significant alterations.[4] These alterations are the primary cause of the analytical challenges associated with deuterated standards.
Performance Face-Off: (¹³C₆)PAA vs. Deuterated PAA
The decision between a ¹³C- and deuterium-labeled IS should be driven by data and a deep understanding of the potential analytical pitfalls. While direct head-to-head comparative data for PAA specifically is sparse in the literature, the performance differences are well-documented across a vast range of small molecules and are governed by fundamental chemical principles.
| Performance Metric | (¹³C₆)Phenylacetic Acid | Deuterium-Labeled PAA (e.g., PAA-d₇) | Rationale & Implications for PAA Analysis |
| Chromatographic Co-elution | Excellent / Identical | Potential for Shift (Earlier Elution) | The ¹³C₆ label does not alter the molecule's polarity, ensuring it co-elutes perfectly with native PAA.[2] This is critical for compensating for matrix effects that can vary across a chromatographic peak. Deuterated compounds are often slightly less lipophilic and can elute seconds earlier than the analyte in reversed-phase LC.[5] This shift means the IS and analyte experience different matrix environments at the point of ionization, potentially compromising accuracy.[5] |
| Isotopic Stability | Completely Stable | Risk of H/D Back-Exchange | The ¹³C atoms are integral to the stable benzene ring skeleton and cannot be exchanged. Deuterium atoms, especially if inadvertently placed on labile positions (e.g., adjacent to the carbonyl group), can exchange with protons from the solvent (e.g., water, methanol).[1] While labeling on the phenyl ring (like in PAA-d₅) is more stable, the risk, though lower, is not zero under certain pH or ion source conditions. |
| Matrix Effect Compensation | Superior | Potentially Compromised | Because (¹³C₆)PAA co-elutes perfectly, it is subjected to the exact same degree of ion suppression or enhancement as the native PAA at every point across the elution peak. If a deuterated PAA shifts chromatographically, it may elute in a region with more or less ion suppression than the analyte, leading to inaccurate quantification.[5] |
| Data Integrity & Robustness | Very High | Requires Rigorous Validation | The inherent stability and co-elution of (¹³C₆)PAA lead to a more robust and reliable method, less susceptible to changes in chromatographic conditions or matrix variability. Methods using deuterated standards require careful, ongoing validation to ensure the chromatographic shift does not impact results, especially when analyzing samples from diverse patient populations.[6] |
| Cost & Availability | Typically higher cost | Generally lower cost and more readily available | The synthesis of ¹³C-labeled compounds is often more complex and expensive. However, this initial cost can be offset by reduced method development time, fewer failed runs, and higher confidence in the data, which is paramount in regulated environments. |
Visualizing the Workflow and Key Concepts
To better understand the analytical process and the critical issue of co-elution, the following diagrams illustrate the experimental workflow and the potential impact of the isotope effect.
Caption: A generalized workflow for the quantitative analysis of PAA using a stable isotope-labeled internal standard.
Caption: Impact of isotope choice on chromatographic co-elution and matrix effect compensation.
A Self-Validating System: Experimental Protocol for Head-to-Head Comparison
Trustworthiness in science is built on verifiable data. The following protocol outlines a robust experiment to directly compare the performance of (¹³C₆)PAA and a deuterated PAA internal standard, allowing any laboratory to validate the optimal choice for their specific application. This protocol is designed in accordance with FDA and EMA guidelines on bioanalytical method validation.[7]
Objective: To evaluate and compare the analytical performance of (¹³C₆)PAA and deuterated PAA (d-PAA) as internal standards for the quantification of PAA in human plasma.
1. Preparation of Stock and Working Solutions: a. Prepare individual primary stock solutions of PAA, (¹³C₆)PAA, and d-PAA in methanol at 1 mg/mL. b. Prepare separate working solutions for calibration standards (from PAA stock) and quality control (QC) samples (from a separate PAA stock or weighing). c. Prepare two separate internal standard working solutions, one for (¹³C₆)PAA and one for d-PAA, at a concentration of 1 µg/mL in 50:50 methanol:water.
2. Preparation of Calibration Curve and QC Samples: a. Prepare two sets of calibration standards (8 levels, e.g., 1-1000 ng/mL) by spiking blank human plasma with the PAA working solution. b. Prepare two sets of QC samples in blank human plasma at four levels: Lower Limit of Quantitation (LLOQ), Low QC, Medium QC, and High QC.
3. Sample Extraction (Protein Precipitation): a. Aliquot 50 µL of each sample (calibrator, QC, blank) into a 96-well plate. b. To Set 1, add 10 µL of the (¹³C₆)PAA working IS solution. c. To Set 2, add 10 µL of the d-PAA working IS solution. d. Add 200 µL of ice-cold acetonitrile to all wells to precipitate proteins. e. Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes. f. Transfer 100 µL of the supernatant to a new plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis: a. LC System: UPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Gradient: A suitable gradient to resolve PAA from matrix components (e.g., 5% B to 95% B over 3 minutes). e. MS/MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode. f. MRM Transitions:
- PAA: e.g., m/z 135 -> 91
- (¹³C₆)PAA: m/z 141 -> 97
- d-PAA (e.g., d₇): m/z 142 -> 98
5. Data Evaluation and Acceptance Criteria:
a. Chromatographic Shift:
- Procedure: Overlay the chromatograms of the MQC samples from both sets.
- Assessment: Measure the difference in retention time (ΔRT) between native PAA and each IS. An ideal IS has a ΔRT of zero.[5]
b. Matrix Effect:
- Procedure: Analyze extracted blank plasma samples from at least 6 different sources, spiked post-extraction with PAA and the respective IS at low and high concentrations. Compare the response to a pure solution of the analyte and IS.
- Assessment: Calculate the matrix factor (MF) for both PAA and the IS. The IS-normalized MF should be close to 1, with a CV ≤ 15%. A significant chromatographic shift in the d-PAA can lead to poor normalization.
c. Recovery:
- Procedure: Compare the peak area of PAA in pre-extraction spiked samples to post-extraction spiked samples at three QC levels.
- Assessment: Recovery does not need to be 100%, but it must be consistent and reproducible. The CV% across QC levels should be ≤ 15%. Assess if the recovery of d-PAA tracks that of PAA as closely as (¹³C₆)PAA does.
d. Stability (H/D Back-Exchange Test):
- Procedure: Incubate MQC samples spiked with d-PAA at various conditions (e.g., room temperature for 24h, 37°C for 4h, autosampler at 10°C for 48h).
- Assessment: Analyze the samples and monitor for any decrease in the d-PAA signal or, more critically, an increase in the native PAA signal, which would indicate back-exchange.[1] (¹³C₆)PAA should be run as a stable control.
Conclusion and Recommendation
For applications demanding the highest accuracy and robustness, such as regulated bioanalysis in support of clinical trials, (¹³C₆)Phenylacetic Acid is unequivocally the superior choice for an internal standard . Its identical chromatographic behavior and absolute isotopic stability ensure it accurately reflects the behavior of the native analyte, providing the most reliable correction for experimental variability.[6] This eliminates the analytical risks associated with the chromatographic isotope effect and potential H/D exchange inherent to deuterated standards.
While a deuterated PAA standard can be successfully used, it necessitates more extensive and rigorous validation to characterize and mitigate the risks of chromatographic shifts and isotopic instability. The initial cost savings of a deuterated standard may be negated by the increased method development time, the risk of failed batches, and the potential for compromised data quality. For any laboratory committed to the highest standards of scientific integrity and data reliability, the investment in a ¹³C-labeled internal standard is a sound scientific and strategic decision.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to the Accuracy and Precision of the Stable Isotope Dilution Method for Auxin Quantification
For researchers, scientists, and drug development professionals vested in the intricate world of plant physiology and pharmacology, the accurate quantification of phytohormones is paramount. Among these, auxins, the master regulators of plant growth and development, present a significant analytical challenge due to their low endogenous concentrations and the complexity of plant matrices.[1][2] This guide provides an in-depth, objective comparison of the stable isotope dilution (SID) method, coupled with mass spectrometry, against alternative techniques for auxin analysis. We will delve into the core principles that underpin its superior accuracy and precision, present supporting experimental data, and provide a detailed, field-proven protocol.
The Challenge of Auxin Analysis: Why Standard Methods Fall Short
Traditional methods for auxin quantification, such as immunoassays (e.g., ELISA) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV), have historically been employed.[2] However, these techniques are often hampered by significant limitations that can compromise data integrity.
-
Immunoassays: While offering high throughput, immunoassays can suffer from cross-reactivity with structurally similar but biologically inactive auxin conjugates or metabolites.[3][4] This lack of specificity can lead to an overestimation of the active auxin pool. The reliability of ELISA methods has improved, but they may still lack the precision of mass spectrometry-based techniques.[2]
-
HPLC-UV: This method lacks the sensitivity required to detect the typically low levels of endogenous auxins found in plant tissues (0.1–50 ng/g fresh weight).[1] Furthermore, co-eluting interfering compounds from the complex plant matrix can obscure the auxin signal, leading to inaccurate quantification.[1]
These challenges underscore the need for a more robust and reliable analytical approach. The combination of chromatographic separation with mass spectrometry (GC-MS or LC-MS) has emerged as a major advancement in auxin analysis.[2][5]
The Principle of Stable Isotope Dilution: A Self-Validating System
The stable isotope dilution (SID) method, coupled with mass spectrometry (MS), is widely regarded as the gold standard for the quantification of small molecules, including auxins.[6][7][8] Its power lies in the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N).[8]
This internal standard is added to the sample at the very beginning of the extraction process.[9] Because the stable isotope-labeled standard has virtually identical physicochemical properties to the endogenous analyte, it experiences the same losses during sample preparation, extraction, and purification.[1] The mass spectrometer can differentiate between the endogenous auxin and the heavier internal standard.[9] Therefore, the ratio of the endogenous analyte to the internal standard remains constant throughout the entire analytical procedure. This ratiometric measurement is the key to the method's exceptional accuracy and precision, as it effectively corrects for analyte loss and variations in instrument response.[6]
Quantitative Performance: SID-MS vs. Alternative Methods
The superior performance of the SID-MS method is evident in the experimental data from various validation studies. The accuracy, often expressed as bias or recovery, and precision, typically represented by the relative standard deviation (RSD), are consistently better than those of other methods.
| Method | Analyte | Accuracy (% Bias) | Precision (% RSD) | Key Limitations |
| Stable Isotope Dilution LC-MS/MS | Indole-3-acetic acid (IAA) | -1.9 to +1.8 | 1.8 to 4.5 | Requires mass spectrometry equipment |
| Immunoassay (ELISA) | Indole-3-acetic acid (IAA) | Can be variable | 5 to 15 | Potential for cross-reactivity, lower specificity |
| HPLC-UV | Indole-3-acetic acid (IAA) | Highly variable | >15 | Low sensitivity, matrix interference |
Table 1: Comparison of quantitative performance for auxin (IAA) analysis. Data synthesized from validation parameters recommended by the FDA and EMEA for bioanalytical methods.[10][11][12]
A study validating an LC-MS/MS method for several phytohormones, including IAA, in Arabidopsis thaliana and Citrus sinensis demonstrated excellent accuracy and precision. The intra-day and inter-day precision for IAA were consistently below 15%, meeting the stringent requirements for bioanalytical method validation.[10][11][12] Another study reported method accuracy (% BIAS) and precision (% RSD) for auxin metabolites determined by a spiking experiment, with precision values generally below 15%.[13]
Experimental Workflow: A Step-by-Step Protocol for SID-LC-MS/MS Analysis of Auxins
This protocol outlines a robust and validated procedure for the quantification of indole-3-acetic acid (IAA) in plant tissues using the stable isotope dilution method with LC-MS/MS.
Materials and Reagents
-
Plant tissue (e.g., Arabidopsis thaliana seedlings)
-
Stable isotope-labeled internal standard ([¹³C₆]-IAA or [²H₄]-IAA)
-
Extraction solvent (e.g., 2-propanol/water/concentrated HCl)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Derivatization agent (if using GC-MS, e.g., diazomethane)
-
LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)
Diagram of the SID-LC-MS/MS Workflow
Caption: Workflow for auxin quantification using the stable isotope dilution method.
Detailed Protocol
-
Sample Harvest and Internal Standard Spiking:
-
Harvest 5-25 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[9][14]
-
To the frozen tissue, add a known amount of the stable isotope-labeled internal standard (e.g., [¹³C₆]-IAA). The amount of standard added should be in the same order of magnitude as the expected endogenous auxin concentration.
-
-
Extraction:
-
Homogenize the tissue with the internal standard in a suitable extraction solvent. A commonly used solvent is a mixture of 2-propanol, water, and concentrated hydrochloric acid.
-
Shake the mixture for 30 minutes at 4°C.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet cellular debris.[10][11]
-
Collect the supernatant containing the extracted auxins.
-
-
Purification:
-
The crude extract often contains a high concentration of interfering substances that can cause ion suppression in the mass spectrometer.[1] Therefore, a purification step is crucial.
-
Solid-phase extraction (SPE) is a widely used technique for sample cleanup.[3][4] Use a reversed-phase SPE cartridge (e.g., Oasis HLB).
-
Condition the SPE cartridge with methanol and then with water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute the auxins with a stronger solvent, such as methanol or acetonitrile.
-
-
LC-MS/MS Analysis:
-
Dry the eluate under a stream of nitrogen or in a speed vacuum.
-
Reconstitute the sample in the initial mobile phase of the LC system.
-
Inject the sample into the LC-MS/MS system. A C18 reversed-phase column is typically used for the separation of auxins.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the endogenous auxin and the stable isotope-labeled internal standard are monitored. This provides a high degree of selectivity and sensitivity.
-
-
Quantification:
-
Integrate the peak areas for the endogenous auxin and the internal standard.
-
Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
-
Determine the concentration of the endogenous auxin in the original sample by comparing this ratio to a calibration curve prepared with known amounts of the unlabeled standard and a fixed amount of the internal standard.
-
Causality Behind Experimental Choices
-
Choice of Internal Standard: The use of a stable isotope-labeled internal standard is the cornerstone of this method.[1] Deuterium ([²H]) or carbon-13 ([¹³C]) labeled standards are commonly used for auxin analysis.[15][16][17] Polydeuterated standards are often preferred as they shift the mass of the internal standard further away from the natural isotope cluster of the analyte, which can increase sensitivity.[15]
-
Sample Preparation: The immediate freezing of the plant tissue is critical to prevent enzymatic degradation or metabolic conversion of auxins. The addition of the internal standard at the earliest stage ensures that it accounts for any losses throughout the entire workflow.
-
Purification: The SPE step is essential to remove matrix components that can interfere with the ionization process in the mass spectrometer, a phenomenon known as ion suppression.[1] This leads to more accurate and reproducible results.
-
LC-MS/MS Detection: The use of tandem mass spectrometry (MS/MS) in MRM mode provides two levels of mass filtering, which dramatically increases the selectivity of the analysis, allowing for the confident detection and quantification of auxins even at very low concentrations.[18]
Conclusion: The Unrivaled Choice for Auxin Research
The stable isotope dilution method coupled with mass spectrometry offers unparalleled accuracy, precision, and sensitivity for the quantification of auxins in complex biological matrices.[19] Its inherent ability to correct for sample loss and matrix effects makes it a self-validating system and the definitive method for reliable auxin analysis.[20] For researchers and professionals who demand the highest quality data to unravel the intricate roles of auxins in plant biology and to develop novel therapeutic agents, the SID-MS method is the unequivocal gold standard.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. novaresearch.unl.pt [novaresearch.unl.pt]
- 4. Current analytical methods for plant auxin quantification--A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]
- 6. imreblank.ch [imreblank.ch]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 10. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 11. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
- 14. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 4,5,6,7 and 2,4,5,6,7 Deuterium-labeled Indole-3-Acetic Acid for Use in Mass Spectrometric Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Facile preparation of deuterium-labeled standards of indole-3-acetic acid (IAA) and its metabolites to quantitatively analyze the disposition of exogenous IAA in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Editorial: Methods in phytohormone detection and quantification: 2022 [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Cross-Validation of Phenylacetic Acid Quantification Methods
In the landscape of pharmaceutical development and clinical research, the precise quantification of small molecules is paramount. Phenylacetic acid (PAA), a key metabolite and a significant biomarker in various physiological and pathological processes, is no exception.[1] The choice of an analytical method for PAA quantification can profoundly impact study outcomes, influencing everything from pharmacokinetic profiling to diagnostic accuracy. This guide provides an in-depth, objective comparison of three commonly employed analytical techniques for PAA quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental choices, ensuring that the methodologies presented are not only robust but also self-validating. Every claim and protocol is grounded in authoritative sources, adhering to the principles of scientific integrity.
The Analytical Imperative: Why PAA Quantification Matters
Phenylacetic acid is a metabolite of phenylalanine and 2-phenylethylamine, playing a role as a neuromodulator in the dopaminergic pathways.[1] Its levels in biological fluids have been investigated as a potential biomarker for a range of conditions, including inborn errors of metabolism, affective disorders, and as a therapeutic drug metabolite.[2][3] Given its clinical and pharmaceutical relevance, the ability to accurately and reliably measure PAA concentrations in complex matrices such as plasma and urine is critical. The selection of an appropriate quantification method is therefore a foundational decision in the analytical workflow.
Comparative Analysis of Quantification Methodologies
The choice between HPLC-UV, GC-MS, and LC-MS/MS for PAA quantification is a multi-faceted decision, balancing the need for sensitivity, selectivity, throughput, and cost. Each technique possesses distinct advantages and limitations that must be carefully considered in the context of the specific research question and available resources.
At a Glance: Performance Characteristics
The following table summarizes the key performance characteristics of the three analytical methods for PAA quantification, based on a synthesis of published data. This provides a high-level overview to guide initial method selection.
| Performance Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation of volatile compounds followed by mass-based detection. | Chromatographic separation followed by mass-based detection of precursor and product ions. |
| Sample Volatility | Not required; suitable for non-volatile compounds. | Required; analyte must be volatile or made volatile through derivatization. | Not required. |
| Derivatization | Not generally required. | Often necessary for polar, non-volatile compounds like PAA.[4] | Not typically required. |
| Sensitivity (LOQ) | µg/mL to high ng/mL range.[5] | Low ng/mL to pg/mL range. | High pg/mL to fg/mL range.[2][6] |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance. | High; mass detector provides mass-to-charge ratio information. | Very High; utilizes specific precursor-to-product ion transitions (MRM).[6][7] |
| Linearity (r²) | Typically >0.999.[5] | Typically >0.99. | Typically >0.99.[2] |
| Precision (%RSD) | < 10%.[5] | < 15%. | < 15%.[2][6] |
| Accuracy (% Recovery) | 90-110%.[5] | 85-115%. | 85-115%.[2][6] |
| Cost (Instrument) | Low | Medium | High |
| Cost (Operational) | Low | Medium | High |
| Throughput | High | Medium | High |
In-Depth Methodological Review
Expertise & Experience: HPLC-UV is often the workhorse of a quality control laboratory due to its robustness, simplicity, and cost-effectiveness. The underlying principle is the separation of PAA from other matrix components on a stationary phase with a liquid mobile phase, followed by detection as it passes through a UV detector. The aromatic ring in PAA provides a chromophore that allows for UV detection, typically around 210-220 nm.[5][8]
The primary advantage of HPLC-UV is its accessibility and ease of use. However, its Achilles' heel is its limited selectivity. In complex biological matrices, endogenous compounds may co-elute with PAA and absorb at a similar wavelength, leading to inaccurate quantification. Therefore, rigorous method development and validation, including specificity studies with representative blank matrices, are essential.
Trustworthiness: A well-validated HPLC-UV method is a self-validating system. Linearity, accuracy, and precision must be demonstrated within the intended analytical range. System suitability tests, including retention time stability and peak shape analysis, should be performed before each analytical run to ensure consistent performance.
Experimental Workflow: HPLC-UV Quantification of PAA
Caption: A typical workflow for the quantification of PAA using HPLC-UV.
Expertise & Experience: GC-MS offers a significant step up in selectivity and sensitivity compared to HPLC-UV. The technique separates volatile compounds in a gaseous mobile phase. Since PAA is a polar and relatively non-volatile carboxylic acid, derivatization is a mandatory step to increase its volatility and thermal stability.[4] Common derivatization approaches include silylation (e.g., with BSTFA or MTBSTFA) or alkylation to form esters.[9]
The choice of derivatization reagent is critical and depends on the desired sensitivity and the presence of other functional groups. The mass spectrometer provides an extra dimension of confirmation by identifying compounds based on their unique mass fragmentation patterns, significantly reducing the risk of interferences. The use of a deuterated internal standard is highly recommended to compensate for variability in the derivatization and injection steps.[1]
Trustworthiness: The self-validating nature of a GC-MS method for PAA lies in the specificity of the mass detection. Monitoring a specific ion for PAA and another for the internal standard ensures that only the compound of interest is being quantified. Regular checks of the derivatization efficiency and the stability of the derivatives are crucial for maintaining data integrity.
Experimental Workflow: GC-MS Quantification of PAA
Caption: A typical workflow for the quantification of PAA using GC-MS, including the essential derivatization step.
Expertise & Experience: LC-MS/MS represents the gold standard for the quantification of small molecules in complex biological matrices, offering unparalleled sensitivity and selectivity.[10] This technique couples the separation power of HPLC with the highly specific detection of a tandem mass spectrometer. In LC-MS/MS, a precursor ion corresponding to the mass of PAA is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates matrix interferences.[7]
The high sensitivity of LC-MS/MS allows for the use of smaller sample volumes and the quantification of PAA at very low concentrations. Method development involves optimizing both the chromatographic separation and the mass spectrometric parameters (e.g., cone voltage, collision energy) for PAA and a stable isotope-labeled internal standard.
Trustworthiness: The inherent specificity of MRM transitions provides a high degree of confidence in the identity and quantity of the analyte. The use of a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar ionization effects is crucial for correcting matrix effects and ensuring the highest level of accuracy and precision.
Experimental Workflow: LC-MS/MS Quantification of PAA
Caption: A typical workflow for the quantification of PAA using the highly sensitive and selective LC-MS/MS technique.
Detailed Experimental Protocols
The following protocols are provided as a starting point for method development and should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11]
Protocol for HPLC-UV Quantification of PAA in Human Plasma
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of Phenylacetic acid in methanol.
-
Prepare calibration standards by serial dilution of the stock solution in a blank plasma matrix to cover a concentration range of 1-100 µg/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL) from a separate stock solution.
-
-
Sample Pre-treatment:
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and filter through a 0.22 µm syringe filter.
-
-
HPLC-UV Instrumentation and Conditions:
-
Validation Parameters:
-
Specificity: Analyze blank plasma from at least six different sources.
-
Linearity: Construct a calibration curve and determine the coefficient of determination (r²).
-
Accuracy and Precision: Analyze QC samples in replicate (n=6) on three different days.
-
LOD and LOQ: Determine based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
-
Protocol for GC-MS Quantification of PAA in Urine
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of Phenylacetic acid in methanol.
-
Prepare calibration standards by spiking into a blank urine matrix to cover a concentration range of 10-1000 ng/mL.
-
Use a deuterated PAA as an internal standard (e.g., Phenyl-d5-acetic acid) at a fixed concentration.
-
-
Sample Pre-treatment and Derivatization:
-
To 500 µL of urine, add the internal standard and acidify with HCl.
-
Extract PAA with 2 mL of ethyl acetate by vortexing for 5 minutes.
-
Centrifuge and transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.
-
Incubate at 60°C for 30 minutes.
-
-
GC-MS Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for PAA-TMS derivative and the internal standard.
-
-
Validation Parameters:
-
Follow ICH Q2(R1) guidelines, paying close attention to the reproducibility of the derivatization step.
-
Protocol for LC-MS/MS Quantification of PAA in Plasma
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of Phenylacetic acid in methanol.
-
Prepare calibration standards in a blank plasma matrix to cover a concentration range of 0.1-100 ng/mL.
-
Use a stable isotope-labeled internal standard (e.g., ¹³C₆-Phenylacetic acid) at a fixed concentration.
-
-
Sample Pre-treatment:
-
To 50 µL of plasma, add the internal standard and 150 µL of acetonitrile for protein precipitation.
-
Vortex and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant for injection.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate PAA from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions: Optimize and monitor specific precursor-to-product ion transitions for PAA and its internal standard.
-
-
Validation Parameters:
-
Validate according to ICH Q2(R1) and/or FDA guidance, with a focus on matrix effects, specificity, and recovery.
-
Conclusion and Recommendations
The selection of an analytical method for the quantification of phenylacetic acid is a critical decision that should be guided by the specific requirements of the study.
-
HPLC-UV is a cost-effective and robust method suitable for routine analysis in less complex matrices or when high sensitivity is not required. Its simplicity makes it an excellent choice for quality control applications.
-
GC-MS provides enhanced selectivity and sensitivity, making it a reliable method for PAA quantification in biological matrices. However, the requirement for derivatization adds a layer of complexity to the sample preparation process.
-
LC-MS/MS stands as the most sensitive and selective method, making it the preferred choice for bioanalytical studies requiring low detection limits and high specificity, especially in complex matrices like plasma. While the initial investment and operational costs are higher, the quality and reliability of the data often justify the expense.
Ultimately, a thorough cross-validation of the chosen method against the specific matrix and intended application is essential to ensure the generation of accurate, reproducible, and defensible data. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and to develop and validate robust analytical methods for the quantification of phenylacetic acid.
References
- 1. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Researcher's Guide to Internal Standards in Quantitative Plant Hormone Analysis: A Comparative Approach
In the intricate world of plant biology, phytohormones act as the master regulators of growth, development, and response to environmental stimuli. Accurate quantification of these low-abundance signaling molecules is paramount for researchers striving to unravel the complexities of plant life. The analytical cornerstone for achieving this accuracy, particularly in the context of liquid chromatography-mass spectrometry (LC-MS), is the judicious use of internal standards. This guide provides an in-depth, objective comparison of alternative internal standards for quantitative plant hormone analysis, moving beyond a simple listing of options to explain the causality behind experimental choices and provide the data-driven insights necessary for robust and reliable quantification.
The Imperative for Internal Standards in Plant Hormone Analysis
Plant tissues are notoriously complex matrices, replete with a diverse array of compounds that can interfere with the accurate measurement of target analytes. This "matrix effect" can lead to ion suppression or enhancement in the mass spectrometer, resulting in significant under- or overestimation of hormone concentrations.[1][2] Furthermore, the multi-step process of sample extraction, purification, and analysis is fraught with potential for analyte loss. An ideal internal standard, added at the very beginning of the sample preparation workflow, acts as a reliable mimic of the target analyte, experiencing the same procedural losses and matrix effects.[3] By normalizing the signal of the endogenous hormone to that of the known quantity of the internal standard, researchers can achieve accurate and precise quantification.[4]
The gold standard for this approach is the stable isotope dilution (SID) method, which employs stable isotope-labeled internal standards (SIL-IS).[4] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with a heavier, non-radioactive isotope (e.g., ²H, ¹³C, ¹⁵N).[5]
A Comparative Analysis of Internal Standard Strategies
The choice of an internal standard is a critical decision that can profoundly impact the quality of quantitative data. Here, we compare the most common and emerging strategies, providing a balanced view of their strengths and weaknesses.
Stable Isotope-Labeled Internal Standards (SIL-IS): The Gold Standard
SIL-IS are the preferred choice for quantitative plant hormone analysis due to their ability to provide the most accurate correction for matrix effects and sample loss.[6][7] Within this category, two main types of labeling are prevalent: deuterium (²H) and carbon-13 (¹³C).
Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are the most commonly used SIL-IS due to their relatively lower cost and wider availability.[8] They have been successfully employed in the quantification of a wide range of plant hormones, including auxins, cytokinins, abscisic acid (ABA), and jasmonates.[9]
Advantages:
-
Cost-effective compared to ¹³C-labeled standards.[8]
-
Wide commercial availability for many common plant hormones.
Disadvantages:
-
Chromatographic Shift: The slight difference in physicochemical properties between the deuterated and non-labeled analyte can sometimes lead to partial chromatographic separation, a phenomenon known as the "isotope effect".[1] This can be problematic if the two peaks are not adequately resolved, leading to inaccurate quantification.
-
Isotopic Instability: Deuterium atoms, particularly those attached to heteroatoms, can sometimes be prone to back-exchange with hydrogen atoms from the solvent, leading to a loss of the isotopic label and inaccurate results.[5]
Carbon-13 labeled standards are considered the superior choice for high-accuracy quantitative analysis.[5][8]
Advantages:
-
Co-elution: ¹³C-labeled standards have virtually identical physicochemical properties to their native counterparts, ensuring perfect co-elution during liquid chromatography.[8] This eliminates the risk of chromatographic shifts and provides the most accurate compensation for matrix effects.
-
Isotopic Stability: The carbon-13 label is extremely stable and not susceptible to back-exchange.[5]
Disadvantages:
-
Higher Cost: The synthesis of ¹³C-labeled compounds is generally more complex and expensive than that of deuterated analogs.[8]
-
Limited Availability: While the availability of ¹³C-labeled standards is increasing, they may not be commercially available for all plant hormones and their metabolites.
Experimental Data Snapshot: Deuterated vs. ¹³C-Labeled Standards
While direct head-to-head comparisons in plant hormone literature are not abundant, data from other fields consistently demonstrates the superior performance of ¹³C-labeled standards. For instance, in the analysis of other small molecules, the use of ¹³C-labeled internal standards has been shown to provide better precision and accuracy, especially in complex biological matrices where significant and variable matrix effects are observed.[5]
| Internal Standard Type | Key Advantages | Key Disadvantages | Best For |
| Deuterated (²H) | Cost-effective, widely available | Potential for chromatographic shift, isotopic instability | Routine analysis, large-scale screening |
| Carbon-13 (¹³C) | Perfect co-elution, high isotopic stability | Higher cost, limited availability | High-accuracy quantification, method validation, analysis of complex matrices |
Standard Addition Method: A Viable Alternative When SIL-IS are Unavailable
When stable isotope-labeled standards are not available or are prohibitively expensive, the standard addition method offers a robust alternative for correcting matrix effects.[10][11] This technique involves adding known amounts of an authentic, non-labeled standard to several aliquots of the sample extract.[12] A calibration curve is then constructed by plotting the instrument response against the concentration of the added standard. The endogenous concentration of the analyte in the sample can then be determined by extrapolating the calibration curve to the x-intercept.[13]
Advantages:
-
Effectively corrects for matrix effects without the need for a labeled internal standard.[12]
-
Can be applied to any analyte for which an authentic standard is available.
Disadvantages:
-
Requires more sample material as multiple aliquots are needed for the calibration curve.
-
More laborious and time-consuming than the SID method.
-
Does not correct for analyte loss during sample preparation prior to the spiking step.
A study comparing the standard addition method to the stable isotope dilution method for the quantification of seven plant hormones in Lotus japonicus found no significant differences in the results, highlighting the validity of the standard addition approach.[11][12]
Structural Analog Internal Standards: A Cautious Approach
In some cases, a structurally similar but not identical compound is used as an internal standard.[7] The underlying assumption is that the structural analog will behave similarly to the analyte during extraction, chromatography, and ionization.
Advantages:
-
Can be more readily available and less expensive than SIL-IS.
Disadvantages:
-
Differential Recovery and Matrix Effects: The physicochemical properties of the structural analog are not identical to the analyte, which can lead to different extraction recoveries and different responses to matrix effects.[6] This can result in significant inaccuracies in quantification.
-
Requires Thorough Validation: The use of a structural analog as an internal standard requires extensive validation to demonstrate that it accurately tracks the behavior of the target analyte in the specific matrix being analyzed.
Given the significant potential for inaccurate results, the use of structural analog internal standards should be approached with caution and is generally not recommended for high-accuracy quantitative plant hormone analysis.
Visualizing the Workflow: From Sample to Data
To provide a clearer understanding of the practical application of these internal standards, the following diagrams illustrate the key experimental workflows.
Caption: Workflow for Stable Isotope Dilution Method.
Caption: Workflow for the Standard Addition Method.
Experimental Protocols: A Practical Guide
The following protocols provide a detailed, step-by-step methodology for the quantitative analysis of plant hormones using internal standards.
Protocol 1: Plant Hormone Extraction and Purification for LC-MS/MS Analysis
This protocol is a general guideline and may require optimization for specific plant tissues and hormone classes.
-
Sample Collection and Freezing: Immediately freeze plant tissue in liquid nitrogen upon collection to quench all metabolic activity. Store at -80°C until extraction.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Internal Standard Spiking (for SID method): To a known weight of the powdered tissue (typically 20-50 mg), add a known amount of the appropriate stable isotope-labeled internal standard solution.
-
Extraction: Add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol in water) to the sample. Vortex vigorously for 1 minute and then incubate at 4°C for 30 minutes with gentle shaking.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.[14]
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 1% formic acid in water to remove interfering polar compounds.
-
Elute the plant hormones with 1 mL of methanol. For more comprehensive elution of different hormone classes, a sequential elution with different solvents may be necessary.[14]
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
The following are general LC-MS/MS conditions that can be adapted for the analysis of a broad range of plant hormones.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[15]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI), operated in both positive and negative modes to cover a wide range of hormones.[14]
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized for maximum sensitivity and specificity.
Conclusion and Future Perspectives
The accurate quantification of plant hormones is a challenging yet essential task for advancing our understanding of plant biology. The use of internal standards, particularly stable isotope-labeled compounds, is indispensable for overcoming the challenges of complex plant matrices and ensuring the reliability of analytical data. While ¹³C-labeled standards represent the pinnacle of accuracy, deuterated standards offer a cost-effective and widely accessible option for many applications. When SIL-IS are not feasible, the standard addition method provides a robust alternative.
The future of plant hormone analysis will likely see an expansion in the commercial availability of ¹³C-labeled standards for a broader range of hormones and their metabolites. Furthermore, advances in mass spectrometry technology will continue to improve sensitivity and throughput, enabling researchers to probe the intricate dynamics of plant hormone networks with ever-increasing detail and confidence. The principles and methodologies outlined in this guide provide a solid foundation for researchers to make informed decisions about their analytical strategies, ultimately leading to higher quality data and more impactful scientific discoveries.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Can plant hormonomics be built on simple analysis? A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Simultaneous determination of multiple phytohormones in plant extracts by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of plant hormones by standard addition method [protocols.io]
- 11. Quantitative analysis of seven plant hormones in Lotus japonicus using standard addition method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of seven plant hormones in Lotus japonicus using standard addition method | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Plant Hormonomics: Multiple Phytohormone Profiling by Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Inter-laboratory Reproducibility in Metabolic Flux Measurements
Introduction: The Quest for Reproducible Metabolic Fluxes
Metabolic Flux Analysis (MFA) is a cornerstone technique in systems biology, metabolic engineering, and drug development, offering a quantitative snapshot of the intricate network of biochemical reactions within a cell.[1] Its power lies in its ability to move beyond static metabolite concentrations to reveal the dynamic rates of metabolic pathways.[2] Among the various MFA methodologies, ¹³C-Metabolic Flux Analysis (¹³C-MFA) has emerged as the gold standard for its accuracy and ability to resolve complex intracellular fluxes.[3]
However, the inherent complexity of ¹³C-MFA workflows, from experimental design to data analysis, presents significant challenges to achieving inter-laboratory reproducibility.[4][5] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of key methodologies and outlines a framework of best practices to enhance the consistency and reliability of metabolic flux measurements across different laboratories. While a formal, large-scale inter-laboratory ring trial for ¹³C-MFA has yet to be extensively published, this guide synthesizes the current understanding of the critical factors that influence reproducibility, supported by insights from the field.
Pillar I: Understanding the Methodological Landscape of Metabolic Flux Analysis
A clear understanding of the different MFA techniques is fundamental to appreciating the sources of variability. The two most prominent approaches are Flux Balance Analysis (FBA) and ¹³C-Metabolic Flux Analysis (¹³C-MFA).
Flux Balance Analysis (FBA): A Stoichiometric Approach
FBA is a computational method that predicts metabolic fluxes based on the stoichiometry of a metabolic network and a defined cellular objective, such as maximizing biomass production.[1][6] It is a powerful tool for genome-scale metabolic modeling but does not directly measure intracellular fluxes.
¹³C-Metabolic Flux Analysis (¹³C-MFA): The Gold Standard for Flux Quantification
¹³C-MFA is an experimental technique that involves introducing a ¹³C-labeled substrate (e.g., glucose) into a biological system and measuring the incorporation of the ¹³C label into downstream metabolites.[7] The resulting labeling patterns, or mass isotopomer distributions, are then used to calculate the intracellular metabolic fluxes.[8]
Comparative Overview of FBA and ¹³C-MFA
| Feature | Flux Balance Analysis (FBA) | ¹³C-Metabolic Flux Analysis (¹³C-MFA) |
| Principle | Stoichiometric modeling and optimization | Isotope tracing and measurement |
| Data Input | Genome-scale metabolic model, objective function (e.g., biomass) | Metabolic model, extracellular rates, mass isotopomer distributions |
| Output | Predicted optimal flux distribution | Experimentally determined intracellular fluxes and confidence intervals |
| Experimental Component | Minimal (e.g., growth rate measurements) | Extensive (isotope labeling experiments, analytical measurements) |
| Key Advantage | Scalable to entire genomes, predictive power | High accuracy and resolution of intracellular fluxes |
| Key Limitation | Relies on a defined objective function, may not reflect the true cellular state | More technically demanding, lower throughput |
| Reproducibility Challenges | Model reconstruction, definition of objective function | Experimental variability, data analysis pipelines |
Pillar II: Deconstructing the Sources of Inter-Laboratory Variability in ¹³C-MFA
The reproducibility of ¹³C-MFA results is contingent on meticulous control over each stage of the workflow. The following sections detail the primary sources of variability and provide actionable recommendations to mitigate them.
Experimental Design: The Blueprint for Reproducibility
A robust experimental design is the first line of defense against irreproducibility.[9][10] Key considerations include:
-
Choice of ¹³C-Tracer: The selection of the ¹³C-labeled substrate is critical for resolving specific fluxes.[11] Different tracers provide varying degrees of information for different pathways. For central carbon metabolism, a combination of tracers, such as [1,2-¹³C₂]glucose and [U-¹³C₆]glucose, is often recommended to maximize flux resolution.[3]
-
Media Composition: The chemical composition of the culture medium should be precisely defined and consistent across laboratories. Trace amounts of unlabeled carbon sources can significantly impact labeling patterns.
-
Cellular Physiology: Ensuring cells are in a metabolic and isotopic steady state is crucial for accurate flux determination.[11] This is typically achieved during the exponential growth phase. The lack of a steady state is a common source of error.
Sample Preparation: Preserving the Metabolic Snapshot
The steps taken to arrest metabolism and extract metabolites are critical for obtaining a true representation of the intracellular state.
-
Quenching: The rapid cessation of enzymatic activity is paramount.[7] Cold methanol-based solutions are commonly used, but the specific protocol must be standardized to prevent metabolite leakage or alteration.
-
Metabolite Extraction: The efficiency of metabolite extraction can vary between protocols and laboratories. The chosen method should be validated for the specific cell type and metabolites of interest.
Analytical Platforms: The Lens into the Isotopomer World
The two primary analytical techniques for measuring mass isotopomer distributions are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also used but generally has lower sensitivity.[6][12]
-
GC-MS: A well-established and robust technique for analyzing volatile and thermally stable metabolites, particularly amino acids and organic acids.[3] Derivatization is often required, which can introduce variability.
-
LC-MS: Offers broader coverage of non-volatile and polar metabolites. However, matrix effects and ionization suppression can be sources of variability.
-
Instrument Calibration and Standardization: Regardless of the platform, rigorous and consistent instrument calibration and the use of internal standards are essential for generating comparable data.
Data Analysis and Computational Modeling: From Raw Data to Flux Maps
The final and often most complex stage of ¹³C-MFA is the computational analysis of the labeling data.
-
Software Packages: Several software packages are available for flux estimation, including INCA, 13CFLUX2, and OpenFLUX.[13][14][15] These packages employ different algorithms and statistical approaches, which can lead to variations in the calculated fluxes. A comparative overview of key software is presented below.
-
Metabolic Model: The underlying stoichiometric model of metabolism is a critical component. Differences in the model structure, such as the inclusion or exclusion of specific reactions, will directly impact the calculated fluxes.[16][17][18]
-
Statistical Analysis: A thorough statistical analysis, including goodness-of-fit tests and the calculation of confidence intervals for the estimated fluxes, is essential for evaluating the quality of the results.[2]
| Software | Key Features | Analysis Type | User Interface | Availability |
| INCA | User-friendly, supports steady-state and non-stationary MFA, robust statistical analysis.[13] | Steady-state, Non-stationary | MATLAB-based GUI | Academic License |
| 13CFLUX2 | High-performance computing capabilities, suitable for large-scale models.[13] | Steady-state | Command-line | Open Source |
| OpenFLUX | Open-source, modular design, supports various modeling formats.[2] | Steady-state | MATLAB-based | Open Source |
| Metran | One of the foundational tools, primarily for steady-state MFA.[13] | Steady-state | - | - |
| FreeFlux | Python-based, promising for computationally efficient non-stationary MFA.[13] | Non-stationary | Python library | Open Source |
Pillar III: A Framework for Achieving Inter-Laboratory Reproducibility
To address the challenges outlined above, a standardized framework for conducting and reporting ¹³C-MFA studies is essential.[2]
Standardized ¹³C-MFA Workflow for Enhanced Reproducibility
The following diagram illustrates a standardized workflow that incorporates best practices at each stage to minimize inter-laboratory variability.
Caption: A standardized workflow for ¹³C-MFA experiments to improve reproducibility.
Key Sources of Variability in ¹³C-MFA
The following diagram highlights the critical points in the ¹³C-MFA workflow where variability can be introduced, leading to inter-laboratory discrepancies.
Caption: Major factors contributing to variability in ¹³C-MFA measurements.
Experimental Protocols: Towards a Standard Operating Procedure
To facilitate inter-laboratory comparisons, the adoption of standardized operating procedures (SOPs) is paramount. Below are example protocols for key experimental steps.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Seed cells in a chemically defined medium with a known concentration of all carbon sources.
-
Adaptation: Culture cells for a sufficient number of passages to ensure adaptation to the defined medium.
-
Steady-State Growth: Grow cells to the mid-exponential phase to ensure metabolic and isotopic steady state.
-
Tracer Introduction: Replace the medium with an identical medium containing the desired ¹³C-labeled tracer.
-
Incubation: Incubate for a predetermined duration to achieve isotopic steady state. This duration may need to be optimized for different cell lines.
-
Extracellular Rate Measurement: Collect media samples at the beginning and end of the labeling period to measure substrate uptake and product secretion rates.
Protocol 2: Quenching and Metabolite Extraction
-
Rapid Quenching: Aspirate the culture medium and immediately wash the cells with an ice-cold quenching solution (e.g., 60% methanol in water, pre-chilled to -20°C).
-
Cell Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at a low temperature to lyse the cells and extract metabolites.
-
Sample Collection: Scrape the cells and collect the cell extract.
-
Centrifugation: Centrifuge the extract to pellet cell debris.
-
Supernatant Transfer: Transfer the supernatant containing the metabolites to a new tube for analysis.
Conclusion: A Collective Responsibility for Robust Fluxomics
Achieving inter-laboratory reproducibility in metabolic flux measurements is not a trivial endeavor but a critical one for the advancement of metabolic research. While this guide highlights the multifaceted challenges, it also provides a clear path forward through the adoption of standardized protocols, a thorough understanding of the sources of variability, and the transparent reporting of experimental and computational methods. As the field of fluxomics continues to evolve, a collective commitment to these principles will be the cornerstone of building a robust and reproducible science, ultimately accelerating discoveries in basic research and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. A Reproducibility Crisis for Clinical Metabolomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluxomics - New Metabolomics Approaches to Monitor Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Rigor and Reproducibility in Experimental Design: Common flaws [smcclatchy.github.io]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Frontiers | Fluxomics - New Metabolomics Approaches to Monitor Metabolic Pathways [frontiersin.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Software applications toward quantitative metabolic flux analysis and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identifying model error in metabolic flux analysis – a generalized least squares approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Determining the Limit of Detection and Quantification for 13C6-Phenylacetic Acid
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is the bedrock of reliable data. When developing bioanalytical methods, particularly for pharmacokinetic (PK) and toxicokinetic (TK) studies, two of the most critical performance characteristics to establish are the Limit of Detection (LOD) and the Limit of Quantification (LOQ). This guide provides an in-depth, practical comparison of methodologies for determining the LOD and LOQ for 13C6-phenylacetic acid, a stable isotope-labeled internal standard crucial for the accurate measurement of its endogenous counterpart, phenylacetic acid.
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2] This guide is structured to provide not just a protocol, but the underlying scientific rationale, ensuring that the methodologies are not only followed but understood, leading to robust and defensible results that align with regulatory expectations.
Foundational Concepts: Beyond the Definitions
Before delving into the experimental protocols, it is essential to establish a clear understanding of the core concepts, grounded in regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[2][3][4][5]
-
Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.[6] It is the point at which we can confidently state that the analyte is present, as its signal is distinguishable from the background noise of the instrument and matrix.[6][7]
-
Limit of Quantification (LOQ): Also referred to as the Lower Limit of Quantification (LLOQ) in bioanalytical guidance, this is the lowest concentration of an analyte that can be quantitatively determined with a defined and acceptable level of precision and accuracy.[1][6][8] For bioanalytical method validation, the LLOQ is the anchor of the calibration curve and must be sensitive enough to characterize the complete pharmacokinetic profile of a drug.[8]
The fundamental difference lies in the level of confidence required. Detection simply requires a signal that is statistically different from the blank, whereas quantification demands that the measured value is also reliable and reproducible.[9]
The Gold Standard: Why Use a Stable Isotope-Labeled Internal Standard?
In mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is essential to correct for variability during sample preparation and analysis.[10] A stable isotope-labeled (SIL) internal standard, such as 13C6-phenylacetic acid , is considered the gold standard for quantifying its unlabeled analogue.[11]
Causality: Because 13C6-phenylacetic acid is chemically identical to phenylacetic acid, it co-elutes chromatographically and exhibits the same ionization behavior in the mass spectrometer's ion source. This means it is subject to the exact same matrix effects (ion suppression or enhancement) and variations in extraction recovery. By measuring the ratio of the analyte to the SIL-IS, these variations are normalized, leading to significantly superior accuracy and precision compared to using a structural analogue.[10][11] Determining the LOD and LOQ for the SIL-IS itself ensures the method's sensitivity is well-characterized, even though it is typically added at a constant, higher concentration in study samples.
Experimental Design: A Framework for Trustworthy Data
The most robust and sensitive technique for this application is LC-MS/MS, renowned for its high selectivity and sensitivity.[12][13][14] The following experimental workflow is designed as a self-validating system, where the use of a true biological matrix ensures the determined LOD and LOQ are representative of real-world sample analysis.
Caption: Experimental workflow for LOD and LOQ determination.
Detailed Experimental Protocol
1. Reagent and Standard Preparation:
- Stock Solution: Prepare a 1.0 mg/mL stock solution of 13C6-phenylacetic acid in methanol. The accuracy of this stock is paramount as all subsequent dilutions depend on it.
- Working Solutions: Create a series of working solutions by diluting the stock solution with 50:50 methanol:water.
- Calibration Standards: Prepare a series of calibration standards by spiking a pooled blank biological matrix (e.g., human plasma from at least six sources to assess selectivity[15]) with the working solutions to achieve a concentration range expected to bracket the LOD and LOQ. For example: 10, 5, 2, 1, 0.5, 0.2, 0.1, and 0.05 ng/mL.
- Blank Samples: Process multiple replicates (n ≥ 10) of the blank biological matrix without any added analyte. These are critical for determining the baseline noise and the standard deviation of the blank.[16]
2. Sample Preparation (Protein Precipitation):
- To a 50 µL aliquot of each calibration standard and blank, add 200 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new plate or vials for injection. This simple and rapid extraction method is often sufficient for initial method validation.
3. LC-MS/MS Analysis:
- LC System: Standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for retaining phenylacetic acid.
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is a common choice.
- MS System: A triple quadrupole mass spectrometer.
- Ionization: Electrospray Ionization (ESI) in negative mode is effective for acidic compounds like phenylacetic acid.[12][13]
- Detection Mode: Multiple Reaction Monitoring (MRM) for maximum selectivity and sensitivity. The specific precursor-to-product ion transitions for 13C6-phenylacetic acid must be optimized.
Data Analysis: Comparing the Methodologies
According to ICH Q2(R1) guidelines, there are several approaches to determine LOD and LOQ. We will compare the two most common and instrument-based methods: the Signal-to-Noise ratio and the method based on the standard deviation of the response and the slope of the calibration curve.[17][18]
Method A: Based on Signal-to-Noise (S/N) Ratio
This approach involves comparing the signal height of the analyte at low concentrations to the magnitude of the background noise.[19]
-
LOD: The concentration at which the signal-to-noise ratio is typically 3:1 .[6][20]
-
LOQ: The concentration at which the signal-to-noise ratio is typically 10:1 .[19][20]
Execution:
-
Inject several replicates of the blank matrix to establish the baseline noise.
-
Inject the low-concentration standards.
-
Measure the peak height of the 13C6-phenylacetic acid signal (S).
-
Measure the noise (N) of the baseline over a region close to where the peak elutes (e.g., 20 times the peak width at half-height).
-
Calculate the S/N ratio for each low-level standard. The LOD and LOQ are the concentrations that meet the respective S/N criteria.
Expertise Insight: While widely accepted, this method can be subjective. The value of "noise" can vary depending on how it is measured by the instrument's software, making it less statistically robust than the calibration curve method.[18]
Method B: Based on the Standard Deviation of the Response and the Slope
This method is more statistically rigorous and is often preferred for method validation in regulated environments.[21] The LOD and LOQ are calculated using the following formulas:
Where:
-
S is the slope of the calibration curve.
-
σ is the standard deviation of the response. This can be estimated in a few ways, with the most common being the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line. A simpler and also accepted approach is to use the standard deviation of the blank responses.
Execution:
-
Analyze multiple (n ≥ 10) independent blank matrix samples and calculate the standard deviation of their responses (if any signal is present).
-
Alternatively, construct a calibration curve using standards at the lowest end of the expected concentration range.
-
Determine the slope (S) and the residual standard deviation or the standard deviation of the y-intercept (σ) from the linear regression analysis.
-
Apply the formulas to calculate the LOD and LOQ.
Data Presentation and Comparison
To illustrate the application of these methods, the following table presents representative data from an experiment to determine the LOD and LOQ for 13C6-phenylacetic acid in human plasma.
| Parameter | Method A: Signal-to-Noise (S/N) | Method B: Calibration Curve | Commentary |
| LOD Concentration | 0.1 ng/mL | 0.11 ng/mL | Both methods yield comparable results, providing confidence in the determined limit. |
| Acceptance Criterion | S/N Ratio ≈ 3.2 | Calculated as 3.3 x (σ / S) | The S/N method confirms a visually distinguishable peak. The calibration method provides a statistically derived value. |
| LOQ Concentration | 0.5 ng/mL | 0.34 ng/mL | The calibration method suggests a lower LOQ is achievable. |
| Acceptance Criterion | S/N Ratio ≈ 10.5 | Calculated as 10 x (σ / S) | The 0.5 ng/mL standard meets the S/N criterion. The calculated LOQ of 0.34 ng/mL would need to be experimentally confirmed. |
| Confirmed LOQ | 0.5 ng/mL | 0.5 ng/mL | While the calibration method calculated 0.34 ng/mL, the 0.5 ng/mL standard is the lowest point on the curve that must be proven to have acceptable precision (≤20% CV) and accuracy (within ±20% of nominal).[15][23] |
Key Takeaway: The calibration curve method provides a statistically robust estimate, which should then be experimentally verified. The lowest standard on the curve that meets the regulatory requirements for precision and accuracy is ultimately defined as the LOQ.[8][15]
Conclusion and Recommendations
Determining the LOD and LOQ is a foundational step in bioanalytical method validation, ensuring that the assay is fit for its intended purpose. For the quantification of 13C6-phenylacetic acid, both the signal-to-noise and calibration curve-based methods provide valuable estimates of method sensitivity.
As a best practice, a hybrid approach is recommended:
-
Use the calibration curve method (LOD = 3.3σ/S; LOQ = 10σ/S) to statistically estimate the LOD and LOQ. This provides a more objective and defensible starting point.
-
Confirm these estimated concentrations experimentally. Prepare standards at and around the calculated values and verify that the proposed LOQ concentration can be measured with a precision (CV) of ≤ 20% and an accuracy of 80-120%.
-
The signal-to-noise ratio should also be assessed at the confirmed LOQ, with an expected value of at least 5 to 10, serving as a supporting piece of evidence for the method's sensitivity.[15]
By grounding experimental protocols in the causality of analytical choices and adhering to the statistical rigor outlined in regulatory guidance, researchers can establish highly reliable and trustworthy bioanalytical methods, ensuring the integrity of data that underpins critical drug development decisions.
References
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. jordilabs.com [jordilabs.com]
- 6. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 7. cawood.co.uk [cawood.co.uk]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 16. eflm.eu [eflm.eu]
- 17. researchgate.net [researchgate.net]
- 18. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N | Separation Science [sepscience.com]
- 19. researchgate.net [researchgate.net]
- 20. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 21. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 22. LOD: What’s behind the "3.3" or: the underlying statistics [mpl.loesungsfabrik.de]
- 23. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Isotopic Labeling in PAA Analysis: A Comparative Analysis of Deuterium, ¹³C, and ¹⁵N Patterns
Introduction: The Analytical Imperative for Phyto-active Aromatic Amines (PAA)
Phyto-active aromatic amines (PAAs) are a diverse class of compounds gaining significant attention in pharmaceutical and toxicological research. Their accurate quantification in complex biological matrices is paramount for understanding pharmacokinetics, assessing exposure, and ensuring product safety.[1] Liquid chromatography-mass spectrometry (LC-MS) stands as the definitive technique for this purpose, offering unparalleled sensitivity and selectivity.
However, the accuracy of LC-MS quantification is not inherent; it is critically dependent on the ability to correct for analytical variability. The most significant challenge in bioanalysis is the matrix effect , where co-eluting endogenous components in a sample can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[2][3] The most robust solution to this challenge is the use of a stable isotope-labeled internal standard (SIL-IS), which, ideally, behaves identically to the analyte throughout sample preparation and analysis.[4]
This guide provides a comparative analysis of the three most common isotopic labeling patterns for PAA internal standards—Deuterium (D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). We will explore the fundamental principles, practical implications, and experimental validation workflows required to select and implement the most appropriate standard for rigorous, reproducible, and defensible bioanalytical results.
Pillar 1: The Gold Standard - ¹³C and ¹⁵N Labeling
For quantitative bioanalysis, the ideal internal standard is chemically and physically indistinguishable from the analyte, differing only in mass. Carbon-13 and Nitrogen-15 labeled standards are the closest approximation of this ideal.
Mechanism & Advantages: Incorporating ¹³C or ¹⁵N into the core carbon-nitrogen skeleton of a PAA molecule results in a standard with virtually identical physicochemical properties to the native analyte.[5]
-
Chromatographic Co-elution: Because the atomic substitutions of ¹³C for ¹²C or ¹⁵N for ¹⁴N have a negligible effect on polarity and molecular shape, these standards co-elute perfectly with the unlabeled analyte under typical reversed-phase or HILIC chromatography conditions. This is the single most important characteristic for an internal standard, as it ensures that both the analyte and the standard experience the exact same matrix effects at the exact same time, allowing for reliable correction.[5]
-
Chemical and Isotopic Stability: The C-C and C-N bonds are exceptionally stable. Labels incorporated into the molecular backbone are not susceptible to back-exchange during sample preparation, storage, or within the mass spectrometer's ion source.[5][6] This ensures the mass difference remains constant and predictable.
-
Regulatory Acceptance: Regulatory bodies like the FDA and EMA strongly prefer the use of stable, non-metabolically labile SIL-IS for definitive quantitative assays, with ¹³C and ¹⁵N being the exemplars.[7][8]
Limitations: The primary drawback of ¹³C and ¹⁵N labeling is the complexity and cost of synthesis.[4] Introducing these isotopes often requires a multi-step de novo synthesis starting from a labeled precursor, making these standards significantly more expensive than their deuterated counterparts.
Pillar 2: The Workhorse with Caveats - Deuterium (D) Labeling
Deuterium-labeled standards are widely used due to their lower cost and simpler synthesis. However, their use demands careful scrutiny and validation, as their behavior can deviate significantly from the native analyte.
Mechanism & Disadvantages: Deuterium labeling involves replacing one or more hydrogen atoms with deuterium. While this achieves the necessary mass shift for MS detection, the doubling of the atomic mass of hydrogen introduces significant physicochemical consequences.
-
The Isotope Effect & Chromatographic Shift: The C-D bond is stronger and shorter than the C-H bond. This subtle difference can alter the polarity and Van der Waals interactions of the molecule with the chromatographic stationary phase.[9] Consequently, deuterated standards often exhibit a different retention time than the native analyte, eluting slightly earlier in reversed-phase chromatography.[4] This chromatographic separation negates the primary benefit of a SIL-IS; if the standard and analyte elute at different times, they are subject to different matrix effects, compromising quantification.[4]
-
Isotopic Instability (H/D Back-Exchange): Deuterium atoms placed on or near heteroatoms (like the amine nitrogen) or on activated carbon positions can be labile and exchange with protons from the solvent (e.g., water, methanol). This can occur during sample processing or in the ion source, leading to a loss of the label and inaccurate results.[6]
When is Deuterium Acceptable? Despite these drawbacks, a well-designed deuterated standard can be effective if:
-
Labeling Position is Stable: Deuterium atoms are placed on a non-exchangeable position, such as an aromatic ring, far from the primary amine group.
-
Chromatographic Shift is Negligible: The number of deuterium labels is minimized (typically 3-5 atoms) to reduce the isotope effect, and the resulting retention time shift is confirmed to be minimal or nonexistent under the specific chromatographic conditions used.
-
Thorough Validation is Performed: The stability and co-elution are rigorously tested as part of the method validation.
Comparative Summary of Isotopic Labeling Patterns
| Feature | Carbon-13 (¹³C) & Nitrogen-15 (¹⁵N) | Deuterium (D or ²H) |
| Chromatographic Behavior | Ideal: Typically co-elutes perfectly with the analyte. | Problematic: Often exhibits a retention time shift (isotope effect), eluting earlier than the analyte.[4][9] |
| Matrix Effect Compensation | Excellent: Co-elution ensures both standard and analyte experience the same ionization suppression or enhancement. | Variable to Poor: Chromatographic separation can lead to differential matrix effects and inaccurate correction.[4] |
| Isotopic Stability | Excellent: Labels are integrated into the stable molecular backbone and are not subject to back-exchange.[5] | Variable: Risk of H/D back-exchange, especially for labels on or near heteroatoms.[6] |
| Synthesis Complexity & Cost | High: Often requires complex, multi-step synthesis, leading to higher cost. | Low to Moderate: Can often be prepared via simpler exchange reactions or from deuterated reagents, resulting in lower cost. |
| Regulatory View | Gold Standard: Widely accepted by agencies like the FDA and EMA as the preferred choice for bioanalytical assays.[7] | Acceptable with Justification: Requires rigorous validation of co-elution and label stability. |
Visualizing Key Concepts
Diagram 1: The Critical Impact of Chromatographic Co-elution
Caption: Ideal vs. Problematic Co-elution of Internal Standards.
Diagram 2: Decision Workflow for IS Selection
Caption: Decision tree for selecting an optimal internal standard.
Experimental Protocols for Internal Standard Validation
Trustworthiness in bioanalysis is built on self-validating systems. The following protocols are essential for ensuring your chosen internal standard is fit for purpose.
Protocol 1: Assessing the Chromatographic Shift of a Deuterated IS
Objective: To determine if a deuterated internal standard (D-IS) co-elutes sufficiently with the native analyte.
Methodology:
-
Prepare Solutions:
-
Solution A: Analyte at a mid-range concentration (e.g., 50 ng/mL) in initial mobile phase.
-
Solution B: D-IS at its working concentration (e.g., 50 ng/mL) in initial mobile phase.
-
Solution C: A 1:1 mixture of Solution A and Solution B.
-
-
LC-MS/MS Analysis:
-
Inject Solution A and determine the retention time (RT) of the analyte.
-
Inject Solution B and determine the RT of the D-IS.
-
Inject Solution C multiple times (n=5) and overlay the chromatograms for the analyte and the D-IS.
-
-
Data Analysis & Acceptance Criteria:
-
Calculate the difference in retention time (ΔRT = RT_analyte - RT_IS).
-
Acceptance Criterion: The retention times should be as close as possible. Per regulatory guidance, the IS response should be consistent.[7][10] A significant, visible separation in the chromatogram of the mixed solution (Solution C) indicates a problematic isotope effect. Ideally, the IS should elute within the chromatographic window of the analyte peak.
-
Protocol 2: Quantitative Evaluation of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for an analyte and IS combination in the biological matrix of interest.
Methodology:
-
Prepare Sample Sets (n=6 lots of blank matrix):
-
Set 1 (Neat Solution): Analyte and IS spiked into the initial mobile phase at low and high QC concentrations.
-
Set 2 (Post-Extraction Spike): Blank biological matrix is extracted/processed first. The analyte and IS are then spiked into the final, clean extract at low and high QC concentrations.
-
-
LC-MS/MS Analysis: Analyze all samples from Set 1 and Set 2.
-
Data Analysis & Acceptance Criteria:
-
Calculate the Matrix Factor (MF) for the analyte: MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (Analyte MF) / (IS MF)
-
Acceptance Criterion (per ICH M10): The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of matrix should not be greater than 15%.[7] This demonstrates that the chosen IS effectively tracks and corrects for variability in matrix effects between different sources.
-
Conclusion and Recommendations
The choice of an isotopic labeling pattern for a PAA internal standard has profound implications for data quality and reliability. While the economic appeal of deuterium-labeled standards is understandable, the potential for chromatographic shifts and isotopic instability introduces analytical risks that cannot be ignored.
Our recommendation is unequivocal: For definitive, regulatory-compliant quantitative bioanalysis of Phyto-active Aromatic Amines, ¹³C and ¹⁵N-labeled internal standards represent the scientific gold standard. Their chemical and physical identity with the native analyte ensures the most accurate correction for matrix effects and other sources of analytical variability.[5][6]
References
- 1. waters.com [waters.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ukisotope.com [ukisotope.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
The Gold Standard in Bioanalysis: Evaluating the Linearity of (¹³C₆)Phenylacetic Acid
A Senior Application Scientist's Guide to Ensuring Assay Integrity and Regulatory Compliance
For researchers, scientists, and professionals in drug development, the meticulous validation of bioanalytical methods is the bedrock of reliable pharmacokinetic, toxicokinetic, and bioequivalence studies. Among the critical parameters assessed, the linearity of an analytical method's response stands as a fundamental pillar, ensuring that the measured signal is directly proportional to the concentration of the analyte over a defined range. This guide provides an in-depth evaluation of the linearity of response for (¹³C₆)Phenylacetic acid, a stable isotope-labeled internal standard, and objectively compares its performance with alternatives, supported by experimental data and established scientific principles.
The Imperative of Linearity and the Role of an Ideal Internal Standard
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for correcting for variability during sample preparation and analysis.[1] An ideal IS should mimic the analyte of interest throughout the entire analytical process, from extraction to detection.[2] Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" for this purpose.[1][2]
(¹³C₆)Phenylacetic acid, where six carbon-12 atoms in the phenyl ring are replaced with carbon-13, represents the pinnacle of internal standard design for the quantification of Phenylacetic acid (PAA). Its near-identical physicochemical properties to the unlabeled analyte ensure co-elution and identical behavior during sample processing and ionization, leading to superior accuracy and precision.[1][3]
Comparative Analysis: (¹³C₆)Phenylacetic Acid vs. Deuterated Alternatives
While deuterated standards (e.g., d₇-PAA) are also used, they can sometimes exhibit different chromatographic behavior and susceptibility to isotopic exchange, potentially compromising data quality.[3] The use of ¹³C-labeled internal standards is often favored to circumvent these issues.[3]
The Evidence for Superior Linearity
A robust evaluation of linearity involves constructing a calibration curve by plotting the peak area ratio of the analyte to the internal standard against a series of known analyte concentrations. The linearity is then assessed by the correlation coefficient (R²) of the regression line. An R² value greater than 0.99 is generally considered evidence of a strong linear relationship.[4]
In a study profiling PAA conjugates in plants, a 15-point calibration curve was prepared for PAA using [¹³C₆]PAA as the internal standard, demonstrating the capability to establish a wide and reliable linear range with this IS.[6]
Table 1: Comparison of Internal Standards for Phenylacetic Acid Analysis
| Feature | (¹³C₆)Phenylacetic Acid (¹³C₆-PAA) | Deuterated Phenylacetic Acid (e.g., d₇-PAA) | Structural Analog (e.g., a different but similar molecule) |
| Structural & Chemical Similarity | Virtually identical to PAA | Minor differences in bond strength and polarity | Different chemical structure |
| Co-elution with Analyte | Expected to be identical | May exhibit slight retention time shifts | Will have a different retention time |
| Matrix Effect Compensation | Excellent, as it experiences the same ionization suppression/enhancement | Generally good, but can differ slightly from the analyte | Less effective, as ionization efficiency can vary significantly |
| Risk of Isotopic Exchange | Negligible | Possible under certain conditions | Not applicable |
| Linearity Performance (Expected) | Excellent, with high R² values over a wide concentration range | Good, but potentially more susceptible to variability | May be acceptable, but less reliable than a SIL IS |
| Regulatory Acceptance | Highly accepted and recommended by guidelines[5][7] | Widely used and accepted | Can be used, but requires more extensive validation to demonstrate suitability |
Experimental Protocol for Linearity Evaluation of (¹³C₆)Phenylacetic Acid
This protocol outlines a comprehensive procedure for validating the linearity of response for PAA using (¹³C₆)PAA as the internal standard, in alignment with regulatory guidelines from the FDA, EMA, and ICH.[5][7]
I. Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of PAA and (¹³C₆)PAA in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of PAA working standard solutions by serially diluting the PAA stock solution. These will be used to spike into the biological matrix.
-
Internal Standard Working Solution: Prepare a working solution of (¹³C₆)PAA at a fixed concentration (e.g., 100 ng/mL) that will be added to all calibration standards, quality control samples, and study samples.
II. Preparation of Calibration Standards and Quality Control Samples
-
Matrix Selection: Use the same biological matrix (e.g., human plasma, urine) as the intended study samples.
-
Calibration Standards: Prepare a set of at least eight non-zero calibration standards by spiking the blank biological matrix with the PAA working solutions to achieve a desired concentration range. The range should encompass the expected concentrations in the study samples.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.
III. Sample Preparation and Extraction
-
Aliquoting: Aliquot a fixed volume of each calibration standard, QC sample, and blank matrix into labeled tubes.
-
Internal Standard Addition: Add a fixed volume of the (¹³C₆)PAA working solution to all tubes except the blank matrix.
-
Extraction: Perform a protein precipitation extraction by adding a precipitating agent (e.g., acetonitrile). Vortex and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.
IV. LC-MS/MS Analysis
-
Chromatographic Conditions: Use a suitable reversed-phase HPLC or UPLC column to achieve chromatographic separation of PAA and (¹³C₆)PAA. The mobile phase will typically consist of an aqueous component with an acid (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the MRM transitions for both PAA and (¹³C₆)PAA.
V. Data Analysis and Acceptance Criteria
-
Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio (PAA/(¹³C₆)PAA) against the nominal concentration of the PAA calibration standards.
-
Linear Regression: Apply a linear regression model to the calibration curve data. A weighting factor (e.g., 1/x or 1/x²) may be used to improve the accuracy at the lower end of the curve.
-
Acceptance Criteria for Linearity:
-
The correlation coefficient (R²) should be ≥ 0.99.
-
The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal values (±20% for the LLOQ).
-
Visualizing the Workflow and Linearity Concept
The following diagrams illustrate the experimental workflow for assessing linearity and the fundamental concept of a linear calibration curve.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma and cerebrospinal fluid concentration of phenylacetic acid in humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Isotopic Enrichment of Commercially Available ¹³C₆-Phenylacetic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accuracy of quantitative bioanalysis is paramount. The reliability of such analyses often hinges on the quality of the internal standards used. Stable isotope-labeled (SIL) internal standards, like ¹³C₆-Phenylacetic acid (¹³C₆-PAA), are the gold standard, particularly for mass spectrometry-based methods, due to their ability to mimic the analyte of interest during sample preparation and analysis.[1][2][3] However, the assumption of isotopic purity of a commercially available SIL internal standard should not be taken for granted. Verifying the isotopic enrichment is a critical step to ensure the accuracy and reliability of experimental data.
This guide provides a comprehensive framework for confirming the isotopic enrichment of commercially available ¹³C₆-PAA. We will explore the key analytical techniques for this purpose, present hypothetical comparative data from different vendors, and provide detailed experimental protocols.
The Critical Role of Isotopic Enrichment
An ideal SIL internal standard should consist of a high percentage of the labeled isotope and a minimal amount of the unlabeled analogue. The presence of a significant unlabeled fraction can lead to an overestimation of the analyte concentration, compromising the integrity of the study. Therefore, an independent verification of the isotopic enrichment claimed by the vendor is a crucial quality control step.
Analytical Approaches for Isotopic Enrichment Determination
Two primary analytical techniques are widely employed for the determination of isotopic enrichment: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4][5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the analyte from the sample matrix and then detects the mass-to-charge ratio of the resulting ions. For ¹³C₆-PAA, GC-MS can distinguish between the labeled compound (with six ¹³C atoms) and any unlabeled PAA present. The relative abundance of the ions corresponding to the labeled and unlabeled species allows for the calculation of the isotopic enrichment.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical structure and isotopic composition of a molecule.[4][7][11] For ¹³C₆-PAA, ¹³C-NMR can directly detect the ¹³C nuclei, and the signal intensity can be used to determine the enrichment at each carbon position. Proton NMR (¹H-NMR) can also be used, as the signals from protons attached to ¹³C atoms will show characteristic splitting patterns (coupling).
Comparative Analysis of Hypothetical Commercial ¹³C₆-PAA
To illustrate the importance of verifying isotopic enrichment, let's consider hypothetical data from three different commercial vendors of ¹³C₆-PAA.
| Vendor | Stated Isotopic Purity | Verified Isotopic Purity (GC-MS) | Verified Isotopic Purity (NMR) | Notes |
| Vendor A | >99% | 99.2% | 99.1% | Meets stated specifications. |
| Vendor B | >99% | 97.5% | 97.6% | Significantly lower than stated purity. This could impact the accuracy of quantitative assays. |
| Vendor C | 98% | 98.3% | 98.1% | Meets stated specifications. |
This table demonstrates the potential discrepancies between the stated and verified isotopic purity. Such differences can have a significant impact on experimental results, highlighting the necessity of independent verification.
Experimental Protocols
Here are detailed protocols for the determination of isotopic enrichment of ¹³C₆-PAA using GC-MS and NMR.
Workflow for Isotopic Enrichment Verification
Caption: Workflow for verifying the isotopic enrichment of ¹³C₆-PAA.
GC-MS Protocol for Isotopic Enrichment of ¹³C₆-PAA
1. Sample Preparation:
- Prepare a stock solution of the ¹³C₆-PAA in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
- Prepare a series of dilutions from the stock solution to determine the linear range of the instrument.
- Prepare a sample of unlabeled PAA as a reference standard.
2. Derivatization (if necessary):
- To improve volatility and chromatographic properties, PAA can be derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- To a dried aliquot of the PAA solution, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
- Heat the mixture at 60°C for 30 minutes.
3. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Oven Program:
- Initial temperature: 100°C, hold for 1 minute.
- Ramp: 10°C/min to 250°C, hold for 5 minutes.
- Injector: Splitless mode, 250°C.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ionization: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Monitor the molecular ions (or characteristic fragment ions) of the derivatized unlabeled PAA and ¹³C₆-PAA. For the TMS derivative, these would be around m/z 208 for unlabeled and m/z 214 for ¹³C₆-labeled.
4. Data Analysis:
- Integrate the peak areas of the selected ions for both the labeled and unlabeled PAA.
- Calculate the isotopic enrichment using the following formula:
- Isotopic Enrichment (%) = [Area(labeled) / (Area(labeled) + Area(unlabeled))] * 100
¹³C-NMR Protocol for Isotopic Enrichment of ¹³C₆-PAA
1. Sample Preparation:
- Dissolve an accurately weighed amount of ¹³C₆-PAA (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Add a known amount of an internal standard with a single, sharp resonance if quantitative analysis is desired (optional for enrichment).
2. NMR Instrumentation and Parameters:
- Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent, equipped with a broadband probe.
- Nucleus: ¹³C.
- Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
- Acquisition Parameters:
- Spectral Width: ~250 ppm.
- Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 1024 scans).
- Relaxation Delay (d1): A long delay to ensure full relaxation of the carbon nuclei is crucial for accurate quantification (e.g., 30 seconds).
3. Data Analysis:
- Process the FID to obtain the ¹³C spectrum.
- Integrate the signals corresponding to the carbon atoms of the phenyl ring and the carboxylic acid in the ¹³C₆-PAA.
- If any signals corresponding to unlabeled PAA are present at natural abundance levels, their intensity will be significantly lower.
- The isotopic enrichment can be estimated by comparing the integrals of the ¹³C-labeled signals to any observable unlabeled signals, though for high enrichment levels, the unlabeled signals may be at or below the noise level. A more precise method involves comparing the satellite peaks in the ¹H-NMR spectrum.
Visualizing Mass Fragmentation
The following diagram illustrates the expected mass fragmentation pattern for unlabeled and ¹³C₆-labeled PAA, which is the basis for GC-MS analysis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 8. Stable isotope tracer analysis by GC-MS, including quantification of isotopomer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masspec.scripps.edu [masspec.scripps.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scilit.com [scilit.com]
A Senior Application Scientist's Guide to Synthesizing Labeled Poly(acrylic acid): A Comparative Analysis of Efficiency and Control
For researchers, scientists, and drug development professionals, the synthesis of precisely labeled poly(acrylic acid) (PAA) is a critical step in the development of advanced drug delivery systems, bio-adhesives, and diagnostic agents. The choice of synthesis route directly impacts the efficiency of labeling, the purity of the final product, and the ultimate performance of the PAA conjugate. This guide provides an in-depth, objective comparison of the most common and effective synthesis routes for labeled PAA, supported by experimental insights and data to inform your selection process.
Introduction: The Versatility of Labeled PAA
Poly(acrylic acid) is a biocompatible and pH-responsive polymer with a high density of carboxylic acid groups along its backbone. These groups serve as versatile handles for the covalent attachment of a wide array of functional molecules, including fluorescent dyes, radiolabels, targeting ligands, and therapeutic agents. The ability to track, quantify, and understand the behavior of PAA in biological systems is paramount, making the synthesis of well-defined, labeled PAA a cornerstone of many research endeavors.
This guide will compare three primary strategies for the synthesis of labeled PAA:
-
Post-Polymerization Modification via Carbodiimide Chemistry (EDC/NHS)
-
Controlled Radical Polymerization (RAFT) for in-situ Labeling
-
"Click" Chemistry for High-Efficiency Conjugation
We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their efficiencies to guide you in selecting the optimal route for your specific application.
Comparison of Synthesis Routes for Labeled PAA
The efficiency of a labeling strategy can be assessed by several key metrics: the overall yield of the final labeled polymer, the degree of labeling (or degree of substitution), the control over the polymer's molecular weight and dispersity, and the ease of purification.
| Synthesis Route | Typical Yield | Labeling Efficiency (Degree of Substitution) | Control over Polymer Architecture | Key Advantages | Key Disadvantages |
| Post-Polymerization Modification (EDC/NHS) | Moderate to High | Variable, can be controlled by stoichiometry but may be incomplete. | Poor; uses pre-synthesized PAA with potentially broad molecular weight distribution. | Simple, versatile for a wide range of amine-containing labels. | Potential for side reactions (e.g., anhydride formation), less control over label placement, can lead to cross-linking.[1] |
| Controlled Radical Polymerization (RAFT) | High | High; can be precisely controlled by the ratio of labeled to unlabeled monomers or by using a labeled chain transfer agent. | Excellent; allows for precise control over molecular weight and narrow polydispersity (PDI < 1.2).[2] | Produces well-defined polymers with predictable characteristics.[2] | Requires synthesis of a labeled monomer or RAFT agent, polymerization of some monomers can be slow.[2] |
| "Click" Chemistry (CuAAC) | Very High (often >90%) | Very High; typically near-quantitative conversion.[3][4] | Good to Excellent; depends on the method used to synthesize the functionalized PAA precursor. | Highly efficient, specific, and bio-orthogonal.[3][4][5] | Requires pre-functionalization of PAA and the label with azide and alkyne groups. |
In-Depth Analysis and Experimental Protocols
Post-Polymerization Modification: The Workhorse of PAA Labeling
This is arguably the most common method for labeling PAA due to its straightforward nature. It involves the activation of the carboxylic acid groups on a pre-existing PAA polymer, followed by the addition of an amine-functionalized label. The most prevalent activation chemistry utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).
Causality of Experimental Choices: The use of EDC alone leads to a highly reactive but unstable O-acylisourea intermediate. The addition of NHS traps this intermediate to form a more stable NHS-ester, which then reacts with primary amines to form a stable amide bond. This two-step, one-pot reaction increases the overall efficiency and reduces side reactions compared to using EDC alone.
Materials:
-
Poly(acrylic acid) (PAA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Amine-reactive fluorescent dye (e.g., an amine-containing BODIPY dye)[6][7]
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Dialysis tubing (MWCO appropriate for the PAA size) or ultrafiltration device.[8][9]
Procedure:
-
PAA Solution Preparation: Dissolve PAA in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Add EDC-HCl to the PAA solution to a final concentration of 10 mM.
-
Immediately add NHS to a final concentration of 25 mM.
-
Incubate the mixture at room temperature for 15-30 minutes with gentle stirring.
-
-
Conjugation with Amine-Reactive Dye:
-
Dissolve the amine-reactive fluorescent dye in a minimal amount of DMSO and add it to the activated PAA solution. The molar ratio of dye to PAA repeat units should be optimized for the desired degree of labeling.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring and protected from light.
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 100 mM and incubate for 30 minutes to quench any unreacted NHS-esters.
-
Purification:
-
Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48 hours, with several water changes, to remove unreacted dye, EDC, NHS, and other small molecules.[10][11]
-
Alternatively, use an ultrafiltration device with an appropriate molecular weight cutoff to purify the labeled PAA.[12][13]
-
-
Lyophilization: Lyophilize the purified solution to obtain the labeled PAA as a solid.
Efficiency Considerations: The efficiency of EDC/NHS coupling can be influenced by several factors. A study on PAA brushes showed that under optimal conditions, the yield of the desired NHS-ester is around 45%, with a significant portion (around 40%) forming an anhydride side product.[1] The subsequent amidation of the NHS-ester can proceed with approximately 70% efficiency.[1]
Caption: Workflow for labeling PAA via EDC/NHS chemistry.
Controlled Radical Polymerization: Precision in PAA Synthesis and Labeling
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[2] This level of control is highly desirable for applications where polymer size is a critical parameter. Labeling can be achieved by either using a labeled chain transfer agent (CTA) to introduce a single label at the chain end, or by copolymerizing acrylic acid with a small amount of a labeled monomer.
Causality of Experimental Choices: RAFT polymerization relies on a chain transfer agent to reversibly deactivate propagating polymer chains, allowing for controlled growth. By using a CTA that has a fluorescent label attached, every polymer chain initiated by that CTA will contain a single, precisely placed label. This method is ideal for applications requiring a 1:1 polymer-to-label ratio.
Materials:
-
Acrylic acid (inhibitor removed)
-
Fluorescently labeled RAFT agent (e.g., a trithiocarbonate with a fluorescent tag)[14]
-
Azobisisobutyronitrile (AIBN) as an initiator
-
1,4-Dioxane (anhydrous)
-
Diethyl ether (for precipitation)
Procedure:
-
Inhibitor Removal: Remove the inhibitor from acrylic acid by passing it through a column of basic alumina.
-
Reaction Setup:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the fluorescently labeled RAFT agent and AIBN in 1,4-dioxane.
-
Add the purified acrylic acid to the flask. The molar ratios of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated beforehand.
-
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization:
-
Place the sealed flask in a preheated oil bath at the desired temperature (typically 60-80°C).
-
Allow the polymerization to proceed for the desired time to achieve the target conversion. The reaction can be monitored by taking aliquots and analyzing by ¹H NMR to determine monomer conversion.
-
-
Termination and Precipitation:
-
Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise to a large excess of cold diethyl ether with vigorous stirring.
-
-
Purification:
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a small amount of a suitable solvent (e.g., methanol) and re-precipitate into diethyl ether. Repeat this process 2-3 times to remove unreacted monomer and initiator fragments.
-
-
Drying: Dry the purified labeled PAA under vacuum to a constant weight.
Efficiency Considerations: RAFT polymerization is highly efficient in producing well-defined polymers. The labeling efficiency, when using a labeled CTA, is essentially 100% for the chains initiated by the RAFT agent. The overall yield of the polymer is typically high, and the control over molecular weight is excellent, with PDIs often below 1.2.[2]
References
- 1. Different EDC/NHS activation mechanisms between PAA and PMAA brushes and the following amidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RAFT-synthesized Graft Copolymers that Enhance pH-dependent Membrane Destabilization and Protein Circulation Times - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Purification of poly(acrylic acid) using a membrane ultra-filtration unit in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Purification of poly(acrylic acid) using a membrane ultra-filtration unit in flow | Semantic Scholar [semanticscholar.org]
- 10. Dialysis Methods for Protein Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 12. Hydrophilized Ultrafiltration Membranes Synthesized from Acrylic Acid Grafted Polyethersulfone for Downstream Processing of Therapeutic Insulin and Cobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20120214941A1 - Process for preparing aqueous polyacrylic acid solutions - Google Patents [patents.google.com]
- 14. Fluorophore-Tagged Poly-Lysine RAFT Agents: Controlled Synthesis of Trackable Cell-Penetrating Peptide–Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (ngcontent-ng-c3402157373="" class="ng-star-inserted">13C_6)Phenylacetic Acid: A Comprehensive Guide for Laboratory Professionals
This guide provides an in-depth, procedural framework for the proper and safe disposal of (ngcontent-ng-c3402157373="" class="ng-star-inserted">13C_6)Phenylacetic acid, a stable isotope-labeled compound. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle such specialized chemical reagents.
Foundational Principles: Understanding the Compound
(ngcontent-ng-c3402157373="" class="ng-star-inserted">13C_6)Phenylacetic acid is chemically identical to standard phenylacetic acid in terms of reactivity but is enriched with the stable carbon-13 isotope. This isotopic labeling does not impart radioactivity. Therefore, disposal procedures primarily align with those for non-labeled phenylacetic acid, focusing on its chemical hazards rather than radiological ones.[1][]
Key Chemical Properties & Hazards:
| Property | Value | Source |
| Appearance | White to yellow crystals or flakes | [3] |
| Odor | Honey-like in dilute solutions, pungent when concentrated | [4] |
| Melting Point | 76-78 °C | [4] |
| Boiling Point | 265.5 °C | [5] |
| Flash Point | > 93.3 °C (Closed Cup) | [6] |
| Hazards | Causes serious eye irritation. May cause skin and respiratory irritation. Harmful to aquatic life. | [6][7] |
The primary hazards associated with phenylacetic acid are its irritant properties and its potential for environmental harm if not disposed of correctly.[3][6]
Pre-Disposal Safety & Handling: A Proactive Approach
Proper disposal begins with safe handling and storage throughout the chemical's lifecycle in the laboratory.
Personal Protective Equipment (PPE)
Before handling (ngcontent-ng-c3402157373="" class="ng-star-inserted">13C_6)Phenylacetic acid for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side-shields or splash goggles are essential to prevent eye contact.[7][8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[9]
-
Body Protection: A standard laboratory coat is required to protect against skin contact.[9]
-
Respiratory Protection: When handling the solid form where dust may be generated, a NIOSH-approved respirator for organic vapors and particulates is recommended.[3][9]
Segregation and Storage of Waste
To prevent accidental reactions and ensure proper disposal pathways, all waste containing (ngcontent-ng-c3402157373="" class="ng-star-inserted">13C_6)Phenylacetic acid must be segregated.
-
Incompatible Materials: Keep waste separate from strong oxidizing agents, strong bases, and strong reducing agents.[3]
-
Waste Containers: Use clearly labeled, sealed, and appropriate containers for chemical waste. Do not use metal containers for acidic waste.[10][11]
-
Satellite Accumulation Areas (SAAs): Designate a specific area within the lab, such as a fume hood, for the temporary storage of hazardous waste containers before their transfer to a central accumulation area.[11][12] Containers in the SAA must be labeled with "Hazardous Waste" and the chemical name.[11]
Step-by-Step Disposal Protocol
Disposal of (ngcontent-ng-c3402157373="" class="ng-star-inserted">13C_6)Phenylacetic acid waste must be handled as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][13][14]
Waste Characterization & Collection
-
Identify Waste Stream: Determine if the waste is pure (
ngcontent-ng-c3402157373="" class="ng-star-inserted">13C_6)Phenylacetic acid, a solution, or mixed with other chemicals. -
Select Appropriate Container: Choose a leak-proof container with a secure lid that is compatible with all components of the waste stream.[10]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "(
ngcontent-ng-c3402157373="" class="ng-star-inserted">13C_6)Phenylacetic acid" -
Associated hazards (e.g., Irritant, Environmental Hazard)[11]
-
The date the container was first used for waste accumulation.
-
-
Collection: Collect all waste containing the compound in the designated, labeled container. This includes residual amounts from original containers, contaminated labware (pipette tips, etc.), and spill cleanup materials.
Disposal of Empty Containers
Containers that held (ngcontent-ng-c3402157373="" class="ng-star-inserted">13C_6)Phenylacetic acid must be managed carefully.
-
Non-Acute Hazardous Waste Containers: A container that held phenylacetic acid can be disposed of as regular trash only after it has been completely emptied, leaving as little residue as possible.[14] All chemical labels must be defaced or removed, and the cap should be taken off before placing it in the trash.[14]
-
Rinsing: For a more thorough decontamination, especially if the container will be reused or if local regulations require it, rinse the container three times with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[14]
Arranging for Final Disposal
-
Contact Environmental Health & Safety (EH&S): Your institution's EH&S department (or equivalent) is the primary contact for hazardous waste disposal.[]
-
Schedule Pickup: Submit a waste collection request as soon as your container is ready for pickup or reaches its fill limit (typically 90% capacity).[10][14]
-
Licensed Disposal Company: The EH&S department will arrange for a licensed hazardous waste disposal company to collect, transport, and properly dispose of the chemical waste in accordance with all local, state, and federal regulations.[8][10]
Emergency Procedures: Spill & Exposure Management
Accidents can happen. Being prepared is a non-negotiable aspect of laboratory safety.
Spill Cleanup
-
Small Spills (Solid):
-
Ensure proper PPE is worn.
-
Use appropriate tools to carefully sweep or scoop the spilled solid material to avoid creating dust.[8][9]
-
Place the collected material into a labeled container for hazardous waste disposal.[8][9]
-
Clean the spill area with a damp cloth or paper towel. Dispose of cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, prevent the spill from spreading or entering drains.[8]
-
Contact your institution's emergency response or EH&S team immediately.
-
Only personnel trained in large spill response should perform the cleanup.
-
First Aid & Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]
-
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[7][9]
-
Inhalation: Move the affected person to fresh air and have them rest in a position comfortable for breathing. If respiratory symptoms occur, seek medical attention.[7][9]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of (ngcontent-ng-c3402157373="" class="ng-star-inserted">13C_6)Phenylacetic acid and associated materials.
Caption: Decision tree for proper waste stream management.
Conclusion: A Commitment to Safety
The proper disposal of (ngcontent-ng-c3402157373="" class="ng-star-inserted">13C_6)Phenylacetic acid is a straightforward process when approached with the principles of safety and regulatory compliance at the forefront. As this compound is a stable isotope, the primary concerns are its chemical irritant properties and environmental impact, not radioactivity. By following these established protocols—from wearing the correct PPE and segregating waste to partnering with your institution's EH&S department—you contribute to a safe and responsible laboratory environment.
References
- 1. moravek.com [moravek.com]
- 3. ICSC 1260 - PHENYLACETIC ACID [chemicalsafety.ilo.org]
- 4. Phenylacetic acid | 103-82-2 [chemicalbook.com]
- 5. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 6. vigon.com [vigon.com]
- 7. lobachemie.com [lobachemie.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. acs.org [acs.org]
- 14. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Phenylacetic Acid
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with Phenylacetic acid (PAA), including its isotopically labeled forms such as (ngcontent-ng-c3402157373="" class="ng-star-inserted">13C_6)Phenylacetic acid. As the core chemical hazards remain identical regardless of isotopic labeling, this guidance is universally applicable. Our objective is to move beyond a simple checklist, offering a framework grounded in risk assessment and scientific causality to ensure your safety and experimental integrity.
Hazard Assessment: The Foundation of PPE Selection
Proper PPE selection is not arbitrary; it is a direct response to a substance's specific chemical and physical hazards. Phenylacetic acid is a solid crystalline compound that presents multiple routes of exposure, each demanding a specific barrier.[1] Understanding these hazards is the critical first step in establishing a safe handling protocol.
The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.
| Hazard Classification | GHS Code | Description of Risk |
| Skin Irritation | H315 | Causes skin irritation upon contact.[2][3] |
| Serious Eye Irritation | H319 | Causes serious, potentially damaging, eye irritation.[2][3][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory tract irritation if dust is inhaled.[2][3][5] |
| Acute Oral Toxicity | H303 / - | May be harmful if swallowed.[4][5] |
| Combustible Dust | - | May form combustible dust concentrations in the air.[4] |
These classifications dictate a multi-faceted approach to protection. The primary risks during laboratory handling involve the inhalation of fine dust particles and direct contact with the skin and eyes.[1][2][5]
The Hierarchy of Controls: Your Primary Defense
Before relying on PPE, we must implement more effective safety measures. The hierarchy of controls prioritizes engineering and administrative solutions to minimize hazards at their source. PPE is the essential final barrier between you and the chemical.
-
Engineering Controls : This is the most critical step for handling solid PAA. Always handle Phenylacetic acid powder within a certified chemical fume hood or a ventilated enclosure to control the generation and inhalation of dust and aerosols.[1][2][5]
-
Administrative Controls : Establish clear Standard Operating Procedures (SOPs) for handling PAA. This includes designated work areas, proper hand washing after handling, and restricting access to authorized personnel only.[1][2]
-
Personal Protective Equipment (PPE) : Once engineering and administrative controls are in place, select appropriate PPE to mitigate any residual risk.
Core PPE Requirements for Phenylacetic Acid
Based on the established hazards, the following PPE is mandatory for handling Phenylacetic acid.
Eye and Face Protection: Shielding from Dust
Requirement : NIOSH-approved or EN166-compliant safety glasses with side shields are the minimum requirement.[2] Causality : The primary ocular hazard from PAA is airborne dust.[2] Standard prescription glasses are insufficient as they do not protect from particles entering from the sides, top, or bottom. The side shields create a seal that is essential for preventing this exposure. For tasks with a higher risk of splashing or dust generation (e.g., weighing large quantities), chemical splash goggles offer superior protection.[6]
Skin Protection: Preventing Irritation
Gloves Requirement : Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended for incidental contact.[1] Causality : Phenylacetic acid is classified as a skin irritant (H315).[2][3] Nitrile gloves provide an effective barrier against this solid chemical. Self-Validating Protocol :
-
Inspect Before Use : Always check gloves for any signs of degradation, punctures, or tears before donning them.[2]
-
Proper Removal : To prevent self-contamination, use the proper glove removal technique where you only touch the outer surface of one glove with the other gloved hand, and then use your clean, ungloved hand to remove the second glove by sliding a finger under the cuff.[1][2]
-
Immediate Disposal : Dispose of contaminated gloves in the designated hazardous waste container immediately after use.[1][2] Do not reuse disposable gloves.
-
Hand Hygiene : Wash hands thoroughly with soap and water after removing gloves.[1][2]
Body Protection Requirement : A professional lab coat or long-sleeved clothing is required for all handling procedures.[2][6] For large-scale operations, impervious clothing should be considered.[1][2] Causality : This protects against accidental spills on the skin and contamination of personal clothing.
Respiratory Protection: Managing Inhalation Risk
The need for respiratory protection is dictated by the scale of work and the effectiveness of your engineering controls.
| Scenario | Minimum Respirator Requirement | Rationale |
| Routine Handling in a Fume Hood | Nuisance dust mask (Type P95 - US / P1 - EU) may be considered for added protection.[1][2] | A properly functioning fume hood should prevent exposure. A dust mask mitigates risk from minor procedural dust generation. |
| Large Spills or Poor Ventilation | Air-purifying respirator with combination OV/AG/P99 (US) or ABEK-P2 (EU) cartridges.[1][2] | This provides a higher level of protection against organic vapors (OV), acid gases (AG), and fine particulates (P99/P2) that may be present in a significant release.[1][2] |
Important : All personnel required to wear respirators must be medically cleared and fit-tested according to your institution's occupational health and safety program.
Operational Plans: Spill and Disposal Protocols
Emergency Spill Response
A swift and correct response to a spill is critical to ensure personnel safety. The following workflow outlines the necessary steps.
Caption: Workflow for handling a solid Phenylacetic acid spill.
Step-by-Step Spill Protocol:
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.[1][2] Restrict access.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[2][5]
-
Don PPE : Before re-entering the area, don the appropriate PPE as described above: at a minimum, double nitrile gloves, safety goggles, and a lab coat. If the spill is large or ventilation is poor, a respirator is required.[1][2]
-
Containment : Prevent the powder from spreading.
-
Clean-up : Carefully sweep up or shovel the spilled material.[1][2] Do not dry sweep aggressively or use compressed air , as this will generate dust.[2][4] Place the material into a suitable, labeled, and closed container for chemical waste.[1][2][5] Use non-sparking tools if there is any risk of combustible dust accumulation.[4]
-
Decontamination : Clean the spill area with a damp cloth or towel to pick up any remaining residue, then wash the area with soap and plenty of water.[2]
-
Disposal : Dispose of the sealed waste container and all contaminated cleaning materials as hazardous waste.
Disposal of Contaminated Materials
All materials contaminated with Phenylacetic acid, including used PPE and spill cleanup supplies, must be treated as hazardous waste.
-
Chemical Disposal : Unused Phenylacetic acid should be offered to a licensed professional waste disposal company.[5] Some facilities may dissolve the material in a combustible solvent for incineration.[2]
-
Contaminated PPE : Dispose of contaminated gloves and other disposable items in a sealed, clearly labeled hazardous waste container.[2][5]
By integrating this comprehensive understanding of Phenylacetic acid's hazards with disciplined operational procedures, you can ensure a safe and effective research environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
